4-Chloro-2,6-dimethylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33838. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUAZNLPQSKHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283861 | |
| Record name | 4-chloro-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-08-2 | |
| Record name | 6270-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6270-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,6-dimethylquinoline
Abstract: 4-Chloro-2,6-dimethylquinoline is a halogenated heterocyclic compound of significant interest to the scientific and drug development communities. Its quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern—a chloro group at the 4-position and methyl groups at the 2- and 6-positions—renders it a versatile building block for the synthesis of novel bioactive molecules. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution, providing a key reaction site for molecular elaboration. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, grounded in established chemical principles and supported by authoritative references.
Section 1: Core Physicochemical Properties
This compound is a solid at room temperature. Its fundamental properties are crucial for designing reaction conditions, purification protocols, and formulation strategies. The presence of the chlorine atom and the aromatic system dictates its solubility, which is generally low in aqueous media but higher in common organic solvents such as ethanol and acetone, a trait common to many quinoline derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6270-08-2 | |
| Molecular Formula | C₁₁H₁₀ClN | |
| Molecular Weight | 191.66 g/mol | |
| Physical Form | Solid | |
| InChI Key | USUAZNLPQSKHJH-UHFFFAOYSA-N | |
| Solubility | Low in water; soluble in organic solvents. | Inferred from |
Section 2: Synthesis and Mechanistic Insights
The synthesis of this compound is most logically achieved via a two-step process starting from a suitable aniline precursor. This approach leverages well-established quinoline synthesis reactions followed by a robust chlorination step.
Expertise & Causality: The most field-proven and adaptable route involves the initial construction of the corresponding 4-hydroxyquinoline (quinolin-4-one) tautomer, followed by dehydroxy-chlorination. The quinolin-4-one is a stable, often crystalline intermediate that is readily purified. The subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) is a highly effective and widely used transformation for converting hydroxyl groups on electron-deficient heterocycles into chlorides.[1][2] This method is preferred over direct synthesis from a chlorinated aniline due to the potential for side reactions and the robust nature of the POCl₃ reaction.
Proposed Synthetic Workflow
The synthesis begins with the Conrad-Limpach reaction between 2,6-dimethylaniline and a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate, which is then thermally cyclized to yield 2,6-dimethylquinolin-4-one. The final step is the chlorination of this intermediate.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 2,6-Dimethylquinolin-4-one
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Reactant Preparation: In a flask equipped with a reflux condenser, combine 2,6-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The water and ethanol formed during the reaction are distilled off.
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Cyclization: Cool the reaction mixture slightly and add it portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or diphenyl ether at 250°C. Maintain this temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: Allow the mixture to cool to below 100°C and dilute with hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 2,6-dimethylquinolin-4-one.
Step 2: Synthesis of this compound
-
Reaction Setup: To 2,6-dimethylquinolin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.[3]
-
Chlorination: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a base (e.g., sodium carbonate solution or aqueous ammonia) until a precipitate forms.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.
Section 3: Chemical Reactivity and Reaction Mechanisms
The primary site of reactivity on this compound is the C4 carbon. The electron-withdrawing effect of the ring nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] This reaction is a cornerstone for the functionalization of the quinoline scaffold.[6]
Trustworthiness & Causality: The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity of the quinoline ring is temporarily broken. In the second, typically fast step, the chloride ion is expelled as a leaving group, restoring the aromatic system and yielding the 4-substituted product. This predictable and high-yielding reaction makes this compound an exceptionally valuable synthetic intermediate.
General Reaction Scheme: Nucleophilic Aromatic Substitution (SₙAr)
Caption: General workflow for SₙAr on this compound.
Detailed Experimental Protocol (General Amination)
-
Reaction Setup: In a suitable solvent (e.g., ethanol, isopropanol, or DMF), dissolve this compound (1.0 eq).
-
Nucleophile Addition: Add the desired amine nucleophile (1.0–1.2 eq).[4] For less reactive amines, a base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl formed. In some cases, acid catalysis can accelerate the reaction.[6]
-
Reaction Conditions: Heat the mixture to reflux or use microwave irradiation to reduce reaction times.[4] Monitor the reaction by TLC until completion.
-
Work-up and Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-amino-2,6-dimethylquinoline derivative.
Section 4: Analytical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Two singlets for the methyl groups (C2-CH₃ and C6-CH₃), likely in the δ 2.4-2.8 ppm range. - A singlet for the H3 proton. - A set of signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the H5, H7, and H8 protons, showing characteristic coupling patterns (e.g., a doublet for H8, a doublet of doublets for H7). |
| ¹³C NMR | - Eleven distinct carbon signals. - Signals for the two methyl carbons. - The C4 carbon signal would be significantly influenced by the attached chlorine. - Quaternary carbon signals (C2, C4, C6, C4a, C8a) would be identifiable by their chemical shifts and lack of attached protons. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) cluster at m/z 191 and 193 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |
| FTIR | - C-H stretching vibrations (aromatic and aliphatic) above 3000 cm⁻¹ and around 2900-3000 cm⁻¹. - C=C and C=N stretching vibrations characteristic of the quinoline ring in the 1500-1650 cm⁻¹ region. - A C-Cl stretching vibration, typically in the 1000-1100 cm⁻¹ region. |
Section 5: Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[11] this compound serves as a critical intermediate for creating libraries of novel compounds for screening. The ability to easily displace the C4-chloro group allows for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers, enabling the systematic exploration of structure-activity relationships (SAR).
Derivatives of chloroquinolines are investigated for a range of therapeutic applications, including:
-
Antimalarial Agents: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine.
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents are based on quinoline and quinazoline scaffolds.[12]
-
Antibacterial and Antifungal Agents: The quinoline nucleus is found in various compounds with potent antimicrobial properties.[11]
The 2,6-dimethyl substitution pattern provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates, potentially improving potency, selectivity, or metabolic stability.
Section 6: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care, adhering to standard safety protocols.
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Hazard Classifications: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1).
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry, cool place.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.
References
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ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. [Link]
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ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylquinoline. PubChem. [Link]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Mdpi.com. [Link]
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ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. Ningboinno.com. [Link]
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National Center for Biotechnology Information. (n.d.). 4,6-Dimethylquinoline. PubChem. [Link]
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Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. J-ics.org. [Link]
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Organic-chemistry.org. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic-chemistry.org. [Link]
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SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Spectrabase.com. [Link]
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ResearchGate. (n.d.). Synthesis of this compound. ResearchGate. [Link]
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LookChem. (n.d.). Cas 24596-18-7,4-CHLORO-2,6-DIMETHYLANILINE. Lookchem.com. [Link]
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National Center for Biotechnology Information. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]
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Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Semanticscholar.org. [Link]
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Nature. (2024). Meldrum's acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologic. Nature.com. [Link]
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MDPI. (2022). methanone. Mdpi.com. [Link]
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ChemSynthesis. (2025). 4-butyl-6-chloro-2-phenylquinoline. Chemsynthesis.com. [Link]
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SpectraBase. (n.d.). 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. Spectrabase.com. [Link]
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ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
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4-Chloro-2,6-dimethylquinoline synthesis starting materials
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethylquinoline
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other functional molecules.[1] This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the most efficient and widely adopted two-step pathway. We will delve into the strategic selection of starting materials, explore the underlying reaction mechanisms, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the causality behind the synthetic choices and a practical framework for implementation.
Strategic Overview: The Quinolone Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the 2,6-dimethylquinolin-4-ol heterocyclic core, followed by a targeted chlorination of the 4-position. This pathway is favored due to its high regioselectivity and the ready availability of the starting materials.
The overall synthetic workflow can be visualized as follows:
Caption: Overall two-step synthesis workflow.
Part I: Synthesis of 2,6-Dimethylquinolin-4-ol
The foundational step in this pathway is the construction of the quinolone ring system using the Conrad-Limpach synthesis. This classic reaction involves the condensation of an aniline with a β-ketoester.
Starting Materials: A Strategic Choice
The selection of starting materials directly dictates the substitution pattern of the resulting quinoline ring.
-
p-Toluidine (4-methylaniline): This aromatic amine serves as the backbone of the molecule. It provides the benzene ring and, crucially, the methyl group at what will become the 6-position of the quinoline core.
-
Ethyl Acetoacetate: This β-ketoester is the source for the pyridine portion of the heterocycle. It provides the C2-methyl group, the C3-carbon, and the C4-carbonyl (which tautomerizes to a hydroxyl group) of the quinolin-4-ol product.[2]
Reaction Mechanism
The Conrad-Limpach synthesis proceeds in two distinct phases: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.
-
Enamine Formation: The nucleophilic amino group of p-toluidine attacks the electrophilic keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to yield ethyl 3-(p-tolylamino)crotonate.
-
Thermal Cyclization: At elevated temperatures (typically >250 °C), an intramolecular Friedel-Crafts-type acylation occurs. The enamine attacks the aromatic ring to form a new six-membered ring. This cyclization is followed by the elimination of ethanol and subsequent tautomerization to yield the highly stable 2,6-dimethylquinolin-4-ol.[2]
Caption: Conrad-Limpach reaction mechanism.
Experimental Protocol: Synthesis of 2,6-Dimethylquinolin-4-ol
This protocol is a synthesized representation of standard laboratory procedures and should be performed with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Initial Condensation: Heat the mixture gently to 110-120 °C for 1 hour. Water will be evolved during this step as the enamine intermediate forms.
-
Cyclization: Transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A or paraffin oil. Heat the solution rapidly to 250-260 °C and maintain this temperature for 15-20 minutes. The product will begin to precipitate.
-
Workup and Purification: Allow the mixture to cool to below 100 °C. Add toluene or ethanol to dilute the mixture and filter the precipitated solid. Wash the solid thoroughly with ethanol and then diethyl ether to remove residual solvent and starting materials.
-
Validation: The product, 2,6-dimethylquinolin-4-ol, should be a solid.[3] Confirm its identity via melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
| Parameter | Typical Value | Source |
| Product Name | 4-Hydroxy-2,6-dimethylquinoline | [4] |
| Alternate Name | 2,6-Dimethyl-4(1H)-quinolinone | [3] |
| CAS Number | 15644-82-3 | [4] |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 283-287 °C | [3] |
| Typical Yield | 70-85% |
Part II: Chlorination of 2,6-Dimethylquinolin-4-ol
The conversion of the 4-quinolone to the 4-chloroquinoline is a critical step that activates the position for further nucleophilic substitution. This transformation is reliably achieved using a strong deoxychlorinating agent.
Reagent Analysis: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. It acts as a powerful chlorinating and dehydrating agent, effectively replacing the hydroxyl group with a chlorine atom.[5]
Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolinone form. The oxygen atom of the quinolinone is nucleophilic and attacks the electrophilic phosphorus atom of POCl₃. This initiates a cascade that ultimately results in the substitution of the oxygen with a chlorine atom.
Safety: POCl₃ is highly corrosive and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Reaction Mechanism
-
Activation: The carbonyl oxygen of the quinolinone tautomer attacks POCl₃, displacing a chloride ion and forming a dichlorophosphoryl intermediate.
-
Chloride Attack: A chloride ion (from POCl₃ or another source) then acts as a nucleophile, attacking the C4 position of the quinoline ring.
-
Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final this compound product.
Caption: Mechanism for chlorination using POCl₃.
Experimental Protocol: Synthesis of this compound
This protocol involves hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2,6-dimethylquinolin-4-ol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. The reaction is often run with POCl₃ serving as both the reagent and the solvent.
-
Reaction Conditions: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice. This step is highly exothermic and must be done with caution in a fume hood. The acidic solution is then neutralized with a base, such as aqueous ammonia or sodium hydroxide solution, until it is alkaline (pH > 8).
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.
-
Validation: The final product is a solid.[6] Confirm its identity and purity via melting point, NMR, and mass spectrometry.
| Parameter | Value | Source |
| Product Name | This compound | [6] |
| CAS Number | 6270-08-2 | [6] |
| Molecular Formula | C₁₁H₁₀ClN | [6] |
| Molecular Weight | 191.66 g/mol | [6] |
| Appearance | Solid | [6] |
| Typical Yield | 80-95% |
Alternative Synthetic Considerations
While the quinolone pathway is dominant, other named reactions can produce the 2,6-dimethylquinoline core, such as the Doebner-von Miller reaction .[7][8] This approach would involve reacting p-toluidine with an α,β-unsaturated carbonyl compound like crotonaldehyde under acidic conditions.[9] However, this yields 2,6-dimethylquinoline directly. Introducing a chlorine atom specifically at the 4-position of this stable aromatic system is significantly more challenging and less regioselective than converting the 4-quinolone. Therefore, the Conrad-Limpach/chlorination sequence remains the most logical and efficient strategy.
Conclusion
The synthesis of this compound is a well-established process that hinges on a strategic, two-step approach. By first constructing the 2,6-dimethylquinolin-4-ol core from p-toluidine and ethyl acetoacetate via the Conrad-Limpach synthesis, a precursor is formed that is perfectly primed for regioselective chlorination at the 4-position using phosphorus oxychloride. This guide has detailed the rationale behind the choice of starting materials, elucidated the reaction mechanisms, and provided robust protocols to empower researchers in the successful synthesis of this valuable chemical intermediate.
References
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Spectroscopic Characterization of 4-Chloro-2,6-dimethylquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 4-Chloro-2,6-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation and methodologies are grounded in established principles and comparative analysis with structurally related molecules.
Introduction to this compound
This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. Accurate interpretation of its spectral data is paramount for confirming its identity and purity in synthetic and medicinal chemistry applications.
Compound Profile:
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀ClN | [1] |
| Molecular Weight | 191.66 g/mol | [1] |
| CAS Number | 6270-08-2 | [1] |
Synthesis Pathway and Spectroscopic Analysis Workflow
The synthesis of this compound typically involves the chlorination of a corresponding hydroxyquinoline precursor. A common synthetic route is the treatment of 2,6-dimethylquinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting crude product is then purified and subjected to a suite of spectroscopic analyses to confirm its structure.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline ring. The predicted chemical shifts are based on data from analogous compounds such as 2,6-dimethylquinoline and 4-chloroquinoline, considering the electronic effects of the substituents.[2][3]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9-8.1 | d | 1H | H-5 | The peri-proton to the nitrogen is expected to be downfield. |
| ~ 7.6-7.8 | d | 1H | H-8 | Aromatic proton on the benzene ring. |
| ~ 7.4-7.6 | dd | 1H | H-7 | Aromatic proton coupled to H-5 and H-8. |
| ~ 7.3 | s | 1H | H-3 | The presence of the chloro group at C-4 and the methyl at C-2 will influence this singlet. |
| ~ 2.6 | s | 3H | C6-CH₃ | Aromatic methyl group. |
| ~ 2.5 | s | 3H | C2-CH₃ | Methyl group attached to the heterocyclic ring. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 | C-2 | Carbon bearing a methyl group and adjacent to nitrogen. |
| ~ 148 | C-8a | Quaternary carbon at the ring junction. |
| ~ 145 | C-4 | Carbon bearing the chloro substituent, expected to be deshielded. |
| ~ 135 | C-6 | Carbon with a methyl substituent. |
| ~ 130 | C-8 | Aromatic CH. |
| ~ 128 | C-5 | Aromatic CH. |
| ~ 125 | C-4a | Quaternary carbon at the ring junction. |
| ~ 123 | C-7 | Aromatic CH. |
| ~ 122 | C-3 | Aromatic CH in the pyridine ring. |
| ~ 24 | C2-CH₃ | Methyl carbon. |
| ~ 21 | C6-CH₃ | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bonds.
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretching |
| 2920-2980 | Medium | Aliphatic C-H stretching (methyl groups) |
| 1600-1620 | Strong | C=C and C=N ring stretching |
| 1450-1550 | Medium-Strong | Aromatic ring stretching |
| ~1090 | Medium | C-Cl stretching[4] |
| 800-900 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Predicted Mass Spectrum Data (EI)
The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an isotopic pattern indicative of the presence of one chlorine atom.
| m/z | Relative Intensity | Assignment |
| 191 | ~100% | [M]⁺ (with ³⁵Cl) |
| 193 | ~33% | [M+2]⁺ (with ³⁷Cl) |
| 176 | Variable | [M-CH₃]⁺ |
| 156 | Variable | [M-Cl]⁺ |
| 141 | Variable | [M-Cl-CH₃]⁺ |
digraph "MS Fragmentation" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];M [label="[M]⁺\nm/z 191/193", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 176/178"]; M_minus_Cl [label="[M-Cl]⁺\nm/z 156"]; M_minus_Cl_minus_CH3 [label="[M-Cl-CH₃]⁺\nm/z 141"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Cl [label="- •Cl"]; M_minus_Cl -> M_minus_Cl_minus_CH3 [label="- •CH₃"]; }
Sources
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2,6-dimethylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Within this diverse family, derivatives of 4-chloro-2,6-dimethylquinoline represent a promising, yet underexplored, subclass with significant therapeutic potential. The strategic placement of a reactive chloro group at the 4-position, coupled with the electronic and steric influence of the dimethyl substituents, provides a versatile platform for the synthesis of novel derivatives. This technical guide synthesizes the current understanding of the biological activities of these compounds, with a primary focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, and its derivatives are integral to the development of numerous therapeutic agents.[2] These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[3][4] The biological versatility of the quinoline nucleus stems from its ability to intercalate into DNA, inhibit key enzymes such as topoisomerases and protein kinases, and generate reactive oxygen species (ROS).[5][6]
The this compound core serves as a key intermediate for the synthesis of a variety of derivatives. The chlorine atom at the 4-position is a reactive site, readily undergoing nucleophilic substitution, allowing for the introduction of diverse functional groups and the modulation of the molecule's biological activity.
Anticancer Activity of this compound Analogs
Derivatives of the quinoline scaffold have shown significant promise as anticancer agents, acting through various mechanisms to halt the proliferation of cancer cells and induce apoptosis.[2] While specific data on derivatives of this compound is limited, extensive research on structurally related compounds, particularly 4-aminoquinoline and quinoline-chalcone hybrids, provides valuable insights into their potential anticancer activities and mechanisms of action.
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are often multi-faceted, targeting several key cellular processes:
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, survival, and proliferation.[1] By blocking the ATP-binding site of kinases such as EGFR and VEGFR, these derivatives can disrupt downstream signaling cascades essential for tumor progression.[1]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[5] Furthermore, some derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[5]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death, or apoptosis, through various pathways. This can involve the dissipation of the mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the activation of caspases, a family of proteases that execute the apoptotic program.[7]
-
Cell Cycle Arrest: By interfering with the machinery that controls cell division, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their further proliferation.[2]
Signaling Pathway: Kinase Inhibition by Quinoline Derivatives
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a this compound derivative.
Quantitative Analysis of Cytotoxicity
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone | (E)-3-(4-methoxyphenyl)-1-(4-(methyl(2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one | MGC-803 (Gastric) | <20 | [5] |
| HCT-116 (Colon) | <20 | [5] | ||
| MCF-7 (Breast) | <20 | [5] | ||
| Quinoline-Chalcone | (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one | MGC-803 (Gastric) | <20 | [5] |
| HCT-116 (Colon) | <20 | [5] | ||
| MCF-7 (Breast) | <20 | [5] | ||
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | 51.57 | [6] |
| MDA-MB-468 (Breast) | 8.73 | [6] | ||
| 4-Aminoquinoline | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [6] |
| MDA-MB-468 (Breast) | 13.72 | [6] | ||
| 7-Chloro-(4-thioalkylquinoline) | Compound 73 | Leukemic and Colorectal | Not Specified | [7] |
| 7-Chloro-(4-thioalkylquinoline) | Compound 74 | Leukemic and Colorectal | Not Specified | [7] |
| 7-Chloro-(4-thioalkylquinoline) | Compound 81 | HCT116, Leukemic, Lung, Osteosarcoma | Not Specified | [7] |
Note: The IC₅₀ values for the quinoline-chalcone derivatives were reported as being less than 20 µM, indicating potent activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Workflow: In Vitro Cytotoxicity Evaluation
Caption: A streamlined workflow for determining the in vitro cytotoxicity of novel compounds.
Antimicrobial Activity of this compound Analogs
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and the this compound scaffold holds potential for the development of novel antibacterial and antifungal compounds.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoline derivatives are diverse and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics. By inhibiting these enzymes, quinoline derivatives can block bacterial cell division.
-
Disruption of Cell Membrane Integrity: Some quinoline compounds can interact with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain quinoline derivatives have been shown to inhibit biofilm formation, rendering bacteria more susceptible to conventional antibiotics.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some quinoline derivatives can interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption and fungal cell death.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinolyl Hydrazones | Compound 18j | Various Pathogenic Strains | 6.25 - 100 | |
| 4-Hydroxy-2-quinolone Analogs | Brominated analog 3j | Aspergillus flavus | 1.05 | |
| Quinoxaline Derivatives | Compound 5k | Acidovorax citrulli | Good Activity | |
| Quinoxaline Derivatives | Compound 5j | Rhizoctonia solani | EC₅₀ = 8.54 | |
| Quinoxaline Derivatives | Compound 5t | Rhizoctonia solani | EC₅₀ = 12.01 |
Note: EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow: Antimicrobial Susceptibility Testing
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial compound.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of dedicated studies, analysis of related quinoline scaffolds provides valuable predictive insights:
-
Position 4 Substitutions: The introduction of various amino and thioether moieties at the 4-position, replacing the chloro group, is a common strategy to enhance biological activity. The nature of the substituent significantly influences the compound's potency and target selectivity. For instance, the presence of a dimethylaminoethylamino side chain at the 4-position of a 7-chloroquinoline core resulted in potent cytotoxicity against breast cancer cells.[6]
-
Substituents on the Benzenoid Ring: Modifications at other positions on the quinoline ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and steric profile of the molecule, thereby impacting its interaction with biological targets.
-
Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores, such as chalcones or pyrimidines, is a promising strategy for developing hybrid molecules with enhanced or dual biological activities.[5]
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the existing body of research on closely related quinoline derivatives strongly suggests significant potential in the realms of anticancer and antimicrobial drug development, there is a clear and pressing need for focused studies on derivatives of this specific core.
Future research should prioritize the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of cancer cell lines and microbial pathogens. Such studies will not only provide crucial quantitative data on their efficacy but also enable the elucidation of detailed structure-activity relationships, guiding the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are essential to identify the precise molecular targets and signaling pathways modulated by these derivatives, which will be instrumental in their future clinical development.
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An In-depth Technical Guide to 4-Chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-2,6-dimethylquinoline, a substituted quinoline of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, established synthesis protocols, and its role as a versatile building block in the development of novel therapeutic agents.
Core Identifiers and Chemical Structure
This compound is a heterocyclic aromatic compound. Its structure features a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This core is substituted with a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 6270-08-2 | |
| Molecular Formula | C₁₁H₁₀ClN | |
| Molecular Weight | 191.66 g/mol | |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | Cc1ccc2nc(C)cc(Cl)c2c1 | |
| InChI | 1S/C11H10ClN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |
| Physical Form | Solid |
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c091 [label=""]; d091 [label=""]; e091 [label=""]; f091 [label=""]; g091 [label=""]; h091 [label=""]; i091 [label=""]; j091 [label=""]; k091 [label=""]; l091 [label=""]; m091 [label=""]; n091 [label=""]; o091 [label=""]; p091 [label=""]; q091 [label=""]; r091 [label=""]; s091 [label=""]; t091 [label=""]; u091 [label=""]; v091 [label=""]; w091 [label=""]; x091 [label=""]; y091 [label=""]; z091 [label=""]; a101 [label=""]; b101 [label=""]; c101 [label=""]; d101 [label=""]; e101 [label=""]; f101 [label=""]; g101 [label=""]; h101 [label=""]; i101 [label=""]; j101 [label=""]; k101 [label=""]; l101 [label=""]; m101 [label=""]; n101 [label=""]; o101 [label=""]; p101 [label=""]; q101 [label=""]; r101 [label=""]; s101 [label=""]; t101 [label=""]; u101 [label=""]; v101 [label=""]; w101 [label=""]; x101 [label=""]; y101 [label=""]; z101 [label=""]; a201 [label=""]; b201 [label=""]; c201 [label=""]; d201 [label=""]; e201 [label=""]; f201 [label=""]; g201 [label=""]; h201 [label=""]; i201 [label=""]; j201 [label=""]; k201 [label=""]; l201 [label=""]; m201 [label=""]; n201 [label=""]; o201 [label=""]; p201 [label=""]; q201 [label=""]; r201 [label=""]; s201 [label=""]; t201 [label=""]; u201 [label=""]; v201 [label=""]; w201 [label=""]; x201 [label=""]; y201 [label=""]; z201 [label=""]; a301 [label=""]; b301 [label=""]; c301 [label=""]; d301 [label=""]; e301 [label=""]; f301 [label=""]; g301 [label=""]; h301 [label=""]; i301 [label=""]; j301 [label=""]; k301 [label=""]; l301 [label=""]; m301 [label=""]; n301 [label=""]; o301 [label=""]; p301 [label=""]; q301 [label=""]; r301 [label=""]; s301 [label=""]; t301 [label=""]; u301 [label=""]; v301 [label=""]; w301 [label=""]; x301 [label=""]; y301 [label=""]; z301 [label=""]; a401 [label=""]; b401 [label=""]; c401 [label=""]; d401 [label=""]; e401 [label=""]; f401 [label=""]; g401 [label=""]; h401 [label=""]; i401 [label=""]; j401 [label=""]; k401 [label=""]; l401 [label=""]; m401 [label=""]; n401 [label=""]; o401 [label=""]; p401 [label=""]; 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x601 [label=""]; y601 [label=""]; z601 [label=""]; a701 [label=""]; b701 [label=""]; c701 [label=""]; d701 [label=""]; e701 [label=""]; f701 [label=""]; g701 [label=""]; h701 [label=""]; i701 [label=""]; j701 [label=""]; k701 [label=""]; l701 [label=""]; m701 [label=""]; n701 [label=""]; o701 [label=""]; p701 [label=""]; q701 [label=""]; r701 [label=""]; s701 [label=""]; t701 [label=""]; u701 [label=""]; v701 [label=""]; w701 [label=""]; x701 [label=""]; y701 [label=""]; z701 [label=""]; a801 [label=""]; b801 [label=""]; c801 [label=""]; d801 [label=""]; e801 [label=""]; f801 [label=""]; g801 [label=""]; h801 [label=""]; i801 [label=""]; j801 [label=""]; k801 [label=""]; l801 [label=""]; m801 [label=""]; n801 [label=""]; o801 [label=""]; p801 [label=""]; q801 [label=""]; r801 [label=""]; s801 [label=""]; t801 [label=""]; u801 [label=""]; v801 [label=""]; w801 [label=""]; x801 [label=""]; y801 [label=""]; z801 [label=""]; a901 [label=""]; b901 [label=""]; c901 [label=""]; d901 [label=""]; 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An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,6-dimethylquinoline (CAS No. 6270-08-2). As a substituted quinoline, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates essential data on its structural, spectral, and physicochemical characteristics, alongside insights into its reactivity and stability. Detailed experimental protocols for characterization are also provided to support further research and application.
Introduction
This compound is a halogenated heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals and biologically active molecules, and the introduction of substituents such as chloro and methyl groups can significantly modulate their chemical and biological properties.[1] The presence of a chlorine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives.[2][3] This guide aims to provide a detailed repository of its fundamental physical properties to facilitate its use in research and development.
Structural and Core Properties
The fundamental structural and identifying properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6270-08-2 | |
| Molecular Formula | C₁₁H₁₀ClN | |
| Molecular Weight | 191.66 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C11H10ClN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |
| SMILES | Cc1ccc2nc(C)cc(Cl)c2c1 |
digraph "4_Chloro_2_6_dimethylquinoline_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.85!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.4!"]; C4 [label="C", pos="0,-0.85!"]; C4a [label="C", pos="1.2,-0.4!"]; C5 [label="C", pos="2.4,-0.85!"]; C6 [label="C", pos="2.4,0!"]; C7 [label="C", pos="1.2,0.4!"]; C8 [label="C", pos="0,0!"]; C8a [label="C", pos="-1.2,0!"];
// Substituent nodes Cl [label="Cl", pos="0,-2.0!"]; Me2 [label="CH₃", pos="-2.4,0.8!"]; Me6 [label="CH₃", pos="3.6,0!"]; H3[label="H", pos="-2.2,-0.7!"]; H5[label="H", pos="3.4,-1.1!"]; H7 [label="H", pos="1.2,1.2!"];
// Quinoline ring bonds edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C8 -- C8a; C8a -- C2; C4a -- C8a [style=invis]; // to help layout
// Double bonds edge [style=bold]; C2 -- C8a; C4 -- C4a; C6 -- C7; N1 -- C8; C3 -- C4 [style=invis];
// Substituent bonds edge [style=solid]; C4 -- Cl; C2 -- Me2; C6 -- Me6; C3 -- H3; C5 -- H5; C7 -- H7; }
Caption: Molecular Structure of this compound.
Physicochemical Properties
-
Melting Point: As a solid crystalline substance, it is expected to have a distinct melting point. For comparison, 2,6-dimethylquinoline has a melting point of 57-59 °C.[4] The introduction of a chlorine atom may influence this value.
-
Boiling Point: A high boiling point is anticipated due to its molecular weight and aromatic nature. 2,6-dimethylquinoline has a boiling point of 266-267 °C.[4]
-
Solubility: Based on its structure, this compound is expected to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as alcohols (methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO).[5][6]
Experimental Protocol: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Spectral Data
While specific spectra for this compound are not widely published, the expected spectral characteristics based on its structure are discussed below. The characterization of synthesized batches of this compound would typically rely on the following techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
C-H stretching from the aromatic ring and methyl groups.
-
C=C and C=N stretching vibrations within the quinoline ring system.
-
C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.66 g/mol . Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.
Reactivity and Stability
Reactivity
The primary site of reactivity for this compound is the carbon atom at the 4-position. The electron-withdrawing effect of the quinoline nitrogen atom makes this position susceptible to nucleophilic aromatic substitution (SₙAr) .[2][3] This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alkoxides, and thiols, providing a versatile route to a wide range of 4-substituted-2,6-dimethylquinoline derivatives.[7][8]
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[2]
Stability
Safety and Handling
Based on the safety data for this compound and related compounds, the following handling precautions are recommended:
-
Hazard Classifications: Acutely toxic if swallowed and causes serious eye damage.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[12]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[11]
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. This guide has compiled the available physical and chemical data to serve as a comprehensive resource for researchers. While some experimental values are not yet reported in the literature, this document provides a strong foundation based on the properties of analogous compounds and outlines the necessary experimental protocols for their determination. Further research to fully characterize this compound will undoubtedly contribute to its broader application in the development of novel chemical entities.
References
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ResearchGate. (n.d.). Synthesis of this compound. [Link]
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MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
PMC. (n.d.). 4-Chloro-2,5-dimethylquinoline. [Link]
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PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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Solubility of Things. (n.d.). 2,6-Dimethylquinoline. [Link]
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SpectraBase. (n.d.). 4-chloro-6,8-dimethylquinoline. [Link]
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ACS Omega. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]
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Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). [Link]
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An In-depth Technical Guide to the Solubility of 4-Chloro-2,6-dimethylquinoline in Organic Solvents
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2,6-dimethylquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis. Recognizing the limited availability of public, quantitative solubility data for this specific compound, this document emphasizes robust experimental methodology. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to generate reliable solubility data, a critical parameter for reaction optimization, purification, and formulation development.
Introduction: The Critical Role of Solubility
This compound is a substituted quinoline derivative of significant interest in the synthesis of biologically active compounds.[1] The solubility of any active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property that dictates its behavior in various chemical environments.[2] Accurate solubility data is paramount for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal collision and reaction rates.
-
Process Development: Selecting appropriate solvents for synthesis, extraction, and crystallization, which directly impacts yield and purity.
-
Formulation Science: Developing effective delivery systems, as bioavailability is often linked to the solubility of the compound.[3]
This guide will proceed from the known physicochemical properties of the molecule to a detailed, field-proven protocol for its solubility determination.
Physicochemical Profile of this compound
Understanding the inherent properties of the solute is the first step in a systematic solubility study.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN | |
| Molecular Weight | 191.66 g/mol | |
| Physical Form | Solid | |
| CAS Number | 6270-08-2 | |
| Structure | Quinoline (aromatic, heterocyclic) |
The molecule's structure—a rigid, aromatic quinoline core with a chloro-substituent and two methyl groups—suggests a predominantly non-polar character, though the nitrogen atom in the heterocyclic ring introduces a degree of polarity. This profile indicates that solubility will be favored in organic solvents over aqueous media.
Principles of Solvent Selection for Solubility Screening
The selection of solvents for testing should be a deliberate process, aiming to cover a range of polarities and functionalities to build a comprehensive solubility profile. A robust screening set often includes representatives from the following categories:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): Possess dipole moments but lack O-H or N-H bonds.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Dominated by van der Waals forces.
The principle of "like dissolves like" is a useful starting point; the aromatic nature of this compound suggests good solubility in aromatic solvents like toluene, while its moderate polarity may allow for solubility in alcohols and ketones. Various solvent selection guides can assist in choosing environmentally sustainable and safe options.[4][5][6]
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[3][7] It does not require a chromophore and relies on the direct measurement of mass.
Rationale for Method Selection
The gravimetric method is chosen for its robustness and accessibility. It provides a direct, absolute measure of solubility (mass of solute per mass or volume of solvent) and is not susceptible to interferences from non-absorbing impurities that might affect spectroscopic methods. Its primary limitation is the need for relatively larger amounts of material compared to more sensitive analytical techniques.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg precision)
-
Thermostatic shaker or water bath
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Glass syringes
-
Pre-weighed glass evaporating dishes or vials
-
Drying oven or vacuum oven
Step-by-Step Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a series of vials (one for each solvent to be tested). An amount that is visibly in excess after equilibration is sufficient. b. Pipette a known volume or mass of the desired organic solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation, a critical step especially with volatile solvents. d. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). e. Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium with the solid phase. A consistent concentration over time indicates equilibrium has been reached.[7]
-
Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) into a glass syringe. c. Attach a syringe filter to the syringe. The filter material must be chemically resistant to the solvent used. d. Dispense the filtered solution into a pre-weighed (tared) evaporating dish or vial. Record the exact mass of the empty vial (m_vial).
-
Solvent Evaporation and Mass Determination: a. Weigh the vial containing the filtered saturated solution immediately to determine the total mass (m_total). b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. For higher boiling point solvents like DMSO, a vacuum oven is recommended. c. Continue drying until a constant mass is achieved.[3] d. Once dry, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it to get the final mass of the vial plus the dissolved solid (m_final).
Calculation of Solubility
The following calculations are used to determine the solubility:
-
Mass of dissolved solute (m_solute): m_solute = m_final - m_vial
-
Mass of solvent (m_solvent): m_solvent = m_total - m_final
-
Solubility (in g / 100 g solvent): Solubility = (m_solute / m_solvent) * 100
Alternative Method: UV-Vis Spectrophotometry
For higher throughput or when only small amounts of material are available, UV-Vis spectrophotometry is an excellent alternative. As an aromatic compound, this compound is expected to have a strong UV absorbance.[8]
Brief Protocol:
-
Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λ_max).
-
Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance vs. concentration to create a linear calibration curve according to the Beer-Lambert law.[9]
-
Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Section 4.3, step 1). Filter the supernatant.
-
Dilute and Measure: Dilute the filtered saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample, then multiply by the dilution factor to find the concentration of the saturated solution, which is its solubility.
Illustrative Data Presentation
Since experimentally determined data is not publicly available, the following table provides an illustrative example of how to present the results obtained from the protocol above. Note: These values are hypothetical and must be determined experimentally.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Solvent Class | Dielectric Constant (20°C) | Illustrative Solubility ( g/100g Solvent) |
| Toluene | Non-Polar, Aromatic | 2.4 | ~15.5 |
| Acetone | Polar Aprotic | 20.7 | ~8.2 |
| Ethanol | Polar Protic | 24.5 | ~4.1 |
| Methanol | Polar Protic | 32.7 | ~2.5 |
| n-Hexane | Non-Polar, Aliphatic | 1.9 | < 0.5 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Caption: Gravimetric method workflow for solubility.
References
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Pharma Guideline. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]
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Ecolink. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Available at: [Link]
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National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Available at: [Link]
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Carvajal, M.T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149. Available at: [Link]
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ResearchGate. (n.d.). The structures of the substituted quinolines. Available at: [Link]
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Mansouri, E., et al. (2020). Overview of ultraviolet-based methods used in polycyclic aromatic hydrocarbons analysis and measurement. Separation Science plus. Available at: [Link]
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University of York. (n.d.). Solvent Selection Guide. Green Chemistry Centre of Excellence. Available at: [Link]
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Diorazio, L. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760-773. Available at: [Link]
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ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Available at: [Link]
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University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Available at: [Link]
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New Journal of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Available at: [Link]
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Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-2,6-dimethylaniline. Available at: [Link]
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PubChem. (n.d.). 2,6-Dimethylquinoline. Available at: [Link]
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The Quinoline Scaffold: A Versatile Blueprint for Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in contemporary scientific research, demonstrating remarkable versatility across a spectrum of applications.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[3][4] Beyond the biomedical realm, substituted quinolines are integral to the advancement of materials science and analytical chemistry. This guide provides a comprehensive exploration of the potential applications of substituted quinolines, delving into the mechanistic underpinnings of their activity, detailing field-proven experimental protocols, and offering insights into the rational design of novel derivatives. We will traverse their significant roles as anticancer, antimicrobial, and neuroprotective agents, and explore their utility as sensitive fluorescent sensors and effective corrosion inhibitors.
The Quinoline Core: Structural Significance and Synthetic Strategies
Quinoline, or 1-azanaphthalene, consists of a benzene ring fused to a pyridine ring.[5] This fusion imparts a unique electronic landscape, characterized by a π-electron system that allows for diverse chemical modifications. The nitrogen atom introduces a degree of basicity and the capacity for hydrogen bonding, crucial for interactions with biological targets.[6] The versatility of the quinoline scaffold is further enhanced by the numerous established synthetic routes that allow for precise control over substitution patterns, thereby enabling the fine-tuning of physicochemical and pharmacological properties.
Several classical and modern synthetic methods are employed to construct the quinoline core, each offering distinct advantages in terms of substrate scope and regioselectivity.
Key Synthetic Methodologies:
-
Skraup Synthesis: This is a fundamental method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8] It proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization and oxidation.
-
Friedländer Synthesis: A versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] This reaction is often catalyzed by acids or bases and provides a direct route to a variety of substituted quinolines.[9]
-
Doebner-von Miller Reaction: This method utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a Lewis acid or Brønsted acid.[7]
-
Combes Synthesis: Involves the reaction of anilines with 1,3-dicarbonyl compounds to form a β-amino enone, which is then cyclized under acidic conditions.[7]
-
Pfitzinger Reaction: This synthesis starts from isatin, which is treated with a base and a carbonyl compound to yield quinoline-4-carboxylic acids.[7]
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Modern advancements often focus on developing more efficient, environmentally benign, and versatile catalytic systems for these classical reactions.[10][11]
Therapeutic Frontiers: Substituted Quinolines in Medicinal Chemistry
The quinoline scaffold is a prolific source of bioactive molecules, with numerous derivatives finding application as therapeutic agents.[1][3] The ability to introduce a wide array of substituents at various positions on the quinoline ring allows for the modulation of biological activity and the optimization of pharmacokinetic and pharmacodynamic properties.
Anticancer Agents
Substituted quinolines represent a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[1][12] Their planar structure allows for intercalation into DNA, while various substituents can interact with specific enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][13]
Mechanisms of Action:
-
Topoisomerase Inhibition: Certain quinoline derivatives, such as camptothecin and its analogs, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.[13][14]
-
Tyrosine Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and differentiation.[12]
-
Tubulin Polymerization Inhibition: Some substituted quinolines disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[1][12]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of the substituents. For instance, in a series of 2-arylquinolines, lipophilicity was shown to correlate with cytotoxic effects against HeLa and PC3 cancer cell lines.[15] Similarly, for 2-substituted quinoline-4-carboxylic acids, bulky and hydrophobic substituents at the C-2 position are often necessary for potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[16]
Data Presentation: Comparative Anticancer Activity
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 - 34.34 | Varies | [15] |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 | Varies | [15] |
| 4-Aminoquinolines | MCF-7 (Breast) | Varies | Apoptosis Induction | [12] |
| Quinoline-4-carboxylic acids | HCT-116 (Colon) | 1.94 - 3.02 | DHODH Inhibition | [17] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Quinoline Anticancer Drug Action Workflow
Caption: Workflow for the discovery of quinoline-based anticancer agents.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted quinolines, particularly the fluoroquinolones (e.g., ciprofloxacin), have been a mainstay in antibacterial therapy for decades.[18] Research continues to explore new quinoline derivatives with broad-spectrum activity and novel mechanisms of action to combat resistance.[19][20]
Mechanisms of Action:
-
DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[20]
-
ATP Synthase Inhibition: Some diarylquinoline derivatives, such as bedaquiline, inhibit the proton pump of mycobacterial ATP synthase, a novel target for anti-tuberculosis drugs.[20]
-
Other Mechanisms: Researchers are exploring quinoline hybrids that may have dual modes of action or target other essential bacterial processes.[21]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline Derivative 6 | Bacillus cereus | 3.12 | [22] |
| Quinoline Derivative 6 | Staphylococcus aureus | 3.12 | [22] |
| Quinoline-based hybrid 7b | S. aureus | 2 | [20] |
| Quinoline-based hybrid 7b | M. tuberculosis H37Rv | 10 | [20] |
| Quinolone coupled hybrid 5d | E. coli | 0.125 - 8 | [21] |
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: Grow the bacterial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoline compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Agents
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress, metal ion dyshomeostasis, and protein aggregation.[23][24] Substituted quinolines have emerged as promising therapeutic candidates due to their ability to address multiple facets of these diseases.[24][25]
Mechanisms of Action:
-
Acetylcholinesterase (AChE) Inhibition: Some quinoline derivatives act as inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[23] This is a key therapeutic strategy for Alzheimer's disease.
-
Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator.[26] By chelating excess metal ions like copper and iron, which are implicated in the generation of reactive oxygen species (ROS), these compounds can mitigate oxidative stress.[25]
-
Antioxidant Activity: Many quinoline derivatives possess intrinsic antioxidant properties, allowing them to scavenge free radicals and protect neurons from oxidative damage.[25]
-
Amyloid-β and Tau Aggregation Inhibition: Certain quinoline compounds have been shown to inhibit the aggregation of amyloid-beta and tau proteins, which form the characteristic plaques and tangles in Alzheimer's disease.[24][27]
Visualization: Multi-target Strategy for Neuroprotection
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The Alchemist's Guide to the Quinoline Core: A Legacy of Synthesis and Innovation
An In-depth Technical Guide for the Modern Chemist
Foreword
The quinoline scaffold is more than a mere heterocyclic framework; it is a cornerstone of medicinal chemistry and materials science. From the potent antimalarial properties of quinine, first isolated in the 19th century, to contemporary applications in organic light-emitting diodes (OLEDs), the quinoline core has been a consistent source of innovation.[1][2] Its journey from a coal tar distillate to a rationally designed molecular target is a story of chemical ingenuity.[1][3] This guide is crafted for the hands-on researcher, the process chemist, and the drug development professional. It eschews a simple recitation of facts in favor of a narrative built on causality, experimental insight, and practical application. We will not only explore the "how" of quinoline synthesis but, more critically, the "why"—delving into the mechanistic underpinnings and strategic decisions that have driven the evolution of these powerful synthetic methods for over 140 years.
I. The Classical Era: Forging the Quinoline Ring with Fire and Acid
The late 19th century witnessed a flurry of discoveries that defined the field of quinoline synthesis for the next century.[4] These "named reactions," often conducted under harsh conditions, are not merely historical footnotes; they are foundational pillars upon which modern synthetic strategy is built. Understanding their mechanisms, scopes, and limitations is essential for any scientist working with this scaffold.
The Skraup Synthesis (1880): The Archetype
Discovered by Czech chemist Zdenko Hans Skraup, this is the archetypal quinoline synthesis.[3][5] In its classic form, it is a vigorous, often violent, reaction that forges the quinoline ring from simple, readily available starting materials.
Core Principle: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]
Mechanistic Causality: The reaction's ingenuity lies in the in situ generation of an α,β-unsaturated aldehyde, acrolein, from the dehydration of glycerol by concentrated sulfuric acid.[5] This highly reactive intermediate is the key to the subsequent annulation.
-
Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein (propenal). This is the primary reason for the strongly acidic and high-temperature conditions.
-
Michael Addition: The aniline performs a nucleophilic conjugate (Michael) addition to the acrolein.[5]
-
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent (historically arsenic pentoxide, now more commonly nitrobenzene) is crucial for the final aromatization step.[5][6]
Field Insights & Experimental Choices: The notoriously exothermic nature of the Skraup synthesis requires careful control. The choice of moderating agents, like ferrous sulfate (FeSO₄), is a field-proven technique to tame the reaction's violence. FeSO₄ is believed to act as an oxygen carrier, smoothing the oxidation step and preventing an uncontrolled exotherm.[7][8] The use of nitrobenzene as the oxidant offers a distinct advantage: its reduction product is aniline, which can then re-enter the reaction, making the process more atom-economical.[6]
Reference: Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[2]
Materials:
-
Aniline (1.0 mole, 93 g)
-
Glycerol (2.6 moles, 240 g)
-
Nitrobenzene (0.5 mole, 61.5 g)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
Setup: In a 2-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate in a fume hood.
-
Acid Addition: While cooling the flask in an ice-water bath, slowly and carefully add the concentrated sulfuric acid in portions with continuous stirring.
-
Reaction Initiation: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Immediately remove the external heating source. The reaction should proceed under its own heat. If it becomes too vigorous, moderate it by cooling the flask with a wet towel.
-
Reaction Completion: Once the initial vigorous reaction subsides (typically 3-4 hours), heat the mixture at 140-150°C for an additional hour to ensure completion.
-
Workup: Allow the mixture to cool. Carefully dilute with water and neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
Isolation: Isolate the crude quinoline via steam distillation. The quinoline and unreacted nitrobenzene will co-distill.
-
Purification: Separate the organic layer. To remove residual aniline, acidify with sulfuric acid and add sodium nitrite solution to diazotize the aniline. The quinoline can then be recovered by basification and a final steam distillation or extraction. The final product is purified by fractional distillation.
Diagram 1: Skraup Synthesis General Workflow
Caption: General experimental workflow for the Skraup synthesis.
The Doebner-von Miller Reaction (1881): A Versatile Modification
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification.[3][9] This reaction expands the scope of the Skraup synthesis by replacing glycerol with α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider variety of substituted quinolines.[9]
Core Principle: The reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst (Brønsted or Lewis) yields substituted quinolines.[3][9]
Mechanistic Causality: The mechanism has been a subject of debate but is believed to proceed through a complex fragmentation-recombination pathway.[10] A key insight is that the α,β-unsaturated carbonyl can be formed in situ from an aldol condensation of two carbonyl compounds (known as the Beyer method).[9] The generally accepted pathway involves:
-
Michael Addition: Nucleophilic 1,4-addition of the aniline to the α,β-unsaturated carbonyl.
-
Cyclization/Dehydration: Similar to the Skraup synthesis, the intermediate cyclizes and dehydrates.
-
Oxidation: An oxidant, which can be another molecule of the Schiff base intermediate or air, facilitates the final aromatization.
Field Insights & Experimental Choices: A major challenge in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and low yields.[8] A field-proven solution is the use of a biphasic solvent system. By sequestering the carbonyl compound in an organic phase (e.g., toluene) away from the bulk of the aqueous acid, polymerization is drastically reduced, leading to cleaner reactions and improved yields.[11] The choice of acid catalyst is also critical; Lewis acids like tin tetrachloride (SnCl₄) or scandium triflate (Sc(OTf)₃) are often employed to promote the reaction under milder conditions than concentrated sulfuric acid.[9][10]
Diagram 2: Skraup vs. Doebner-von Miller Starting Materials
Caption: Divergent starting material strategies for the quinoline core.
The Friedländer Synthesis (1882): A Convergent Strategy
Discovered by Paul Friedländer, this method offers a more convergent and often higher-yielding route to polysubstituted quinolines compared to the Skraup or Doebner-von Miller approaches.[4]
Core Principle: The acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[3][12]
Mechanistic Causality: The logic of the Friedländer synthesis is its convergent nature, bringing together two pre-functionalized fragments.
-
Intermolecular Condensation: The reaction initiates with an aldol-type condensation between the active methylene compound and the o-aminoaryl carbonyl.
-
Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl intermediate.
-
Intramolecular Cyclization: The amino group then attacks the carbonyl of the newly formed enone in an intramolecular Michael-type addition (aza-Michael), followed by elimination of water to form the quinoline ring.
Field Insights & Experimental Choices: The primary limitation of the Friedländer synthesis is the availability of the requisite o-aminoaryl aldehyde or ketone starting materials.[13] A key challenge, especially under basic conditions, is the self-condensation of the methylene ketone reactant, which can significantly lower the yield.[8][14] To circumvent this, the reaction can be run under acidic conditions (e.g., using p-toluenesulfonic acid or even molecular iodine as a catalyst), which often suppresses self-condensation.[3][11] For unsymmetrical ketones, regioselectivity can be an issue, leading to a mixture of products. This can sometimes be controlled by judicious choice of catalyst or by using substrates with blocking groups.[3]
Reference: Adapted from general laboratory procedures.
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Acetophenone (1.1 eq)
-
Potassium hydroxide (catalytic amount)
-
Ethanol
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzophenone and ethanol.
-
Reagent Addition: Add acetophenone followed by a catalytic amount of potassium hydroxide.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
The Combes Synthesis (1888): The Diketone Route
The Combes synthesis provides a distinct route to 2,4-disubstituted quinolines using β-diketones.[3][15]
Core Principle: The acid-catalyzed condensation of an aniline with a β-diketone.[15]
Mechanistic Causality:
-
Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form a β-amino enone intermediate (a Schiff base that tautomerizes).[16]
-
Acid-Catalyzed Cyclization: In the presence of a strong acid (typically concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution to close the ring. This annulation is the rate-determining step.[15][16]
-
Dehydration: The resulting intermediate is dehydrated to yield the final aromatic quinoline product.
Field Insights & Experimental Choices: The choice of acid catalyst is critical. While sulfuric acid is common, polyphosphoric acid (PPA) can be a more effective dehydrating agent in some cases.[15] A key consideration is regioselectivity when using unsymmetrical β-diketones. Steric and electronic effects of the substituents on both the aniline and the diketone play a crucial role in determining which carbonyl group participates in the initial condensation and which side of the aromatic ring is attacked during cyclization.[15] Generally, electron-donating groups on the aniline accelerate the reaction by making the aromatic ring more nucleophilic for the cyclization step.[17]
Conrad-Limpach-Knorr Synthesis (1887): The Battle of Temperatures
This synthesis is a powerful method for producing hydroxyquinolines (quinolones), which are key intermediates in many pharmaceuticals. It is famous for its temperature-dependent regioselectivity.[10][18]
Core Principle: The reaction of anilines with β-ketoesters. The reaction conditions dictate whether a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) is formed.[18]
Mechanistic Causality & Regioselectivity Control:
-
Low Temperature (Kinetic Control): At lower temperatures (typically <100°C), the more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate. Subsequent thermal cyclization (at ~250°C) occurs via attack of the benzene ring onto the ester carbonyl, yielding the 4-hydroxyquinoline (4-quinolone). This is the Conrad-Limpach pathway.[18][19]
-
High Temperature (Thermodynamic Control): At higher initial temperatures (>140°C), the reaction favors the formation of the more thermodynamically stable β-ketoanilide intermediate, where the aniline has displaced the ester's alkoxy group. Subsequent acid-catalyzed cyclization leads to the 2-hydroxyquinoline (2-quinolone). This is the Knorr pathway.[18]
The choice of solvent is also a critical parameter; high-boiling inert solvents like mineral oil or diphenyl ether are often used for the high-temperature cyclization step to ensure efficient heat transfer and prevent decomposition, leading to significantly higher yields.[18][20]
Diagram 3: Conrad-Limpach-Knorr Regioselectivity
Caption: Temperature as the key control element in the Conrad-Limpach-Knorr synthesis.
Other Foundational Syntheses: Pfitzinger & Gould-Jacobs
-
Pfitzinger Reaction (1886): This method builds quinoline-4-carboxylic acids from isatin. The reaction involves the base-catalyzed ring-opening of isatin to form an isatinic acid, which then condenses with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration.[21][22] It is a valuable route to a specific, highly functionalized class of quinolines.[23]
-
Gould-Jacobs Reaction (1939): This reaction provides access to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (or similar reagents). The process involves an initial substitution, followed by a high-temperature thermal cyclization.[13][24] Saponification and decarboxylation of the resulting ester yield the 4-hydroxyquinoline.[13] This method is particularly effective for anilines bearing meta-electron-donating groups.[13]
II. Comparative Analysis of Classical Methods
The choice of a synthetic route is a strategic decision based on the desired substitution pattern, availability of starting materials, scalability, and tolerance for specific reaction conditions.
Table 1: Comparison of Core Quinoline Synthesis Methods
| Feature | Skraup Synthesis | Doebner-von Miller | Friedländer Synthesis | Combes Synthesis | Conrad-Limpach-Knorr |
| Primary Reactants | Aniline, Glycerol | Aniline, α,β-Unsaturated Carbonyl | o-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Aniline, β-Diketone | Aniline, β-Ketoester |
| Typical Conditions | Harsh: conc. H₂SO₄, >150°C, Exothermic | Acidic (Brønsted or Lewis), High Temp | Milder: Acid or Base Catalyzed, Reflux | Strongly Acidic (H₂SO₄, PPA), High Temp | Temp-dependent, High Temp Cyclization |
| Key Advantage | Simple, cheap starting materials | Wider scope than Skraup | Convergent, good yields, high substitution control | Direct route to 2,4-disubstituted quinolines | Access to 2- or 4-hydroxyquinolines |
| Key Disadvantage | Violent reaction, low yields, tar formation | Polymerization of carbonyl reactant | Requires pre-functionalized anilines | Regioselectivity with unsymmetrical diketones | High cyclization temps, regioselectivity control |
| Typical Yield Range | Low to Moderate (20-50%) | Moderate (40-70%) | Good to Excellent (60-95%) | Moderate to Good (50-80%) | Good (60-90%) |
| Substitution Pattern | Unsubstituted on pyridine ring | Substituted on pyridine ring | Highly versatile substitution | 2,4-Disubstituted | 2- or 4-Hydroxy substituted |
III. The Modern Era: Catalysis and Green Chemistry
While the classical methods are robust, modern organic synthesis demands greater efficiency, milder conditions, and improved sustainability. The last few decades have seen a paradigm shift towards catalyst-driven methodologies.
Transition-Metal Catalysis: New Bonds, New Possibilities
Transition metals, particularly palladium, have revolutionized quinoline synthesis by enabling novel bond formations under mild conditions.[4]
Core Principle: Palladium-catalyzed reactions often involve oxidative addition, migratory insertion, and reductive elimination cycles to construct the quinoline core from different starting materials.
Representative Method: Palladium-Catalyzed Annulation of o-Alkenylanilines and Alkynes
This approach forges the quinoline ring through a C-H activation and annulation strategy.
Mechanistic Causality:
-
Coordination: The palladium catalyst coordinates with the alkyne.
-
Carbopalladation: The alkene on the aniline inserts into the palladium-alkyne bond.
-
C-H Activation/Cyclization: The catalyst facilitates an intramolecular C-H activation of the aniline N-H bond, leading to cyclization.
-
Reductive Elimination/Aromatization: Reductive elimination of the palladium catalyst and subsequent tautomerization/oxidation yields the aromatic quinoline product.
Field Insights & Experimental Choices: These methods offer exceptional functional group tolerance compared to the classical syntheses. The choice of ligand on the palladium catalyst is often critical for achieving high efficiency and selectivity. The reactions can often be performed under aerobic conditions, using oxygen from the air as the terminal oxidant, which is a significant green chemistry advantage.[25]
Green Chemistry Approaches
Modern research also focuses on making classical syntheses more environmentally benign. This includes the use of:
-
Microwave Irradiation: To dramatically reduce reaction times and often improve yields in reactions like the Gould-Jacobs and Friedländer syntheses.[1][2]
-
Ionic Liquids & Solid Acid Catalysts: Replacing hazardous concentrated acids like H₂SO₄ with reusable and often less corrosive alternatives.[1][3]
-
Solvent-Free Conditions: Performing reactions neat to reduce solvent waste.[11]
IV. Conclusion and Future Outlook
The synthesis of the quinoline core has evolved from brute-force reactions of the 19th century to the elegant, catalyst-controlled methodologies of the 21st. The classical named reactions, however, remain indispensable tools, valued for their use of simple starting materials and their power in generating the fundamental quinoline scaffold. For the modern researcher, a deep understanding of the mechanistic principles behind both classical and modern methods is paramount. The ability to choose between a Skraup synthesis for a simple core and a palladium-catalyzed reaction for a complex, late-stage functionalization is the hallmark of a skilled synthetic strategist. The future of quinoline synthesis will undoubtedly lie in the continued development of highly selective, atom-economical, and sustainable catalytic systems, enabling the rapid discovery of novel quinoline-based molecules that will shape the future of medicine and materials science.
References
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- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 19. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 20. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 22. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. researchgate.net [researchgate.net]
- 24. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 25. Quinoline synthesis [organic-chemistry.org]
4-Chloro-2,6-dimethylquinoline: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core structure of a vast array of natural products, pharmaceuticals, and functional materials. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it an ideal platform for the development of biologically active molecules.[1][2] Among the various functionalized quinolines, 4-chloro-2,6-dimethylquinoline emerges as a particularly valuable and versatile building block in organic synthesis. The strategic placement of a reactive chlorine atom at the 4-position, activated by the electron-withdrawing quinoline nitrogen, allows for a diverse range of chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, will provide a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, with a focus on its application in the construction of molecules with significant therapeutic potential.
Synthesis and Characterization of this compound
The synthesis of this compound is most commonly achieved through the chlorination of the corresponding 2,6-dimethylquinolin-4-ol. This precursor can be prepared via a Conrad-Limpach reaction between p-toluidine and ethyl acetoacetate, followed by a high-temperature cyclization.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,6-dimethylquinolin-4-ol
A detailed protocol for a similar compound, 2,5-dimethylquinolin-4(1H)-one, involves the reaction of m-toluidine with ethyl acetoacetate to form an enamine intermediate, followed by cyclization in a high-boiling solvent like diphenyl ether.[1] A similar approach can be adopted for the synthesis of 2,6-dimethylquinolin-4-ol using p-toluidine.
Step 2: Chlorination of 2,6-dimethylquinolin-4-ol
The conversion of the quinolin-4-ol to the 4-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
-
Procedure: To 2,6-dimethylquinolin-4-ol (1.0 eq) is added an excess of phosphorus oxychloride (e.g., 5-10 eq). The mixture is heated to reflux (approximately 110 °C) for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until a precipitate forms. The solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to afford the pure product.
Characterization
The structural confirmation of this compound is accomplished through a combination of spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClN | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| CAS Number | 6270-08-2 | [3] |
| Appearance | Solid | [3] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen in the quinoline ring. Aromatic protons would likely appear in the range of δ 7.0-8.5 ppm, while the methyl protons would appear as singlets in the upfield region, typically around δ 2.4-2.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbon atom attached to the chlorine (C4) would be significantly downfield. Aromatic carbons typically resonate in the δ 120-150 ppm region. The methyl carbons would appear in the upfield region (δ 15-25 ppm).[4][5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 191, along with a characteristic isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1450 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region).[6]
Core Synthetic Applications: A Gateway to Molecular Diversity
The reactivity of the C4-Cl bond in this compound makes it an exceptionally useful synthon for introducing a wide range of functionalities. The primary transformations involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the C4 position, enhanced by the quinoline nitrogen, facilitates nucleophilic aromatic substitution (SNA r) reactions. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles.[7]
The reaction of 4-chloroquinolines with amines is a cornerstone for the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their diverse biological activities, including anticancer properties.[8]
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,6-dimethylquinolin-4-amines
-
Procedure: A mixture of this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) is heated to reflux. The reaction can be carried out with or without a base, depending on the nucleophilicity of the amine. For less reactive amines, the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine can be beneficial. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization.
Similarly, thiols and alcohols (or their corresponding thiolates and alkoxides) can displace the chloride to form 4-thioether and 4-ether quinoline derivatives, respectively. These reactions are typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate or alkoxide.[7]
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 4-chloroquinolines are excellent substrates for these transformations. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester. This reaction is a powerful tool for synthesizing 4-aryl- and 4-vinyl-quinolines.[9]
Experimental Protocol: Representative Suzuki-Miyaura Coupling of this compound
-
Reagents and Setup: To a flame-dried Schlenk flask are added this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added via syringe. The reaction mixture is then heated to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds, and it is particularly useful for coupling less reactive aryl chlorides with a wide variety of amines.[10] This reaction offers an alternative to the classical SNA r for the synthesis of 4-aminoquinoline derivatives, often under milder conditions and with a broader substrate scope.
Experimental Protocol: Representative Buchwald-Hartwig Amination of this compound
-
Reagents and Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.01-0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq), this compound (1.0 eq), and the desired amine (1.1-1.2 eq).
-
Reaction: Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or tert-butanol) is added, and the vessel is sealed. The mixture is heated to 80-110 °C with stirring.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.[11][12]
Applications in Drug Discovery: Targeting Cancer and Beyond
The derivatives of this compound, particularly the 4-amino and 4-aryl substituted analogs, are of significant interest in medicinal chemistry due to their potential as anticancer agents and kinase inhibitors.[13]
Anticancer Activity
The 4-anilinoquinoline scaffold is a well-established pharmacophore in the design of anticancer drugs.[14] These compounds often function as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are frequently dysregulated in cancer.[2] For example, derivatives of 4-aminoquinolines have shown potent cytotoxic effects against various human cancer cell lines.[8] The 2,6-dimethyl substitution pattern on the quinoline core can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially improving their efficacy and selectivity.
Kinase Inhibition
Many clinically approved and investigational kinase inhibitors feature a quinoline or quinazoline core.[13] These scaffolds act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The substituents at the 4-position of the quinoline ring play a crucial role in determining the potency and selectivity of the inhibitor by forming key interactions with the amino acid residues in the active site. The synthesis of libraries of 4-substituted-2,6-dimethylquinolines via the methods described above allows for systematic structure-activity relationship (SAR) studies to optimize kinase inhibitory activity.[15][16]
Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of the C4-chloro group enable the efficient synthesis of a diverse array of substituted quinoline derivatives. The accessibility of 4-amino, 4-aryl, and other 4-substituted analogs through robust and well-established methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination makes it a key intermediate for the construction of complex molecular architectures. The proven track record of the quinoline scaffold in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors, underscores the importance of this compound as a strategic starting material for drug discovery and development programs. This guide provides a foundational understanding and practical protocols to empower researchers to fully exploit the synthetic potential of this important heterocyclic building block.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 14. Suzuki Coupling [organic-chemistry.org]
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- 16. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-2,6-dimethylquinoline from 4-Methylaniline
Abstract
This document provides a detailed, two-step protocol for the synthesis of 4-chloro-2,6-dimethylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthetic strategy commences with the reaction of 4-methylaniline and ethyl acetoacetate via a Conrad-Limpach cyclization to yield the key intermediate, 2,6-dimethylquinolin-4-ol. Subsequent dehydroxy-chlorination of this intermediate using phosphorus oxychloride (POCl₃) affords the target compound. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data, designed for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
Quinoline scaffolds are foundational motifs in a vast array of pharmacologically active compounds.[3] The specific derivative, this compound, serves as a versatile precursor for further functionalization, enabling the exploration of novel chemical space in drug discovery programs.[4] Its synthesis from readily available commercial starting materials is a key enabling step for such research.
The selected synthetic pathway involves two robust and well-established name reactions:
-
Conrad-Limpach Synthesis: This reaction builds the core quinoline ring system by condensing an aniline (4-methylaniline) with a β-ketoester (ethyl acetoacetate), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline (quinolin-4-one) intermediate.
-
Dehydroxy-chlorination: The hydroxyl group of the intermediate, 2,6-dimethylquinolin-4-ol, is subsequently replaced with a chlorine atom using phosphorus oxychloride (POCl₃). This classic transformation converts the relatively unreactive hydroxyl group into a highly reactive chloro-substituent, ideal for subsequent nucleophilic substitution reactions.[5][6]
The overall synthetic transformation is depicted below:
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 2,6-Dimethylquinolin-4-ol
Principle and Mechanism
The Conrad-Limpach synthesis is a two-stage process. The first stage is the acid-catalyzed condensation of 4-methylaniline with ethyl acetoacetate to form an enamine intermediate, ethyl 3-(p-tolylamino)but-2-enoate, with the elimination of water. The second stage is a high-temperature, intramolecular cyclization (annulation) that proceeds via electrophilic attack of the carbonyl carbon onto the aromatic ring, followed by the elimination of ethanol to yield the stable quinolin-4-one tautomer.
Caption: Simplified mechanism of the Conrad-Limpach reaction.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Methylaniline | 107.15 | 100 | 10.72 g |
| Ethyl acetoacetate | 130.14 | 110 | 14.32 g (14.0 mL) |
| Glacial Acetic Acid | 60.05 | - | ~0.5 mL (catalyst) |
| Dowtherm A (or Mineral Oil) | - | - | 150 mL |
| Ethanol | 46.07 | - | For washing |
| Diethyl Ether | 74.12 | - | For washing |
Procedure:
-
Condensation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, add 4-methylaniline (10.72 g, 100 mmol), ethyl acetoacetate (14.0 mL, 110 mmol), and a catalytic amount of glacial acetic acid (~5 drops).
-
Heat the mixture to 130-140 °C with stirring. Water will begin to collect in the Dean-Stark trap. Continue heating for 2-3 hours or until no more water is evolved. The formation of the enamine intermediate can be monitored by TLC.
-
Cyclization: Allow the reaction mixture to cool slightly. In a well-ventilated fume hood, carefully add the crude enamine intermediate to a separate flask containing 150 mL of pre-heated Dowtherm A (or mineral oil) at 250 °C.[7][5]
-
Causality Note: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that forms the quinoline ring. High-boiling, inert solvents prevent decomposition and ensure even heat distribution.[8]
-
-
Maintain the temperature at 250-260 °C with vigorous stirring for 30-45 minutes. The product will begin to precipitate as a solid.
-
Work-up and Purification: Allow the mixture to cool to below 100 °C. Carefully decant the hot solvent.
-
Wash the solid residue several times with hot ethanol and then diethyl ether to remove residual solvent and impurities.
-
Collect the solid product by vacuum filtration, wash with additional diethyl ether, and dry in a vacuum oven. The product, 2,6-dimethylquinolin-4-ol, is typically obtained as an off-white to tan solid and can be used in the next step without further purification.
Expected Yield: 75-85%.
Part II: Synthesis of this compound
Principle and Mechanism
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is achieved using a potent chlorinating and dehydrating agent, phosphorus oxychloride (POCl₃).[9] The reaction proceeds via the activation of the quinolinol's carbonyl oxygen (from the quinolin-4-one tautomer) by phosphorylation. This forms a dichlorophosphoryl ester, an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the C4 position, followed by elimination of the phosphate group, yields the final chlorinated product.[6]
Caption: Mechanism for the chlorination of a quinolinol using POCl₃.
Critical Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly hazardous substance. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle POCl₃ in a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Neoprene recommended), a lab coat, and splash-proof goggles along with a full-face shield.[11][12]
-
Reactivity: POCl₃ reacts violently with water, releasing toxic HCl gas and heat.[13] Ensure all glassware is scrupulously dry.
-
Emergency: Keep an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) and an emergency eyewash/shower station readily accessible.[14]
-
Quenching: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice in a separate large beaker within the fume hood. This is a highly exothermic process.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,6-Dimethylquinolin-4-ol | 173.21 | 50 | 8.66 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | 30 mL |
| Crushed Ice | 18.02 | - | ~300 g |
| 30% Ammonium Hydroxide (aq) | 35.05 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | ~150 mL |
| Sodium Sulfate (anhydrous) | 142.04 | - | For drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 2,6-dimethylquinolin-4-ol (8.66 g, 50 mmol).
-
In a fume hood, carefully add phosphorus oxychloride (30 mL) to the flask.
-
Reaction: Gently heat the mixture to reflux (approx. 107 °C) using a heating mantle. Maintain reflux for 2-3 hours. The solid will gradually dissolve, and the solution will darken. Monitor the reaction's completion using TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up (Critical Step): Allow the reaction mixture to cool to room temperature. Place a large beaker (1 L) containing ~300 g of crushed ice in the fume hood.
-
Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This reaction is highly exothermic and will release HCl gas. Perform this addition dropwise or in a thin stream.
-
Once the addition is complete, continue stirring until all the ice has melted. The acidic solution will contain the protonated product.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of concentrated (30%) ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid.
-
Extract the aqueous slurry three times with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield this compound as a solid.[15]
Data Summary and Characterization
| Compound | Formula | M.W. ( g/mol ) | Form | CAS Number |
| 2,6-Dimethylquinolin-4-ol | C₁₁H₁₁NO | 173.21 | Off-white solid | 19557-61-2 |
| This compound | C₁₁H₁₀ClN | 191.66 | Solid | 6270-08-2 |
Expected Final Product Characterization:
-
Yield: 60-75%
-
Appearance: White to light yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.8-7.4 (m, 3H, Ar-H), 6.8 (s, 1H, H-3), 2.6 (s, 3H, C2-CH₃), 2.5 (s, 3H, C6-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~ 159, 148, 144, 136, 131, 126, 124, 122, 121, 25, 22.
-
Mass Spec (EI): m/z 191 (M⁺), 193 (M+2⁺, chlorine isotope pattern).
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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IIIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(19), 4547. [Link]
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Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]
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YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. [Link]
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Acros Organics. (n.d.). SAFETY DATA SHEET: Phosphorus oxychloride. [Link]
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Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. [Link]
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ResearchGate. (n.d.). Synthesis of this compound. [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Org. Synth. 1946, 26, 22. [Link]
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National Institutes of Health (NIH). (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 587. [Link]
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SciSpace. (n.d.). Syntheses of derivatives of quinoline. [Link]
-
MDPI. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1232. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. J Org Chem, 76(6), 1653-61. [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 10(33), 19351–19377. [Link]
-
National Institutes of Health (NIH). (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallogr Sect E Struct Rep Online, 66(Pt 8), o2020. [Link]
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Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]
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ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. [Link]
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Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]
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IJPBS. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. International Journal of Pharma and Bio Sciences, 14(4). [Link]
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Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. [Link]
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PubChem. (n.d.). 4-chloro-6-fluoro-2,3-dimethylquinoline. [Link]
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The Friedländer Synthesis: A Versatile Strategy for Substituted Quinolines in Research and Drug Development
The Friedländer synthesis, a classic condensation reaction first reported by Paul Friedländer in 1882, remains a cornerstone in heterocyclic chemistry for the preparation of quinoline derivatives.[1][2] This powerful reaction, involving the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a direct and versatile route to the quinoline scaffold.[3][4] Quinolines are of immense interest to the pharmaceutical and materials science industries due to their prevalence in natural products and their wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes, validated experimental protocols, and troubleshooting advice to effectively leverage the Friedländer synthesis in a modern laboratory setting.
Mechanistic Insights: Understanding the "Why"
The Friedländer synthesis can be catalyzed by either acids or bases, and the reaction mechanism can proceed through two primary pathways depending on the conditions.[5] A thorough understanding of these pathways is crucial for optimizing reaction conditions and predicting outcomes.
Under acidic conditions , the reaction is generally believed to initiate with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol of the α-methylene ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline product.[5]
In contrast, basic conditions typically favor an initial aldol condensation between the two carbonyl reactants.[8] The resulting aldol adduct then undergoes intramolecular cyclization through the attack of the amino group on the carbonyl, followed by dehydration to form the quinoline ring.[5]
The choice between acid and base catalysis is not arbitrary and depends on the specific substrates. For instance, to avoid side reactions like the self-condensation of ketones, which is common under basic conditions, an acid catalyst might be preferred.[3][9]
Caption: Proposed mechanistic pathways for the Friedländer synthesis.
Modern Catalytic Systems: Expanding the Scope
While traditional Friedländer synthesis often relies on strong acids or bases and high temperatures, modern advancements have introduced a plethora of milder and more efficient catalytic systems.[3] These innovations have not only improved yields and reaction times but have also enhanced the functional group tolerance and regioselectivity of the reaction.
| Catalyst Type | Examples | Key Advantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid, H₂SO₄ | Readily available, effective for a wide range of substrates.[1][9] |
| Lewis Acids | ZnCl₂, Neodymium(III) nitrate hexahydrate | Milder reaction conditions, can improve yields and selectivity.[6][9] |
| Bases | KOH, NaOH, KOtBu, DBU | Effective for reactive substrates.[3][9] |
| Heterogeneous Catalysts | Zeolites, Montmorillonite K-10, Nafion | Ease of separation, catalyst recyclability, environmentally friendly.[4][10] |
| Metal Catalysts | Gold, Palladium, Ruthenium | Can enable reactions under milder conditions, potential for novel reactivity.[3][11] |
The use of catalysts like neodymium(III) nitrate hexahydrate allows the reaction to proceed at room temperature in ethanol, offering a more environmentally benign approach.[6] Microwave-assisted synthesis, particularly with acetic acid as both solvent and catalyst, has been shown to dramatically reduce reaction times to mere minutes with excellent yields.[12]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of substituted quinolines via the Friedländer reaction. Optimization may be required based on the specific substrates used.
Protocol 1: Conventional Acid-Catalyzed Synthesis
This protocol describes a standard method using hydrochloric acid as the catalyst.
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[5]
-
Add 2-3 drops of concentrated HCl to the mixture.[5]
-
Reflux the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.[5]
-
Extract the product with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[5]
Caption: General workflow for acid-catalyzed Friedländer synthesis.
Protocol 2: Ultrasound-Assisted Synthesis
Ultrasound irradiation can significantly accelerate the reaction.
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
α-Methylene ketone (1.2 mmol)
-
Catalyst (e.g., p-TsOH)
-
Solvent (e.g., Ethanol)
Procedure:
-
Combine the 2-aminoaryl ketone, α-methylene ketone, and catalyst in a suitable vessel with the chosen solvent.
-
Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.[5]
-
Reduce the solvent volume under reduced pressure.[5]
-
Dilute the resulting mixture with water.[5]
-
Filter the solid that forms and wash it with water (3 x 20 mL) with agitation.[5]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting and Optimization
Despite its versatility, the Friedländer synthesis can present challenges. Here are some common issues and strategies for optimization:
-
Low Yield: This is a frequent problem that can stem from several factors.[9]
-
Inappropriate Catalyst: The choice of acid or base is substrate-dependent. Experiment with different catalysts, including milder Lewis acids or heterogeneous catalysts.[9]
-
Suboptimal Temperature: While the reaction often requires heat, excessive temperatures can cause decomposition.[9] A systematic temperature screen can identify the optimal conditions.
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on either reactant can slow the reaction.[9] In such cases, more forcing conditions (higher temperature, stronger catalyst) may be necessary.
-
Side Reactions: The self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[9] Using an acid catalyst or a modified procedure, such as starting with the imine of the o-aniline, can mitigate this.[3]
-
-
Regioselectivity: When using asymmetric ketones, a mixture of regioisomers can be formed.[3]
Applications in Drug Development
The quinoline core is a "privileged scaffold" in medicinal chemistry, and the Friedländer synthesis is a key tool for accessing a diverse range of these structures.[7] Its applications are vast and continue to expand:
-
Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity.[13]
-
Antimalarial Drugs: The quinoline ring is central to many antimalarial drugs, and this synthesis provides a means to create novel analogs to combat drug resistance.[6]
-
Antiviral Agents: Recent studies have shown that substituted quinolines can be effective against viruses like Influenza A.[14]
-
Antibacterial and Antifungal Compounds: The versatility of the Friedländer synthesis allows for the creation of extensive libraries of quinoline derivatives for screening against various microbial pathogens.[7]
By providing a reliable and adaptable method for constructing the quinoline nucleus, the Friedländer synthesis empowers medicinal chemists to explore a vast chemical space in the quest for new and effective therapeutics.
References
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Wikipedia. Friedländer synthesis. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
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-
J&K Scientific LLC. Friedländer Synthesis. [Link]
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ResearchGate. Friedländer Quinoline Synthesis. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
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Wiley Online Library. The Friedländer Synthesis of Quinolines. [Link]
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ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing... [Link]
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Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]
-
National Institutes of Health. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]
-
PubMed. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]
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ResearchGate. Recent Advances in the Friedländer Reaction. [Link]
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ResearchGate. The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. [Link]
-
ResearchGate. A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. [Link]
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The Doebner-von Miller Reaction: A Versatile Approach to Quinoline Synthesis for Pharmaceutical and Research Applications
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2] Prominent examples of quinoline-based drugs include chloroquine and quinine, which have been pivotal in the fight against malaria. The unique electronic and structural features of the quinoline scaffold allow for extensive functionalization, enabling the fine-tuning of pharmacological profiles and the development of novel therapeutic agents and functional materials.
Among the classical methods for constructing this valuable heterocyclic system, the Doebner-von Miller reaction stands out as a robust and versatile strategy. First described in 1881, this reaction facilitates the synthesis of substituted quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Doebner-von Miller reaction for quinoline synthesis.
Theoretical Framework: Mechanism and Key Considerations
The Doebner-von Miller reaction is a modification of the Skraup synthesis and is prized for its ability to generate a wide array of substituted quinolines.[3] The reaction is typically catalyzed by strong Brønsted acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate).[3]
The Reaction Mechanism: A Stepwise Journey to Aromaticity
While the precise mechanism has been a subject of some debate, a widely accepted pathway involves a fragmentation-recombination sequence.[3][4] This mechanism elegantly accounts for the observed products and isotopic labeling studies.
The key steps are as follows:
-
Michael Addition: The reaction commences with a nucleophilic 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidation: The final and crucial step is the oxidation of the dihydroquinoline to the aromatic quinoline product. This oxidation can be effected by an external oxidizing agent or, in some cases, by a second molecule of the α,β-unsaturated carbonyl compound or a Schiff base formed in situ.
Caption: Proposed mechanism of the Doebner-von Miller reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative quinoline derivatives using the Doebner-von Miller reaction. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired scale.
Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 eq.) and concentrated hydrochloric acid (3.0 eq.).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Carbonyl: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq.) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 2,4-Dimethylquinoline (Lepidopterene)
This protocol describes the synthesis of 2,4-dimethylquinoline from aniline and mesityl oxide.
Materials:
-
Aniline (freshly distilled)
-
Mesityl oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid (2.0 eq.) to aniline (1.0 eq.) with cooling in an ice bath.
-
Addition of Carbonyl: To the stirred aniline sulfate salt, slowly add mesityl oxide (1.1 eq.) at a rate that maintains the reaction temperature below 100°C.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation: Scope and Versatility
The Doebner-von Miller reaction is compatible with a wide range of substituted anilines and α,β-unsaturated carbonyl compounds. The electronic nature of the substituents on the aniline ring can influence the reaction rate and yield. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can decrease the nucleophilicity of the aniline, sometimes requiring more forcing conditions.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline | ~70-80 | [5] |
| Aniline | Mesityl Oxide | H₂SO₄ | 2,4-Dimethylquinoline | ~60-70 | [6] |
| p-Toluidine | Crotonaldehyde | HCl | 2,6-Dimethylquinoline | Moderate-Good | N/A |
| p-Anisidine | Crotonaldehyde | HCl | 6-Methoxy-2-methylquinoline | Moderate-Good | N/A |
| Aniline | Cinnamaldehyde | HCl | 2-Phenylquinoline | Moderate | N/A |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Troubleshooting and Field-Proven Insights
As with any chemical transformation, the Doebner-von Miller reaction can present challenges. Below are common issues and practical solutions based on extensive field experience.
Issue 1: Low Yield
-
Causality: Low yields can stem from incomplete reaction, degradation of starting materials or products under harsh acidic conditions, or inefficient work-up and purification. Anilines with strong electron-withdrawing groups are often less reactive.[7]
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the optimal reaction time. Avoid unnecessarily prolonged heating.
-
Catalyst Choice: For less reactive anilines, consider using a stronger Lewis acid catalyst. Conversely, for sensitive substrates, a milder acid might be beneficial.
-
Work-up: Ensure complete neutralization during the work-up to prevent loss of the basic quinoline product in the aqueous phase.
-
Issue 2: Tar Formation
-
Causality: A frequent challenge in the Doebner-von Miller reaction is the formation of dark, tarry byproducts. This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.
-
Troubleshooting:
-
Slow Addition: The slow, dropwise addition of the carbonyl compound to the heated aniline solution is crucial to maintain a low instantaneous concentration of the carbonyl, thus minimizing polymerization.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate tar formation. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Use of Acetals: For particularly prone aldehydes like acrolein, using their acetal derivatives (e.g., acrolein diethyl acetal) can be an effective strategy. The acetal is more stable to polymerization and hydrolyzes in situ to generate the reactive aldehyde.[8]
-
Caption: A logical workflow for troubleshooting common issues.
Conclusion
The Doebner-von Miller reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and adaptable route to a diverse range of quinoline derivatives. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and strategic troubleshooting are paramount to achieving high yields and purity. The protocols and insights provided in this application note are designed to empower researchers in academia and industry to effectively harness the power of this classical reaction for the advancement of drug discovery and materials science.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 3, 2026, from [Link]
-
Doebner reaction. (2023, September 26). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7506-7519.
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2023).
- Omidkhah, N., et al. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
- Jayram, J. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 3, 2026, from [Link]
- Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(38), 5256-5259.
-
Doebner–Miller reaction. (2023, November 28). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. (2016). Heterocycles, 92(10), 1875.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Chemistry, 18(21), 2765-2783.
- Johnson, J. L., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2020). European Journal of Organic Chemistry, 2020(31), 4856-4876.
- Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(12), 4684–4686.
- Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2000).
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
-
Substrate scope: [a] yields assessed at both 2 h and 2.5 h, and maximum... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved January 3, 2026, from [Link]
-
What is the complete procedure for Doebner-von miller reaction ? (2018, July 17). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Substrate scope with respect to quinoline. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved January 3, 2026, from [Link]
-
General reaction scheme of Skraup/Doebner–von Miller quinoline synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
PROCESSES IN HETEROGENEOUS CATALYSIS. (n.d.). UNIDO. Retrieved January 3, 2026, from [Link]
- Research and Developments of Heterogeneous Catalytic Technologies. (2023).
-
Substrate scope. Reaction conditions: Table 1, entry 1. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: The Skraup Synthesis of Quinolines Using Glycerol and Sulfuric Acid
A Detailed Protocol and Mechanistic Guide for Researchers
Abstract
The Skraup synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and historically significant route to the quinoline scaffold, a privileged structure in medicinal chemistry and materials science. This application note presents a detailed, field-proven protocol for the synthesis of quinoline from aniline using glycerol as the acrolein precursor and sulfuric acid as both the catalyst and dehydrating agent. We delve into the underlying reaction mechanism, provide critical safety considerations for managing the highly exothermic nature of the reaction, and offer a comprehensive troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking a practical and robust methodology for the Skraup synthesis.
Theoretical Background and Reaction Mechanism
The Skraup synthesis is the acid-catalyzed reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent (typically concentrated sulfuric acid) to form a quinoline. The reaction is famously vigorous and exothermic, requiring careful control of reaction conditions.
The overall transformation for the synthesis of the parent quinoline is as follows:
The mechanism is a multi-step process that relies on the in-situ formation of α,β-unsaturated aldehyde, acrolein, from the dehydration of glycerol by sulfuric acid.
The key mechanistic steps are:
-
Dehydration of Glycerol: Concentrated sulfuric acid protonates the hydroxyl groups of glycerol, facilitating the elimination of two water molecules to form the highly reactive electrophile, acrolein. This step is strongly exothermic.
-
Michael Addition: The aniline acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.
-
Electrophilic Cyclization: The resulting carbonyl is protonated by sulfuric acid, activating it for an intramolecular electrophilic attack by the electron-rich aromatic ring, forming a bicyclic intermediate.
-
Dehydration: The alcohol of the bicyclic intermediate is protonated and eliminated as water, yielding 1,2-dihydroquinoline.
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the thermodynamically stable aromatic quinoline ring. The oxidizing agent is typically the nitrobenzene corresponding to the aniline used or arsenic pentoxide in classical procedures. In many cases, the reaction can proceed with the Schiff base formed between aniline and acrolein acting as the oxidant, which is subsequently reduced.
Below is a diagram illustrating the core mechanistic pathway.
Caption: The mechanistic pathway of the Skraup synthesis.
Critical Health and Safety Precautions
WARNING: The Skraup synthesis is notoriously hazardous due to its violent, exothermic nature. Strict adherence to safety protocols is mandatory.
-
Exothermic Reaction: The dehydration of glycerol by concentrated sulfuric acid can lead to a rapid, uncontrollable increase in temperature and pressure. The reaction must be heated gently and cautiously, and a cooling bath (ice/water) must be kept on standby.
-
Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Aniline and nitrobenzene are toxic and readily absorbed through the skin. Always handle these chemicals inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, splash-proof chemical goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton® over nitrile).
-
Quenching: The reaction mixture is quenched by pouring it onto ice. This must be done slowly and carefully behind a blast shield, as splattering of the acidic mixture can occur.
Experimental Protocol: Synthesis of Quinoline
This protocol describes the synthesis of quinoline from aniline, glycerol, and nitrobenzene as the oxidizing agent.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume (mL) | Density (g/mL) |
| Aniline | 93.13 | 0.26 | 24 | 1.022 |
| Nitrobenzene | 123.11 | 0.15 | 15 | 1.200 |
| Glycerol (anhydrous) | 92.09 | 0.78 | 60 | 1.261 |
| Sulfuric Acid (conc.) | 98.08 | - | 50 | 1.840 |
| Ferrous Sulfate (FeSO₄·7H₂O) | 278.01 | - | 10 g | - |
Rationale for Reagent Choices:
-
Nitrobenzene: Serves as the primary oxidizing agent to convert the dihydroquinoline intermediate to quinoline.
-
Ferrous Sulfate: Added as a moderator to help control the reaction's vigor, although the exact mechanism of its moderating effect is debated.
Equipment Setup
-
1-Liter three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer with a glass or PTFE paddle
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Large crystallizing dish or beaker for ice bath
Step-by-Step Procedure
-
Setup: Assemble the apparatus in a chemical fume hood. Equip the 1-L flask with the mechanical stirrer, reflux condenser, and a thermometer. Ensure a steady flow of cooling water through the condenser.
-
Charging the Flask: To the flask, add aniline (24 mL), nitrobenzene (15 mL), glycerol (60 mL), and ferrous sulfate (10 g).
-
Initial Mixing: Begin stirring the mixture to ensure it is homogeneous.
-
Addition of Sulfuric Acid: CRITICAL STEP. Slowly and carefully add concentrated sulfuric acid (50 mL) in small portions through the dropping funnel over a period of 30-45 minutes. The mixture will heat up significantly. Use an ice bath to maintain the initial temperature below 100 °C if necessary.
-
Reaction Initiation: Once all the sulfuric acid has been added, heat the mixture gently with the heating mantle. The reaction is initiated when small bubbles appear, and the color of the mixture darkens.
-
Controlling the Exotherm: The reaction will soon become vigorously exothermic, and the temperature will rise rapidly. Immediately remove the heating mantle. The reflux should be brisk but controllable. If the reaction becomes too violent, use a large ice-water bath to cool the flask. The temperature should ideally be maintained around 140-150 °C by the heat of the reaction itself.
-
Completion of Reaction: After the initial vigorous phase subsides (typically 30-60 minutes), return the heating mantle and maintain the mixture at a steady reflux for 3 hours to ensure the reaction goes to completion.
-
Cooling and Quenching: Allow the flask to cool to below 100 °C. While still warm, slowly and cautiously pour the dark, viscous mixture into a 2-L beaker containing 500 g of crushed ice. Stir continuously during this process.
-
Neutralization and Extraction:
-
Cool the diluted mixture in an ice bath. Slowly neutralize the excess acid by adding 40% sodium hydroxide solution until the solution is strongly alkaline (pH > 10, check with pH paper). This will precipitate iron hydroxides.
-
Set up for steam distillation or perform multiple extractions with a suitable organic solvent like toluene or dichloromethane (3 x 150 mL). The quinoline and unreacted nitrobenzene will be in the organic layer.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product is a mixture of quinoline and nitrobenzene. Purify by vacuum distillation. Quinoline has a boiling point of 237 °C at atmospheric pressure. Under vacuum, it will distill at a lower temperature, separating it from the less volatile nitrobenzene.
-
Caption: A summary of the experimental workflow for the Skraup synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Insufficient initial heating; wet reagents (especially glycerol). | Heat gently up to ~120 °C. Ensure anhydrous glycerol is used. |
| Reaction is too violent / uncontrollable | Reagents added too quickly; insufficient moderation; rapid initial heating. | Add sulfuric acid much more slowly with external cooling. Ensure ferrous sulfate is added. Be prepared with a large ice bath for immediate cooling. |
| Low yield of quinoline | Incomplete reaction; loss during work-up; insufficient oxidation. | Ensure the 3-hour reflux period is completed. Be careful during neutralization and extraction to avoid emulsions. Ensure the correct stoichiometry of the oxidizing agent is used. |
| Significant charring / polymerization | Localized overheating; temperature too high. | Ensure efficient stirring to distribute heat evenly. Do not exceed the recommended reaction temperature range. |
| Difficulty in final purification | Boiling points of quinoline and nitrobenzene are relatively close. | Use a fractionating column during vacuum distillation for better separation. |
Scope and Limitations
The Skraup synthesis is a powerful tool for creating a wide variety of substituted quinolines.
-
Substituted Anilines: Both electron-donating and electron-withdrawing groups can be present on the aniline ring.
-
Activating Groups (-CH₃, -OCH₃): Anilines with activating groups in the meta position typically yield a mixture of 5- and 7-substituted quinolines.
-
Deactivating Groups (-NO₂, -Cl): Anilines with deactivating groups in the meta position give the 7-substituted quinoline as the major product, while para-substituted anilines yield 6-substituted quinolines. Ortho-substituted anilines often give lower yields due to steric hindrance.
-
-
Limitations: The harsh, strongly acidic, and high-temperature conditions of the reaction preclude the use of anilines with sensitive functional groups that would not survive the reaction conditions. The reaction's violence also makes it difficult to scale up safely without specialized equipment.
References
-
Manske, R. H. F. The Chemistry of Quinolines. Chemical Reviews. 1942, 30 (1), 113–145. [Link]
-
Skraup, Z. H. Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft. 1880, 13 (2), 2086–2087. [Link]
-
Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc., 2010. [Link]
-
Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses. 1922, 2, 79. [Link]
-
Wahren, M. The Role of Iron(II) Sulfate in the Skraup Quinoline Synthesis. Journal für praktische Chemie. 1964, 26 (5-6), 321-323. [Link]
Application Notes & Protocols: The Strategic Utility of 4-Chloro-2,6-dimethylquinoline in Modern Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-2,6-dimethylquinoline (CAS No. 6270-08-2). This halogenated quinoline serves as a highly versatile and strategic intermediate in medicinal chemistry. Its value is anchored in the quinoline scaffold, a privileged structure in numerous pharmaceuticals, and the reactive 4-chloro group, which acts as an efficient leaving group for nucleophilic aromatic substitution (SₙAr). This reactivity allows for the systematic and efficient synthesis of diverse libraries of 4-substituted quinoline derivatives, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets, including those in oncology, infectious diseases, and inflammatory disorders. We present the rationale behind its use, detailed protocols for its synthesis, and subsequent derivatization into novel chemical entities.
Section 1: Introduction to the 4-Chloroquinoline Scaffold
The Quinoline Moiety: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This scaffold is prevalent in a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[3] Its structural rigidity, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an ideal framework for designing ligands that bind to biological targets with high affinity and specificity. Consequently, quinoline derivatives have been successfully developed as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents.[1][2][3]
Physicochemical Properties of this compound
The introduction of methyl groups at the C2 and C6 positions, along with the chlorine atom at C4, imparts specific physicochemical properties to the quinoline core. These substitutions influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
| Property | Value | Reference |
| CAS Number | 6270-08-2 | [4] |
| Molecular Formula | C₁₁H₁₀ClN | [4] |
| Molecular Weight | 191.66 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | USUAZNLPQSKHJH-UHFFFAOYSA-N | [4] |
| Class | Halogenated Heterocycle | [4] |
The Strategic Importance of the C4-Chlorine Atom
The primary utility of this compound in medicinal chemistry stems from the chlorine atom at the C4 position. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack. The chloride ion is an excellent leaving group, facilitating high-yield nucleophilic aromatic substitution (SₙAr) reactions. This allows chemists to readily introduce a vast array of functional groups—such as amines, thiols, and alcohols—at this position, making it an invaluable intermediate for building libraries of novel compounds for biological screening.[5][6]
Section 2: Synthesis of this compound
Rationale for the Synthetic Pathway
The synthesis of this compound is most efficiently achieved via a two-step process. The first step involves the construction of the quinoline core to form the 4-hydroxy (4-quinolinone) precursor, followed by a chlorination step. The Combes quinoline synthesis, which utilizes the reaction of an aniline (p-toluidine) with a β-diketone (acetylacetone) or, more commonly, ethyl acetoacetate followed by cyclization, is a standard approach. The resulting 2,6-dimethylquinolin-4-ol is then converted to the target 4-chloro derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This method is robust, scalable, and utilizes readily available starting materials.[7][8][9]
Workflow Diagram
Caption: Two-step synthesis of this compound.
Protocol 1: Two-Step Synthesis of this compound
Materials:
-
p-Toluidine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl acetate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator
Step A: Synthesis of 2,6-Dimethylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Add the mixture slowly to a flask containing polyphosphoric acid preheated to 140°C. Alternatively, perform the reaction in a high-boiling solvent like Dowtherm A at 250°C.
-
Reaction Monitoring: Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Work-up: Allow the reaction to cool to approximately 80°C and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting solid is 2,6-dimethylquinolin-4-ol, which can be used in the next step without further purification.
Step B: Chlorination to this compound [8][9]
-
Safety Precaution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 2,6-dimethylquinolin-4-ol (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0°C.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The solid should dissolve, and the solution will darken.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a stirred slurry of crushed ice. Caution: This is a highly exothermic quenching process.
-
Neutralization: Once the quench is complete, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~8. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield pure this compound as a solid.
Section 3: Core Applications in Medicinal Chemistry
Role as a Key Intermediate in Nucleophilic Aromatic Substitution (SₙAr)
The primary application of this compound is its use as an electrophile in SₙAr reactions. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. This allows for the covalent attachment of a wide range of nucleophiles at the C4 position, which is the foundational step in creating diverse chemical libraries for drug discovery programs.
Caption: General mechanism for SₙAr on the 4-chloroquinoline scaffold.
Application in the Synthesis of Antimicrobial Agents
The quinoline scaffold is a known pharmacophore for antimicrobial activity.[10] By reacting this compound with various nitrogen, oxygen, or sulfur-containing heterocycles or side chains, novel compounds can be synthesized and screened for antibacterial and antifungal properties. Research has shown that creating "clubbed molecules," for instance by reacting 4-chloroquinolines with pyrimidine derivatives, can lead to compounds with significant microbicidal efficacy.[11] The 2,6-dimethyl substitution pattern provides a unique lipophilic profile that can be exploited to enhance cell wall penetration or target specific bacterial enzymes.
Application in the Development of Anticancer Therapeutics
Many modern targeted cancer therapies, particularly tyrosine kinase inhibitors, are built upon heterocyclic scaffolds. The 4-aminoquinoline core is a key structural motif in several approved and investigational drugs. For example, 4-chloro-6,7-dimethoxyquinoline is a crucial intermediate in the synthesis of the anticancer drugs cabozantinib and tivozanib.[12] Similarly, this compound serves as an excellent starting point for synthesizing novel kinase inhibitors. The C4 position allows for the introduction of side chains that can interact with the hinge region of a kinase active site, while the 2,6-dimethyl groups can be used to tune selectivity and improve pharmacokinetic properties.
Application in Antimalarial Drug Discovery
The historical success of chloroquine, a 4-aminoquinoline, solidifies the importance of this scaffold in combating malaria.[2][10] The emergence of drug-resistant strains necessitates the development of new antimalarial agents.[2] this compound is an ideal precursor for creating analogues of existing antimalarial drugs. The SₙAr reaction with various diamine side chains—a key structural feature for antimalarial activity—can be readily performed to generate novel candidates aimed at overcoming resistance mechanisms.[5]
Section 4: Experimental Protocols for Derivatization
Rationale for Derivative Synthesis
To explore the therapeutic potential of the 2,6-dimethylquinoline scaffold, a library of derivatives is typically synthesized by varying the nucleophile that displaces the C4-chloride. The following protocol details a representative SₙAr reaction with an aliphatic amine, a common strategy in medicinal chemistry to introduce a basic side chain that can improve aqueous solubility and form salt bridges with biological targets.
Protocol 2: Synthesis of a 4-Aminoquinoline Derivative via SₙAr
Objective: To synthesize N-(2-(dimethylamino)ethyl)-2,6-dimethylquinolin-4-amine.
Materials:
-
This compound
-
N,N-dimethylethane-1,2-diamine
-
N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
Reaction Setup: To a sealed vial or round-bottom flask, add this compound (1.0 eq), your solvent of choice (e.g., acetonitrile), and a base such as DIPEA (2.0 eq).
-
Nucleophile Addition: Add N,N-dimethylethane-1,2-diamine (1.5 eq) to the stirred mixture.
-
Heating: Seal the vessel and heat the reaction mixture to 80-100°C.
-
Monitoring: Monitor the reaction's completion using TLC (e.g., 95:5 DCM:Methanol with 0.5% triethylamine) or LC-MS. The reaction typically takes 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in DCM or ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography, using a mobile phase gradient (e.g., DCM to 95:5 DCM:Methanol) to isolate the pure N-(2-(dimethylamino)ethyl)-2,6-dimethylquinolin-4-amine.
Characterization of Products
The identity and purity of the final compounds must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful substitution at the C4 position.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Section 5: Data Summary & Structure-Activity Relationship (SAR) Insights
The synthesis of a derivative library allows for the systematic investigation of SAR. By keeping the 2,6-dimethylquinoline core constant and varying the substituent at the C4 position, researchers can correlate structural changes with biological activity.
Table 2: Hypothetical SAR Data for C4-Substituted 2,6-Dimethylquinoline Derivatives
| Compound ID | C4-Substituent (R) | IC₅₀ vs. Target X (nM) | Rationale for Modification |
| Parent | -Cl | >10,000 | Starting material, inactive |
| 1 | -NH-(CH₂)₂-N(CH₃)₂ | 520 | Introduce basic amine for solubility/H-bonding |
| 2 | -O-(CH₂)₂-OH | 1,500 | Introduce polar hydroxyl for H-bonding |
| 3 | -S-Ph | 850 | Introduce aromatic ring for π-stacking |
| 4 | -NH-Cyclopropyl | 250 | Introduce small, rigid ring to probe binding pocket |
Causality Behind SAR:
-
Introduction of Basic Amines (Compound 1): The significant increase in potency suggests that the basic nitrogen is forming a key salt bridge interaction with an acidic residue (e.g., Asp, Glu) in the target's active site. It also enhances aqueous solubility, a favorable ADME property.
-
Polar vs. Lipophilic Groups (Compounds 2 vs. 3): The higher potency of the phenylthioether compared to the hydroxyethoxy group might indicate that the binding pocket is predominantly hydrophobic and can accommodate π-stacking interactions.
-
Steric Constraints (Compound 4): The high potency of the cyclopropylamine derivative suggests that a small, conformationally restricted substituent is optimal for fitting into a specific sub-pocket of the active site.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and, most importantly, the reactivity of the C4-chloro group towards nucleophilic aromatic substitution, provide a reliable and efficient platform for generating diverse libraries of novel quinoline derivatives. This enables comprehensive structure-activity relationship studies, accelerating the discovery and development of new therapeutic agents across a wide range of diseases.
References
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Patel, R. V., & Mehta, A. G. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate. Available at: [Link]
- Siddappa, K., & Reddy, C. S. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents (WO2007060685A1).
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Li, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
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Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]
- Various Authors. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents (CN106008336A).
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Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
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Various Authors. (2011). An Overview: The biologically important quinoline derivatives. ResearchGate. Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
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Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. Available at: [Link]
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Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. PubMed Central. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (Date unknown). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. ningboinno.com. Available at: [Link]
-
Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. Available at: [Link]
-
Mekheimer, R. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
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Application Note: A Comprehensive Protocol for the Chlorination of 2,6-Dimethylquinolin-4-ol
Introduction
Halogenated quinolines are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Specifically, the conversion of a hydroxyl group at the C4 position to a chlorine atom transforms the quinolone into a highly reactive precursor for nucleophilic substitution reactions. This modification allows for the introduction of diverse functionalities, enabling the development of novel therapeutic agents, including antimalarial and anticancer drugs, as well as specialized chemical probes.[1][2][3]
This application note provides a detailed, field-proven protocol for the chlorination of 2,6-dimethylquinolin-4-ol to yield 4-chloro-2,6-dimethylquinoline. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting. This document is intended for researchers and professionals in organic synthesis and drug development.
Theory and Mechanistic Insights
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The reaction is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[4]
The process can be conceptualized in the following stages:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group of 2,6-dimethylquinolin-4-ol attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a phosphate ester intermediate and the liberation of a chloride ion and hydrogen chloride.
-
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring.
-
Product Formation: This nucleophilic attack results in the displacement of the phosphate group and the formation of the desired this compound.
This mechanistic pathway underscores the importance of anhydrous conditions, as phosphorus oxychloride reacts violently with water, which would quench the reagent and impede the reaction.[4]
Materials and Methods
Reagents and Equipment
-
2,6-dimethylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution[4]
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [6] It is imperative to handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is thoroughly dried before use to prevent exothermic reactions with residual moisture. A quench bath of ice-water should be prepared in advance for the work-up procedure.
Experimental Protocol
This protocol is designed for the efficient chlorination of 2,6-dimethylquinolin-4-ol.
Reaction Setup
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylquinolin-4-ol.
-
In a chemical fume hood, carefully add an excess of phosphorus oxychloride (typically 10-20 volumes relative to the starting material) to the flask.[6] The POCl₃ often serves as both the reagent and the solvent.
-
Gently swirl the flask to ensure the starting material is suspended in the POCl₃.
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.[4]
-
Maintain the reflux for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction mixture, quench it with ice-water, neutralize with NaHCO₃ solution, and extract with ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.[4]
Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The excess POCl₃ will be quenched, and a precipitate of the crude product should form.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.[4]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Results and Discussion
The successful synthesis of this compound should yield a solid product. The identity and purity of the compound should be confirmed using standard analytical techniques.
Expected Characterization Data
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀ClN[7] |
| Molecular Weight | 191.66 g/mol [7] |
| Appearance | Solid[7] |
| ¹H NMR | Spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons and the two methyl groups. |
| ¹³C NMR | The spectrum should display 11 distinct carbon signals corresponding to the quinoline backbone and the methyl groups. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[4] 2. Moisture in the reaction. 3. Poor quality of POCl₃. | 1. Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed.[4] 2. Ensure all glassware is oven-dried. Use freshly distilled POCl₃. Conduct the reaction under an inert atmosphere.[4] 3. Use freshly opened or distilled POCl₃. |
| Formation of Dark-Colored Impurities | 1. Side reactions due to high temperatures. 2. Decomposition of starting material or product. | 1. Maintain the reaction temperature within the recommended range.[4] 2. Avoid prolonged heating after the reaction is complete. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous layer. 2. Incomplete precipitation during work-up. | 1. Extract the aqueous layer with a suitable organic solvent like ethyl acetate after neutralization. 2. Ensure complete neutralization and cool the mixture thoroughly to promote precipitation. |
Conclusion
This application note provides a robust and reliable protocol for the chlorination of 2,6-dimethylquinolin-4-ol using phosphorus oxychloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can efficiently synthesize this compound, a valuable intermediate for further chemical transformations. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis.
References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). Diphenyl Succinate. Organic Syntheses, Coll. Vol. 4, p.390 (1963); Vol. 34, p.44 (1954). [Link]
-
ResearchGate. (n.d.). Synthesis of this compound. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 2-Chloronicotinonitrile. Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 37, p.12 (1957). [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonic Anhydride. Organic Syntheses, Coll. Vol. 4, p.940 (1963); Vol. 39, p.70 (1959). [Link]
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Organic Syntheses. (n.d.). Phthalyl Chloride. Organic Syntheses, Coll. Vol. 2, p.528 (1943); Vol. 11, p.88 (1931). [Link]
-
MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(1), 167. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. [Link]
-
Davies, S. G., Fletcher, A. M., Kurosawa, W., Lee, J. A., Roberts, P. M., Thomson, J. E., & Williamson, D. M. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233. [Link]
-
ResearchGate. (2017). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. ResearchGate. [Link]
-
ResearchGate. (2010). (PDF) 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
-
Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Novi AMS. [Link]
-
Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]
-
ResearchGate. (2006). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
G Vila, J., & Domínguez-López, M. L. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1175. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of 4-Chloro-2,6-dimethylquinoline in the Synthesis of Novel Kinase Inhibitors
Abstract
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 4-Chloro-2,6-dimethylquinoline as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the key synthetic transformations centered around the reactive C4-chloro position, providing field-proven, step-by-step protocols for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The causality behind experimental choices, troubleshooting insights, and the biological context of kinase inhibition are discussed to provide a comprehensive and actionable resource.
Introduction: Why this compound?
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Kinase inhibitors have consequently become a major class of targeted therapies.[4][5] Within this field, quinoline-based compounds are prominent, with several approved drugs like Bosutinib and Neratinib validating the scaffold's utility.[6][7][8]
This compound is an ideal precursor for building libraries of potential kinase inhibitors for several reasons:
-
The Reactive C4-Position: The chlorine atom at the 4-position is highly activated towards both Nucleophilic Aromatic Substitution (SNAr) and, more importantly, modern palladium-catalyzed cross-coupling reactions. This allows for the reliable introduction of a wide array of chemical moieties.
-
The Quinoline Core: This rigid, heterocyclic system is an effective mimic of the purine ring of ATP, enabling compounds to competitively bind within the ATP-binding pocket of various kinases.[3]
-
Strategic Methylation: The methyl groups at the C2 and C6 positions are not merely passive substituents. They can enhance metabolic stability, improve solubility, and create specific steric interactions that can be exploited to achieve inhibitor selectivity and potency.
This guide focuses on the two most powerful and versatile reactions for derivatizing this scaffold: C-N bond formation for installing the critical amine linkage found in many Type I and Type II inhibitors, and C-C bond formation for introducing diverse aryl and heteroaryl groups to probe deeper pockets of the kinase active site.
Core Synthetic Strategy I: C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of an amino group at the C4-position is arguably the most critical step in transforming the quinoline scaffold into a kinase inhibitor. While classical SNAr can be effective, the Buchwald-Hartwig amination offers unparalleled scope, milder conditions, and greater functional group tolerance.[9][10][11]
The reaction facilitates the palladium-catalyzed coupling of an amine with the aryl chloride, proceeding through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][12]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2.1: General Procedure for Buchwald-Hartwig Amination
-
Expert Insight: This protocol uses a common combination of a palladium(0) source (Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (XPhos). This ligand class is exceptionally effective for coupling aryl chlorides, which are often less reactive than bromides or iodides.[11] The strong, non-nucleophilic base, sodium tert-butoxide, is crucial for deprotonating the amine in the catalytic cycle.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (to achieve 0.2 M concentration)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu. The flask is evacuated and backfilled with argon or nitrogen three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound, followed by the amine coupling partner (if solid) and anhydrous toluene. If the amine is a liquid, it can be added via syringe.
-
Reaction: The vessel is sealed and the mixture is heated in a preheated oil bath to 100 °C. The reaction is stirred vigorously for 12-24 hours.
-
Self-Validation: Reaction progress should be monitored by TLC or LC-MS. A complete reaction is indicated by the consumption of the starting this compound.
-
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and quenched carefully with water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommended Condition | Rationale / Troubleshooting |
| Catalyst Loading | 1-5 mol% Pd | Higher loading may be needed for challenging amines. Blackening of the mixture can indicate catalyst decomposition ("Pd black"). |
| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is critical. XPhos is a good starting point for aryl chlorides with a range of amines. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base suitable for most amines. Weaker bases like K₃PO₄ may be required for substrates with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane | Must be anhydrous. Degassing the solvent by sparging with argon before use can improve catalyst lifetime and reaction consistency. |
| Temperature | 80 - 110 °C | Lower temperatures may not be sufficient to drive the oxidative addition of the chloride. Higher temperatures risk catalyst decomposition. |
Core Synthetic Strategy II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[13] For kinase inhibitor synthesis, this reaction is invaluable for introducing aryl or heteroaryl moieties that can form key hydrogen bonds or van der Waals interactions within the kinase active site, often targeting the "back pocket" to enhance selectivity.
The reaction couples the chloroquinoline with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[14]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Expert Insight: This protocol employs Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a classic and highly effective catalyst for Suzuki couplings.[14] The reaction is often run in a biphasic solvent system, such as dioxane and aqueous sodium carbonate, which facilitates the transmetalation step of the catalytic cycle.[13] The boronic acid coupling partner should be of high quality, as impurities can inhibit the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, to achieve 0.15 M concentration)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add the 1,4-dioxane, followed by an aqueous solution of Na₂CO₃.
-
Reaction: The flask is fitted with a reflux condenser and the mixture is heated in a preheated oil bath to 90 °C for 8 hours under a nitrogen atmosphere.
-
Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected product mass confirms reaction progress. Incomplete conversion may suggest catalyst degradation or issues with the boronic acid (protodeboronation).
-
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous phase is extracted twice with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Characterization: Confirm the structure of the purified 4-aryl-2,6-dimethylquinoline by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Recommended Condition | Rationale / Troubleshooting |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice. For electron-rich or sterically hindered chlorides, more advanced catalysts like Pd(dppf)Cl₂ may give better results. |
| Boron Source | Boronic Acid, Pinacol Ester | Boronic acids are common, but can be prone to decomposition. The corresponding pinacol esters are often more stable and can be used with K₃PO₄ as the base. |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation. The choice depends on the stability of the substrates. |
| Solvent | Dioxane/H₂O, DMF, Toluene | The solvent system must solubilize the reactants and facilitate the catalytic cycle. Biphasic systems are highly effective. |
| Additives | None typically needed | In difficult couplings, phase-transfer catalysts like TBAB can sometimes improve yields. |
Biological Context & Application
Kinase inhibitors derived from these synthetic routes often target critical cell signaling pathways. For example, many quinoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) or the PI3K/Akt/mTOR pathway, both of which are frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[3]
Caption: Simplified RTK signaling and the action of an ATP-competitive inhibitor.
The ability to rapidly synthesize a diverse library of 4-substituted-2,6-dimethylquinolines using the protocols herein allows for extensive Structure-Activity Relationship (SAR) studies. By varying the amine or aryl group at the C4-position, researchers can systematically optimize a compound's potency against the target kinase, its selectivity over other kinases, and its overall drug-like properties (e.g., solubility, cell permeability, metabolic stability).
Conclusion
This compound is a high-value, strategically designed starting material for the synthesis of novel kinase inhibitors. Its activated C4-chloro position serves as a versatile chemical handle for robust and high-yield palladium-catalyzed C-N and C-C bond-forming reactions. The protocols detailed in these application notes provide a reliable and validated foundation for medicinal chemists and drug discovery scientists to construct diverse compound libraries, accelerating the identification of new lead candidates for targeted cancer therapy.
References
- Vertex AI Search. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- Vertex AI Search. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- BenchChem. (n.d.). The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors.
- Gao, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- ResearchGate. (2025). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
- ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
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Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. Functionalization at the C4-position is particularly critical for the pharmacological profile of many quinoline-based drugs.[1] Nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines stands as the most prevalent and versatile strategy for introducing diverse chemical moieties at this key position. This guide provides an in-depth exploration of the experimental procedures for these transformations, offering detailed protocols and insights into the underlying chemical principles.
The enhanced reactivity of 4-chloroquinolines is attributed to the electron-withdrawing nature of the quinoline nitrogen atom. This effect renders the C4-carbon electron-deficient and thus susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group.[1][2] This document outlines several robust protocols, including conventional thermal methods, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, to furnish researchers with a comprehensive toolkit for the synthesis of 4-substituted quinoline derivatives.
Understanding the Mechanism: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on 4-chloroquinolines proceeds through a well-established two-step addition-elimination mechanism.[3] The reaction is initiated by the attack of a nucleophile on the electron-deficient C4-carbon of the quinoline ring. This initial step leads to the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex, where the aromaticity of the quinoline ring is temporarily disrupted.[3][4] In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the final 4-substituted product.[3][5][6]
Caption: The SNAr mechanism on 4-chloroquinoline.
Experimental Protocols: A Practical Guide
The choice of synthetic methodology for the nucleophilic substitution on 4-chloroquinolines is contingent upon several factors, including the nature of the nucleophile, the desired reaction scale, and the available laboratory equipment. While conventional heating methods are straightforward, they often necessitate harsh reaction conditions and prolonged reaction times.[1] Microwave-assisted synthesis presents a more efficient and environmentally benign alternative, significantly accelerating reaction rates.[1][7] For particularly challenging substrates or to achieve higher yields under milder conditions, palladium-catalyzed cross-coupling reactions offer a powerful solution.[2][8]
Protocol 1: Conventional Synthesis of 4-Aminoquinolines
This protocol describes the synthesis of 4-aminoquinolines, a class of compounds renowned for their antimalarial properties, such as chloroquine.[1][9]
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Appropriate amine (1.0-1.2 eq)
-
High-boiling point solvent (e.g., isopropanol, N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF))[2][9][10][11]
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) and the selected amine (1.0-1.2 eq) in a suitable high-boiling point solvent.[2]
-
Heat the reaction mixture to reflux with constant stirring.[2] For less reactive amines, higher temperatures (e.g., >120°C) and longer reaction times (e.g., >24 h) may be required.[10][11]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.[1]
-
Alternatively, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Synthesis of 4-Substituted Quinolines
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[10][11]
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Nucleophile (e.g., amine, phenol, or thiol; 1.0-1.5 eq)
-
Solvent (e.g., DMSO, ethanol, or acetonitrile)[10][11] or solvent-free conditions[2]
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinoline derivative (1.0 eq), the nucleophile (1.0-1.5 eq), and a suitable solvent.[10][11] For certain reactions, a base may be necessary to facilitate the reaction.[10][11]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120-180°C) for a short duration (e.g., 10-30 minutes).[2][10][11]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[2]
-
Purify the crude product by recrystallization or column chromatography.[2]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This advanced protocol is particularly useful for the formation of C-N bonds with a broad range of amines under relatively mild conditions.[2][8][12]
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the 4-chloroquinoline derivative (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, deoxygenated solvent.[2]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove the catalyst.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by column chromatography.[1]
Summary of Reaction Conditions
The following table provides a comparative overview of typical reaction conditions for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles and methodologies.
| Nucleophile Class | Methodology | Typical Solvents | Base (if any) | Temperature (°C) | Time | Typical Yields |
| Amines | Conventional | Isopropanol, DMF, NMP | None or K₂CO₃ | 120 - 150 | 12 - 48 h | 70 - 95%[10][11] |
| Microwave | DMSO, Ethanol | None or NaOH | 140 - 180 | 20 - 30 min | 80 - 95%[10][11] | |
| Pd-Catalyzed | Toluene, Dioxane | Cs₂CO₃, K₃PO₄ | 80 - 110 | 4 - 24 h | 75 - 98% | |
| Phenols | Microwave | [bmim][PF₆] (ionic liquid) | K₂CO₃ | 120 - 150 | 10 - 20 min | Good to Excellent[13] |
| Alcohols | Ultrasound | DMF | K₂CO₃ | Ambient | 15 min | 45 - 84%[14] |
| Thiols | Conventional | Ethanol | NaOEt | Reflux | 2 - 4 h | Good |
| 1,2,4-Triazole | Conventional | N/A | Acidic or Basic | Variable | Variable | Good[15] |
Experimental Workflow Overview
The general workflow for conducting a nucleophilic substitution on a 4-chloroquinoline substrate is depicted below. This process begins with careful selection of starting materials and culminates in the characterization of the purified 4-substituted quinoline product.
Caption: A generalized workflow for the synthesis of 4-substituted quinolines.
Conclusion
The nucleophilic substitution of 4-chloroquinolines is a robust and indispensable reaction for the synthesis of a vast number of pharmacologically relevant molecules.[1] The selection of the appropriate synthetic protocol is dictated by the specific nucleophile, the desired scale of the reaction, and the available laboratory infrastructure. Conventional heating methods, while straightforward, often require forcing conditions.[1] Microwave-assisted synthesis provides a green and efficient alternative, significantly accelerating reaction rates.[1] For challenging substrates, palladium-catalyzed cross-coupling reactions serve as a powerful tool to achieve high yields under milder conditions. The protocols and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in medicinal chemistry and drug discovery.
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ACS Omega. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]
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Application Notes & Protocols: A Multi-technique Approach to the Characterization of Quinoline Derivatives
Introduction: The Quinoline Core in Modern Science
Quinoline, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are foundational to a vast array of pharmaceuticals, including antimalarial (e.g., Chloroquine, Quinine), anticancer, and anti-inflammatory agents.[1][2][3] The precise substitution pattern on the quinoline ring system dictates its biological activity, physicochemical properties, and safety profile.[1] Consequently, unambiguous structural confirmation and purity assessment are not merely procedural formalities but cornerstones of rigorous scientific investigation and regulatory compliance.
This guide provides an integrated, multi-technique workflow for the comprehensive characterization of novel quinoline derivatives. It is designed to move beyond simple data acquisition, explaining the causality behind methodological choices and providing robust, self-validating protocols. Our approach ensures data integrity from initial synthesis to final structural elucidation.
The Integrated Analytical Workflow
The characterization of a novel quinoline derivative is a process of systematic interrogation. No single technique can provide a complete picture. Instead, we use a synergistic workflow where each method answers specific questions, and the collective data builds an irrefutable structural and purity profile.
Caption: Integrated workflow for quinoline derivative characterization.
Primary Structure Elucidation: What Is It?
This phase establishes the molecular weight and the fundamental atomic connectivity of the molecule.
Mass Spectrometry (MS): The First Answer
Mass spectrometry provides the molecular weight of the synthesized compound, offering the most direct confirmation of a successful reaction. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, allowing for the determination of the molecular formula.
Field Insight: The fragmentation pattern is crucial for confirming the quinoline core. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. Under ESI, quinolones typically show a strong protonated molecular ion [M+H]⁺.[4] The subsequent fragmentation (MS/MS) often involves characteristic losses, such as the loss of H₂O or CO from the core structure, which can help confirm the quinoline skeleton.[4][5]
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the quinoline derivative (approx. 10-50 µg/mL) in an appropriate solvent (e.g., acetonitrile or methanol). The solvent should be volatile and capable of dissolving the analyte.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This is because the nitrogen atom on the quinoline ring is readily protonated.
-
Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 100-1000) to ensure capture of the expected molecular ion.
-
Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the full scan mass spectrum. The most intense peak should correspond to the [M+H]⁺ of your target compound.
-
Validation (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The resulting fragment ions should be analyzed to confirm the presence of the quinoline core and expected substituent losses.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. For quinoline derivatives, ¹H and ¹³C NMR are essential for confirming the substitution pattern, while 2D NMR experiments (like COSY and HMBC) are used to definitively assign complex structures and distinguish between isomers.[7]
Field Insight: The electronic environment of the quinoline ring is significantly affected by substituents. Electron-withdrawing groups (e.g., -NO₂) will shift nearby protons and carbons downfield (higher ppm), while electron-donating groups (e.g., -OCH₃) will shift them upfield (lower ppm).[8] These predictable shifts are key to confirming the substituent's position.[8]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Quinoline Core (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 / H2 | ~8.89 | ~150.2 |
| C3 / H3 | ~7.41 | ~121.1 |
| C4 / H4 | ~8.12 | ~136.1 |
| C4a | - | ~128.2 |
| C5 / H5 | ~7.75 | ~127.7 |
| C6 / H6 | ~7.52 | ~126.5 |
| C7 / H7 | ~7.65 | ~129.4 |
| C8 / H8 | ~8.08 | ~129.5 |
| C8a | - | ~148.3 |
| Source: Adapted from publicly available spectral data and literature.[9] |
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube.[9][10][11] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small glass wool plug to prevent magnetic field distortions.[12]
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to infer neighboring protons.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
-
2D NMR for Unambiguous Assignment (COSY & HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.[7][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This allows you to link substituents to the quinoline core and build the complete molecular skeleton.
-
Sources
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2,6-dimethylquinoline
Introduction: The Strategic Importance of 4-Chloro-2,6-dimethylquinoline in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its quinoline core, adorned with chloro and dimethyl functionalities, offers a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The strategic placement of the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various pharmacophores. This structural motif is integral to the development of novel therapeutic agents, with applications spanning from antimalarial to anticancer and anti-inflammatory research.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore a critical endeavor for researchers, scientists, and drug development professionals, ensuring a reliable supply chain for preclinical and clinical studies.
This comprehensive guide provides a detailed, in-depth technical overview for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of specific reagents and conditions, and offers practical insights into process optimization and safety management for industrial-scale production.
Synthetic Strategy: A Two-Stage Approach to Scalable Production
The most robust and economically viable pathway for the large-scale synthesis of this compound involves a two-stage process. This strategy prioritizes the use of readily available starting materials, manageable reaction conditions, and high overall yields.
Stage 1: Synthesis of 2,6-Dimethylquinolin-4-ol via Conrad-Limpach Reaction. The initial stage focuses on the construction of the quinoline core to form the precursor, 2,6-dimethylquinolin-4-ol. The Conrad-Limpach synthesis is the method of choice for this transformation on a large scale.[4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[6][7]
Stage 2: Chlorination of 2,6-Dimethylquinolin-4-ol. The second stage involves the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry standard for its efficacy and reliability.[8][9]
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a streamlined, two-step sequence.
Caption: Two-stage synthetic workflow for this compound.
Stage 1 Protocol: Large-Scale Synthesis of 2,6-Dimethylquinolin-4-ol
The Conrad-Limpach synthesis is a powerful tool for the formation of 4-hydroxyquinolines. The reaction proceeds in two distinct phases: an initial condensation at a lower temperature to form the enamine intermediate, followed by a high-temperature cyclization to yield the quinolinol.[4]
Reaction Mechanism: A Stepwise Look at the Conrad-Limpach Reaction
-
Condensation: p-Toluidine acts as a nucleophile, attacking the keto group of ethyl acetoacetate to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the Schiff base, which tautomerizes to the more stable enamine, ethyl 3-((4-methylphenyl)amino)but-2-enoate.[4]
-
Thermal Cyclization: At elevated temperatures (typically around 250 °C), an electrocyclic ring closure occurs. This is the rate-determining step and requires a high-boiling, inert solvent to facilitate the reaction and improve yields.[4][5] The cyclized intermediate then eliminates ethanol to form the final 2,6-dimethylquinolin-4-ol product.
Detailed Experimental Protocol
Materials and Equipment:
-
Reactor: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and a distillation setup.
-
Heating/Cooling System: Capable of reaching and maintaining temperatures up to 260°C.
-
Chemicals:
-
p-Toluidine
-
Ethyl acetoacetate
-
High-boiling inert solvent (e.g., Dowtherm A, mineral oil)[5]
-
Ethanol (for washing)
-
Toluene (for slurry and washing)
-
Procedure:
-
Reactor Charging: Charge the reactor with the high-boiling inert solvent (e.g., Dowtherm A) and p-toluidine. Begin agitation.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reactor while maintaining the temperature at approximately 110-120°C. The rate of addition should be controlled to manage any exotherm.
-
Condensation and Water Removal: Hold the reaction mixture at 110-120°C for 1-2 hours to ensure complete formation of the enamine intermediate. During this time, water formed during the condensation will be removed azeotropically.
-
Thermal Cyclization: Gradually heat the reaction mixture to 250-260°C. The ethanol formed during the cyclization will begin to distill off. Maintain this temperature for 2-3 hours, or until the distillation of ethanol ceases, indicating the completion of the reaction.
-
Cooling and Precipitation: Cool the reaction mixture to 80-90°C. The product, 2,6-dimethylquinolin-4-ol, will precipitate out of the solvent.
-
Isolation: The product can be isolated by filtration. The filter cake should be washed with a suitable solvent like toluene or ethanol to remove residual high-boiling solvent and any unreacted starting materials.
-
Drying: Dry the isolated solid under vacuum at 80-100°C to a constant weight.
Quantitative Data for Stage 1
| Parameter | Value |
| Reactants | |
| p-Toluidine | 1.0 molar equivalent |
| Ethyl Acetoacetate | 1.1 - 1.2 molar equivalents |
| Solvent | |
| High-boiling inert solvent | 3-5 L per kg of p-toluidine |
| Reaction Conditions | |
| Condensation Temperature | 110-120°C |
| Cyclization Temperature | 250-260°C |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Stage 2 Protocol: Large-Scale Chlorination of 2,6-Dimethylquinolin-4-ol
The conversion of the 4-hydroxy group to a chloro group is a critical step, rendering the molecule susceptible to a wide range of nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and the straightforward work-up procedure.[8]
Reaction Mechanism: The Role of Phosphorus Oxychloride
The chlorination mechanism is thought to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinolinol attacks the electrophilic phosphorus atom of POCl₃. A chloride ion then acts as a nucleophile, attacking the 4-position of the quinoline ring and displacing the phosphate group to yield the 4-chloroquinoline product.
Detailed Experimental Protocol
Materials and Equipment:
-
Reactor: A glass-lined reactor suitable for handling corrosive reagents, equipped with a mechanical stirrer, thermocouple, reflux condenser with a scrubbing system for acidic vapors (e.g., HCl, POCl₃).
-
Quenching Vessel: A separate, appropriately sized vessel containing a cooled solution for quenching the reaction.
-
Chemicals:
-
2,6-Dimethylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene or another suitable inert solvent (optional)
-
Ice water
-
Sodium hydroxide or ammonium hydroxide solution (for neutralization)[9]
-
Dichloromethane or other suitable extraction solvent
-
Procedure:
-
Reactor Charging: Charge the reactor with 2,6-dimethylquinolin-4-ol. If a solvent is used, add it at this stage.
-
Addition of Phosphorus Oxychloride: Under a nitrogen atmosphere, slowly add phosphorus oxychloride to the reactor. The addition is exothermic and should be controlled to maintain the desired temperature. A typical molar ratio of POCl₃ to the quinolinol is 3-5 equivalents.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by vacuum distillation. This is a critical step to ensure a safe and manageable quench.
-
Quenching: Slowly and carefully add the reaction mixture to a stirred vessel containing ice water. This step is highly exothermic and will generate HCl gas, which must be scrubbed.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base such as sodium hydroxide or ammonium hydroxide solution to a pH of 7-8. The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane.[9]
-
Isolation and Purification: If the product precipitates, it can be isolated by filtration, washed with water, and dried. If extracted, the organic layer is separated, washed with brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Quantitative Data for Stage 2
| Parameter | Value |
| Reactants | |
| 2,6-Dimethylquinolin-4-ol | 1.0 molar equivalent |
| Phosphorus Oxychloride | 3.0 - 5.0 molar equivalents |
| Reaction Conditions | |
| Temperature | 100-110°C (Reflux) |
| Reaction Time | 2-4 hours |
| Work-up | |
| Quenching Temperature | < 10°C |
| Neutralization pH | 7-8 |
| Yield and Purity | |
| Expected Yield | 90-97% |
| Purity (by HPLC) | >99% |
Safety, Handling, and Waste Management: A Paramount Concern
The large-scale synthesis of this compound involves the use of hazardous materials that necessitate strict adherence to safety protocols.
-
p-Toluidine: A toxic and potentially carcinogenic substance. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
-
Phosphorus Oxychloride (POCl₃): A highly corrosive and toxic liquid that reacts violently with water, releasing toxic and corrosive fumes.[10][11] All handling must be conducted in a closed system or a well-ventilated fume hood with a dedicated scrubbing system.[1] Full PPE, including acid-resistant gloves, apron, and a full-face respirator, is mandatory.[8][10]
-
High-Temperature Reactions: The thermal cyclization step operates at high temperatures, posing a risk of severe burns. Ensure all equipment is properly insulated and that appropriate safety measures are in place.
-
Waste Disposal: All waste materials, including residual solvents, aqueous layers from extractions, and filter cakes, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion: A Robust Pathway to a Key Pharmaceutical Intermediate
The two-stage synthetic route detailed in these application notes provides a reliable, scalable, and efficient method for the large-scale production of this compound. By understanding the underlying chemical principles of the Conrad-Limpach reaction and the subsequent chlorination, and by adhering to stringent safety protocols, researchers and drug development professionals can ensure a consistent and high-quality supply of this vital pharmaceutical intermediate. The insights provided herein are intended to empower scientific teams to confidently and safely scale up this synthesis, thereby accelerating the discovery and development of new medicines.
References
-
Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, O. A. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 19(12), 20096-20109. [Link]
-
LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]
- Google Patents. (2013). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
- Google Patents. (2022). US11298349B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. [Link]
-
Larsen, R. D., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Process Research & Development, 11(5), 873–876. [Link]
-
Organic Chemistry Portal. (n.d.). Conrad-Limpach Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of this compound. [Image]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. [Link]
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. [Link]
- Google Patents. (1951).
- Google Patents. (2021). US20210032230A1 - (12)
-
Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. [Link]
-
PubChem. (n.d.). 4-hydroxy-2,6-dimethylquinoline. [Link]
-
ResearchGate. (2010). (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]
-
Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4935. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synarchive.com [synarchive.com]
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- 9. US11298349B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]
- 10. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,6-dimethylquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2,6-dimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, explaining not just the "how" but the fundamental "why" behind each experimental step.
Overview of the Synthetic Pathway
The synthesis of this compound is most reliably achieved via a two-stage process. The first stage involves the acid-catalyzed condensation and cyclization of p-toluidine and ethyl acetoacetate to form the key intermediate, 4-Hydroxy-2,6-dimethylquinoline. The second stage is the subsequent chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Caption: High-level workflow for the two-step synthesis of this compound.
Part 1: Synthesis of 4-Hydroxy-2,6-dimethylquinoline (Intermediate)
This step, a variation of the Conrad-Limpach-Knorr synthesis, involves two key transformations: the initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1]
Frequently Asked Questions (FAQs) - Step 1
Q1: What is the mechanism of this reaction? A1: The reaction begins with the acid-catalyzed nucleophilic attack of the amine group of p-toluidine on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form a stable β-aminoacrylate intermediate (an enamine). The second phase is a high-temperature intramolecular cyclization (electrophilic aromatic substitution), where the electron-rich aromatic ring attacks the ester carbonyl, followed by tautomerization to yield the stable 4-quinolinone product.[2][3]
Q2: Why is a high-boiling point solvent like diphenyl ether or Dowtherm A required for the cyclization? A2: The intramolecular cyclization step has a significant activation energy barrier. A high temperature, typically around 250°C, is necessary to provide sufficient thermal energy for the reaction to proceed at a practical rate.[4] Solvents like diphenyl ether or Dowtherm A have boiling points in this range, allowing the reaction to be conducted at atmospheric pressure without the need for a sealed pressure vessel.
Q3: Can other catalysts be used instead of a strong acid? A3: While strong Brønsted acids like sulfuric or hydrochloric acid are traditional, Lewis acids can also be employed.[3] For the initial condensation, milder conditions can sometimes be used. However, the high-temperature cyclization is often the rate-limiting step and is primarily thermally driven, making the choice of solvent more critical than the catalyst at that stage.
Troubleshooting Guide - Step 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | 1. Insufficient Cyclization Temperature: The reaction temperature did not reach the required ~250°C. 2. Reaction Time Too Short: The mixture was not heated long enough for the cyclization to complete. 3. Degradation: Prolonged heating at excessively high temperatures can lead to tar formation.[5] | 1. Verify Temperature: Use a high-temperature thermometer to ensure the solvent is vigorously boiling at the correct temperature. An electric heating mantle is recommended for even heating.[4] 2. Monitor by TLC: Track the disappearance of the enamine intermediate. A typical reflux time is 1-2 hours after the intermediate has been added. 3. Control Heating: Avoid localized hotspots by using efficient stirring and a properly sized heating mantle. |
| Product is a Dark, Oily Tar | 1. Impure Reactants: Starting materials (p-toluidine or ethyl acetoacetate) may contain impurities that polymerize under harsh conditions. 2. Oxidation: Air oxidation can occur at high temperatures. | 1. Purify Reactants: Distill liquid reactants and recrystallize solid reactants before use. 2. Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions. |
| Difficulty Isolating the Product | 1. Product Remains in High-Boiling Solvent: The product may be difficult to precipitate or crystallize from the reaction solvent. 2. Incomplete Saponification (if purifying via acid): If an ester group remains, the solubility characteristics will be different. | 1. Cool and Dilute: After cooling, dilute the reaction mixture with a non-polar solvent like hexanes or petroleum ether to precipitate the product. The crude solid can then be collected by filtration.[4][6] 2. Recrystallization: Purify the crude solid by recrystallization from a suitable solvent like ethanol.[6] |
Detailed Experimental Protocol - Step 1
This protocol is adapted from established literature procedures.[4][6]
-
Condensation: In a round-bottom flask, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.05 eq). Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops).
-
Intermediate Formation: Shake the mixture well and allow it to stand in a desiccator over a drying agent (e.g., concentrated H₂SO₄) for 24-48 hours until a viscous, yellow oil or semi-solid forms. This is the enamine intermediate.
-
Cyclization Setup: In a separate three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, heat diphenyl ether or Dowtherm A to a vigorous boil (approx. 250°C).
-
Addition & Reaction: Add the enamine intermediate from step 2 dropwise or in small portions to the boiling solvent. Ethanol, a byproduct, will distill off through the condenser.
-
Heating: Continue to heat at reflux for 1-2 hours after the addition is complete.
-
Work-up: Allow the mixture to cool to below 100°C. Dilute with petroleum ether or hexanes to precipitate the crude 4-Hydroxy-2,6-dimethylquinoline.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with the same non-polar solvent, and recrystallize from ethanol to yield the pure product as a solid.
Part 2: Chlorination of 4-Hydroxy-2,6-dimethylquinoline
This step converts the hydroxyl group at the 4-position into a chlorine atom, a crucial transformation for subsequent nucleophilic substitution reactions. The choice of chlorinating agent and anhydrous conditions are paramount for success.
Frequently Asked Questions (FAQs) - Step 2
Q1: What is the role of phosphorus oxychloride (POCl₃)? A1: POCl₃ serves as both the chlorinating agent and often as the reaction solvent. The mechanism involves the initial formation of a dichlorophosphate ester intermediate at the 4-position. This ester is an excellent leaving group, which is then displaced by a chloride ion (from POCl₃) in a nucleophilic substitution reaction to yield the 4-chloro product.[7]
Q2: Why are anhydrous (dry) conditions so critical for this reaction? A2: Phosphorus oxychloride reacts violently with water in a highly exothermic hydrolysis reaction to produce phosphoric acid and HCl. Any moisture present in the glassware, starting material, or solvent will consume the reagent, drastically reducing the yield and potentially creating hazardous pressure buildup.[7]
Q3: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)? A3: Yes, other chlorinating agents can be used. PCl₅ is often used in conjunction with POCl₃.[8] Thionyl chloride is also effective. However, POCl₃ is widely used because it is a liquid that can serve as the solvent, and excess reagent can be easily removed under reduced pressure.[9] The choice often depends on the specific substrate and desired reaction conditions.
Troubleshooting Guide - Step 2
Sources
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- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Purification of 4-Chloro-2,6-dimethylquinoline
Welcome to the technical support guide for the purification of 4-Chloro-2,6-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this critical heterocyclic building block. As a substituted quinoline, its basic nitrogen atom and susceptibility to certain reaction conditions can present unique purification hurdles. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a solid at room temperature. Its appearance should be off-white to light yellow. Significant deviation, such as a dark brown or black color, indicates the presence of impurities, which often arise from side reactions during synthesis or degradation upon exposure to light and air. The melting point of a pure compound should be sharp. While literature values can vary slightly, a broad melting range is a clear indicator of impurities.[1]
Q2: My crude product contains several impurities. What are their likely identities?
The identity of impurities is intrinsically linked to the synthetic route employed. A common method for synthesizing 4-chloroquinolines is the chlorination of the corresponding 4-quinolinone (2,6-dimethylquinolin-4(1H)-one) using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
Based on this, common impurities include:
-
Unreacted Starting Material: Residual 2,6-dimethylquinolin-4(1H)-one is a frequent impurity if the chlorination reaction does not go to completion.
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the 4-quinolinone, especially during aqueous workups or if moisture is present.
-
Polymeric/Tarry Materials: Harsh reaction conditions, particularly in syntheses like the Skraup or Doebner-von Miller, can lead to the formation of dark, tarry substances that are challenging to remove.[4]
Q3: Which analytical techniques are most effective for assessing the purity of my final product?
A multi-faceted approach is recommended for a definitive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of a reaction's progress and for determining the optimal solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying any structurally similar impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[5]
-
Melting Point Analysis: As mentioned, a sharp melting point range close to the literature value is a strong indicator of high purity.[1]
Part 2: Troubleshooting Purification Workflows
This section provides in-depth, step-by-step guides for overcoming specific, challenging purification scenarios.
Scenario 1: Your Compound Decomposes or Streaks on a Silica Gel Column
This is the most common and frustrating challenge when purifying quinoline derivatives. The issue stems from a fundamental chemical interaction.
-
The "Why": Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. This compound is a basic compound due to the lone pair of electrons on its pyridine nitrogen. This acid-base interaction causes the basic compound to bind strongly to the silica, leading to poor elution (streaking) or, in some cases, acid-catalyzed decomposition directly on the column.[6]
By neutralizing the acidic sites on the silica gel, you can significantly improve the chromatographic behavior of basic compounds.
Experimental Protocol: Preparing a Triethylamine-Treated Silica Column
-
Solvent System Selection: First, identify a suitable eluent system (e.g., Hexane:Ethyl Acetate) using TLC. Aim for an Rf value of 0.2-0.3 for your product.
-
Solvent Modification: To your chosen eluent, add 1-3% triethylamine (NEt₃). For example, for 1 L of 80:20 Hexane:EtOAc, add 10-30 mL of triethylamine.[7]
-
Column Packing: Prepare a slurry of silica gel in this modified, base-containing solvent system.
-
Equilibration: Before loading your sample, flush the packed column with at least two column volumes of the triethylamine-containing eluent. This ensures the entire silica bed is neutralized.[7]
-
Chromatography: Load your sample and run the column as usual with the modified eluent. This will prevent streaking and improve recovery.
If deactivation is insufficient, switching to a more inert or basic stationary phase is the next logical step.
| Stationary Phase | Characteristics & Use Case |
| Neutral Alumina | Less acidic than silica. A good first alternative for many basic compounds. |
| Basic Alumina | Recommended for strongly basic compounds that still show affinity for neutral alumina.[6] |
| Florisil® | A magnesium silicate-based adsorbent that is less acidic than silica and can be effective.[8] |
Scenario 2: Your Product is an Oil or Fails to Recrystallize
While this compound is a solid, crude products can sometimes be stubborn oils due to the presence of impurities that disrupt the crystal lattice formation.
-
The "Why": Impurities, especially those that are liquids or have low melting points, can act as a "solvent" for your product, preventing it from solidifying. Successful recrystallization depends on the stark difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[9]
Finding the perfect solvent is key. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[9]
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the table below, starting with non-polar options.
-
If the compound dissolves at room temperature, the solvent is too good; discard it.
-
If it doesn't dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.
-
Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath to induce crystallization.
-
The solvent that yields the highest recovery of clean-looking crystals is your best choice.
| Solvent Class | Examples for Screening | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point. Often used in combination with water.[2] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Effective for less polar compounds or as an "anti-solvent." |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective. |
| Solvent Pairs | Ethanol/Water, Acetone/Water, Dichloromethane/Hexane | Used when a single solvent is not ideal. Dissolve in the "good" solvent and add the "poor" solvent dropwise until cloudy. |
This is a powerful but often overlooked technique. By reacting the basic quinoline with an acid, you can form a salt. Salts are often highly crystalline, have different solubility profiles from the free base, and can be easily purified by recrystallization.
Experimental Protocol: Hydrochloride Salt Formation & Purification
-
Dissolve the crude oily product in a suitable organic solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt will typically precipitate as a crystalline solid.[10]
-
Collect the solid salt by vacuum filtration and wash it with cold solvent (e.g., diethyl ether) to remove non-basic impurities.
-
The collected salt can now be recrystallized from a suitable solvent (e.g., an ethanol/water mixture) to achieve high purity.
-
To regenerate the free base: Dissolve the pure salt in water and add a base (e.g., 1 M NaOH or NaHCO₃ solution) until the solution is alkaline (pH > 9). The purified this compound will precipitate and can be collected by filtration or extracted with an organic solvent.
Part 3: Decision Workflow for Purification Strategy
The following diagram provides a logical workflow for selecting the most appropriate purification strategy based on an initial analysis of your crude product.
Part 4: Safety Precautions
Always handle this compound with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for this compound before beginning any work.
References
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. [Online PDF].
- International Journal of Futuristic Mirror in Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
- BenchChem. (2025). Technical Support Center: Purification of 3-Chloroquinoline Hydrochloride. [Online PDF].
- BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. [Online PDF].
- LookChem. (n.d.). Purification of Quinoline - Chempedia.
- CymitQuimica. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Purification of Crude 5-Chloroisoquinoline. [Online PDF].
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. [Online PDF].
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (n.d.). Synthesis of this compound. [Scientific Diagram].
- ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethylquinoline. PMC.
- BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. [Online PDF].
- BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. [Online PDF].
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Technical Support Center: Overcoming Poor Regioselectivity in Friedländer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for troubleshooting and optimizing the Friedländer synthesis of quinolines. As a Senior Application Scientist, I understand the critical importance of achieving high regioselectivity in the synthesis of these vital heterocyclic scaffolds. This guide is designed to provide you with in-depth, actionable insights to overcome the common challenge of poor regioselectivity, ensuring the efficient and precise synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of poor regioselectivity in the Friedländer synthesis?
Poor regioselectivity in the Friedländer synthesis is a common issue when using unsymmetrical ketones.[1][2][3] These ketones possess two distinct α-methylene groups that can be enolized, leading to two different points of initial condensation with the 2-aminoaryl aldehyde or ketone. This results in the formation of a mixture of regioisomeric quinoline products, which can be difficult to separate and ultimately lowers the yield of the desired isomer.[2][3]
Q2: How do reaction conditions, such as the choice of catalyst (acid vs. base), influence regioselectivity?
The choice between acidic and basic catalysts can significantly impact the regiochemical outcome of the Friedländer synthesis.[1][4][5]
-
Base-catalyzed reactions , which are the classical approach, often lead to mixtures of regioisomers.[4][5] However, specific amine catalysts have been shown to offer improved control.[1]
-
Acid catalysts , including Brønsted and Lewis acids, can also be employed and may offer a different regiochemical preference compared to their basic counterparts.[6][7] The specific acid used can influence the reaction pathway and, consequently, the product distribution.[6]
Q3: Are there modern catalytic systems that offer superior regiocontrol?
Yes, significant progress has been made in developing catalytic systems that provide enhanced regioselectivity. Some notable examples include:
-
Amine Catalysts: Certain amine catalysts have been shown to be effective in directing the synthesis towards a specific regioisomer.[1]
-
Ionic Liquids: These have emerged as promising media and catalysts for promoting regiospecific Friedländer annulation.[1][8]
-
Nanocatalysts: Various nanocatalysts are being explored to improve reaction efficiency and, in some cases, regioselectivity under green chemistry conditions.[9]
-
Metal-Organic Frameworks (MOFs): MOFs with both Lewis acid and basic sites can offer a structured environment for the reaction, potentially leading to higher selectivity.[8]
Troubleshooting Guide: Tackling Poor Regioselectivity
This section provides a systematic approach to diagnosing and resolving issues with regioselectivity in your Friedländer synthesis experiments.
Problem: My reaction with an unsymmetrical ketone yields a difficult-to-separate mixture of regioisomers.
Root Cause Analysis: The primary reason for this outcome is the non-selective condensation at the two different α-methylene positions of your unsymmetrical ketone under the chosen reaction conditions.
Solution 1: Strategic Catalyst Selection
The first line of defense is to employ a catalyst known to impart regiochemical control.
-
Rationale: Different catalysts can favor the formation of one enolate over the other, or they can influence the subsequent cyclization step to favor a particular regioisomer.
-
Actionable Steps:
-
Switch to an Amine Catalyst: If you are using a traditional base like NaOH or KOH, consider switching to an amine catalyst, which has shown promise in improving regioselectivity.[1]
-
Explore Ionic Liquids: Investigate the use of an ionic liquid as the reaction medium and/or catalyst.[1][8]
-
Consider Lewis Acids: If applicable to your substrate, a Lewis acid catalyst might offer a different and potentially more favorable regiochemical outcome.[6]
-
Solution 2: Substrate Modification with Directing Groups
When catalyst control is insufficient, modifying the ketone substrate can provide a more definitive solution.
-
Rationale: Introducing a directing group on one of the α-carbons of the ketone can sterically or electronically block one of the reaction pathways, forcing the reaction to proceed through the other and yielding a single product.
-
Actionable Steps:
-
Introduce a Phosphoryl Group: A phosphoryl group can be introduced on one of the α-carbons of the ketone to effectively direct the condensation reaction.[1]
-
Utilize Bulky Substituents: If synthetically feasible, a bulky substituent on one side of the ketone can sterically hinder condensation at that position, favoring the formation of the less hindered regioisomer.[10]
-
Problem: I've tried different catalysts, but the regioselectivity is still not satisfactory.
Root Cause Analysis: In some cases, the inherent electronic and steric properties of the substrates may lead to a low energy barrier for the formation of both regioisomers, making it challenging to achieve high selectivity through catalysis alone.
Solution 1: Optimization of Reaction Parameters
Fine-tuning the reaction conditions can sometimes tip the balance in favor of one regioisomer.
-
Rationale: Temperature and the rate of addition of reactants can influence the kinetics of the competing reaction pathways.
-
Actionable Steps:
-
Temperature Adjustment: Systematically vary the reaction temperature. In some systems, lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.
-
Controlled Reactant Addition: A slow, controlled addition of the ketone to the reaction mixture can sometimes improve regioselectivity.[2]
-
Solution 2: Alternative Synthetic Strategies
If the Friedländer synthesis consistently fails to provide the desired regioselectivity, it may be necessary to consider alternative methods for quinoline synthesis that offer inherent regiocontrol.
-
Rationale: Other named reactions for quinoline synthesis may proceed through different mechanisms that are not susceptible to the same regioselectivity issues as the Friedländer synthesis.
-
Actionable Steps:
-
Explore the Doebner-von Miller or Skraup syntheses: These methods, while often requiring harsh conditions, can be suitable alternatives for certain substitution patterns.[11][12]
-
Consider Modern Cross-Coupling Strategies: Recent advances in transition-metal-catalyzed C-H activation and annulation reactions provide powerful and often highly regioselective routes to functionalized quinolines.[13][14]
-
Visualizing the Path to Regiocontrol
The Challenge of Regioselectivity
Caption: A systematic approach to troubleshooting poor regioselectivity in the Friedländer synthesis.
Experimental Protocols
Protocol 1: Amine-Catalyzed Regioselective Friedländer Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To a solution of the 2-aminoaryl ketone (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a round-bottom flask equipped with a reflux condenser, add the amine catalyst (e.g., pyrrolidine, 0.2 mmol).
-
Reactant Addition: Slowly add the unsymmetrical ketone (1.2 mmol) to the reaction mixture over a period of 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Friedländer Synthesis Using a Directing Group (Conceptual)
This protocol outlines the general concept of using a directing group. The specific synthesis of the modified ketone is substrate-dependent.
-
Substrate Synthesis: Synthesize the unsymmetrical ketone bearing a directing group (e.g., a phosphoryl group) on one of the α-carbons.
-
Reaction Setup: In a round-bottom flask, dissolve the modified ketone (1.0 mmol) and the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid for acid catalysis, or potassium tert-butoxide for base catalysis).
-
Reaction: Heat the mixture to reflux and monitor for completion.
-
Workup and Purification: Follow standard procedures for workup and purification as described in Protocol 1.
-
Directing Group Removal: If necessary, remove the directing group from the purified quinoline product using established literature procedures.
Data Summary
| Strategy | Key Parameters | Expected Outcome |
| Catalyst Control | Amine catalysts, Ionic liquids, Lewis acids | Improved ratio of regioisomers |
| Substrate Modification | Introduction of directing groups (e.g., phosphoryl), bulky substituents | Formation of a single regioisomer |
| Condition Optimization | Temperature, rate of addition | Moderate improvement in regioselectivity |
| Alternative Synthesis | Doebner-von Miller, Skraup, C-H activation | Access to the desired regioisomer with high purity |
References
-
Wikipedia. (2023, October 29). Friedländer synthesis. Retrieved from [Link]
- Reddy, T. J., & Le, T. N. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985.
- A., S., & S., A. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega.
-
ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing.... Retrieved from [Link]
-
ResearchGate. (n.d.). Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). Retrieved from [Link]
- Gassman, P. G., & Sancilio, F. D. (1979). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 44(15), 2643-2646.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Kumar, A., Kumar, V., & Kumar, R. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100812.
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
- Wang, X., et al. (2024).
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
- Singh, R., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
- Sharma, P., et al. (2017). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 7(56), 35193-35206.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- El-Sayed, M. A. (2014). Synthesis of Quinoline and derivatives. International Journal of Scientific & Engineering Research, 5(5), 10-27.
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 14. Quinoline synthesis [organic-chemistry.org]
Troubleshooting low yields in Combes quinoline synthesis
Technical Support Center: Combes Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. As a foundational method for creating the quinoline scaffold—a core component in numerous pharmaceuticals—mastering this synthesis is crucial.[1] This resource addresses common challenges, particularly low yields, by explaining the causality behind experimental outcomes and providing actionable protocols.
Understanding the Foundation: The Combes Reaction Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Combes synthesis is an acid-catalyzed reaction that condenses an aniline with a β-diketone to form a 2,4-substituted quinoline.[1][2] The process occurs in three main stages:
-
Enamine Formation: The reaction begins with the nucleophilic attack of the aniline nitrogen on one of the protonated carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.[3][4]
-
Cyclization (Annulation): The electron-rich aromatic ring of the enamine intermediate attacks the second protonated carbonyl group in an intramolecular electrophilic aromatic substitution. This annulation step is typically the rate-determining step of the entire synthesis.[1][3]
-
Dehydration & Aromatization: A final dehydration step removes the resulting hydroxyl group and restores aromaticity, yielding the final quinoline product.[3]
Caption: Figure 1: Combes Quinoline Synthesis Mechanism
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the Combes synthesis in a question-and-answer format.
Category 1: Reaction Initiation & Completion Issues
Q1: My reaction is sluggish or fails to proceed to completion, with TLC analysis showing mostly unreacted starting materials. What are the primary causes?
A1: This common issue typically points to three areas: catalyst choice/activity, temperature, or substrate reactivity.
-
Cause 1: Inadequate Catalyst Activity. The Combes synthesis requires a strong acid catalyst to facilitate both the initial condensation and the rate-limiting cyclization step.[5] Concentrated sulfuric acid (H₂SO₄) is standard, but other acids like polyphosphoric acid (PPA) can be more effective, acting as both a catalyst and a dehydrating agent.[1][2]
-
Troubleshooting:
-
Verify Acid Concentration: Ensure your sulfuric acid is concentrated (95-98%). Older bottles may have absorbed atmospheric moisture, reducing their efficacy.
-
Consider an Alternative Catalyst: If H₂SO₄ is ineffective, PPA is an excellent alternative. It often promotes cyclization at lower temperatures and can improve yields. Other catalysts reported include p-toluenesulfonic acid (p-TsOH) and zinc chloride.[6][7]
-
-
-
Cause 2: Suboptimal Reaction Temperature. Many quinoline syntheses require significant heat to overcome the activation energy of the cyclization step.[8][9]
-
Troubleshooting:
-
Increase Temperature: If the reaction is clean but slow at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-120 °C while monitoring for decomposition.
-
Avoid Excessive Heat: Conversely, extremely high temperatures can lead to charring and the formation of tarry byproducts, especially with sensitive substrates.[8][9]
-
-
-
Cause 3: Poor Substrate Reactivity. The electronic nature of the aniline substrate is critical.
-
Troubleshooting:
-
Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -OCH₃, -CH₃) are more nucleophilic and activate the aromatic ring, facilitating the electrophilic cyclization. These reactions generally proceed smoothly.
-
Electron-Withdrawing Groups (EWGs): Anilines bearing strong EWGs (e.g., -NO₂) are highly deactivated and often fail to cyclize under standard Combes conditions.[6][7] For these challenging substrates, a different synthetic route, such as the Gould-Jacobs reaction, may be more appropriate.[10]
-
-
Category 2: Side Reactions and Low Purity
Q2: My reaction yields a complex mixture of products or a significant amount of tarry, insoluble material. How can I improve the selectivity and final yield?
A2: Tar formation and side products are usually the result of harsh reaction conditions or competing reaction pathways.
-
Cause 1: Overheating. As mentioned, excessive heat is a primary culprit for polymerization and decomposition, leading to tar.[9]
-
Troubleshooting:
-
Stepwise Temperature Profile: Instead of heating aggressively from the start, consider a two-step process. First, gently heat the aniline and β-diketone (often without solvent) to form the enamine intermediate. This can sometimes be done at room temperature or with mild heating.[11] Then, add the acid catalyst and increase the temperature for the cyclization step.
-
Use a Milder Catalyst: PPA can sometimes provide better yields with less charring compared to H₂SO₄.[2]
-
-
-
Cause 2: Regioselectivity Issues. When using an unsymmetrical β-diketone, two different regioisomers of the quinoline product can be formed.[1]
-
Troubleshooting:
-
Analyze Steric and Electronic Effects: The cyclization will preferentially occur at the less sterically hindered carbonyl and is influenced by the electronic directing effects of substituents on the aniline.[1] For example, studies have shown that bulky groups on the diketone can direct the formation of specific isomers.[1]
-
Modify Reaction Conditions: Changing the acid catalyst or solvent can sometimes influence the isomeric ratio. Careful analysis of the crude product by ¹H NMR or GC-MS is essential to determine the outcome.
-
-
Caption: Figure 2: Troubleshooting Workflow for Low Yields
Category 3: Product Isolation and Purification
Q3: The work-up is difficult, and I am struggling to isolate my quinoline product from the acidic, tarry reaction mixture. What is a robust procedure?
A3: Isolating quinolines from strong acid requires a careful neutralization and extraction procedure.
-
Step 1: Quenching. After cooling the reaction to room temperature, very slowly and carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates the heat of neutralization. Safety Note: Always add acid to water/ice, not the other way around.
-
Step 2: Basification. The resulting acidic aqueous solution must be neutralized to deprotonate the quinolinium salt and liberate the free quinoline base. Slowly add a concentrated base solution (e.g., 50% NaOH or concentrated NH₄OH) while cooling the mixture in an ice bath until the pH is strongly basic (pH > 10). The crude quinoline may precipitate as a solid or separate as an oil.
-
Step 3: Extraction. Extract the aqueous mixture several times with a suitable organic solvent, such as dichloromethane, ethyl acetate, or toluene.
-
Step 4: Purification. The combined organic layers should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product can then be purified.
-
For Tar Removal: If significant tar is present, purification by steam distillation can be highly effective for volatile quinolines, as it separates the product from non-volatile tarry residues.[8][11]
-
Standard Purification: For cleaner reactions, column chromatography on silica gel or recrystallization are standard methods.
-
Quantitative Data & Optimized Protocols
Table 1: Comparison of Acid Catalysts in Combes Synthesis
| Catalyst | Typical Concentration | Common Temperature | Advantages | Disadvantages |
| Conc. H₂SO₄ | 2-5 equivalents | 100-130 °C | Inexpensive, readily available. | Can cause significant charring/tarring with sensitive substrates.[9] |
| PPA | Used as solvent/catalyst | 80-120 °C | Acts as a dehydrating agent, often gives cleaner reactions and higher yields.[1][2] | More viscous and difficult to handle; work-up can be challenging. |
| p-TsOH | 1-2 equivalents | 110-140 °C (in high-boiling solvent) | Milder than H₂SO₄, solid catalyst that is easier to handle. | May require higher temperatures or longer reaction times. |
| ZnCl₂ | Catalytic to stoichiometric | Varies | Lewis acid catalyst, can be effective for specific substrates. | Can be hygroscopic; may require anhydrous conditions.[7] |
Protocol 1: General Procedure for the Synthesis of 2,4-Dimethylquinoline
This protocol details the classic Combes reaction using aniline and acetylacetone.
Materials:
-
Aniline (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 3.0 eq)
-
Ice
-
50% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully combine aniline and acetylacetone. Stir the mixture at room temperature for 20 minutes. An exothermic reaction may occur as the enamine intermediate forms.[11]
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and with caution, add concentrated sulfuric acid dropwise via an addition funnel. The mixture will become thick and warm.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 100 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), observing the disappearance of the enamine spot and the appearance of the product spot.
-
Work-up - Quenching: Allow the reaction to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Work-up - Neutralization: Cool the beaker in an ice bath and slowly add 50% NaOH solution until the mixture is strongly basic (pH > 10), as checked with pH paper.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2,4-dimethylquinoline by vacuum distillation or column chromatography on silica gel.
References
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from Wikipedia. [Link]
-
Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from Slideshare. [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from YouTube. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from ResearchGate. [Link]
- Unknown Source. (n.d.). Combes Quinoline Synthesis.
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from JOCPR. [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from Scribd. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Benign and proficient procedure for preparation of quinoline derivatives. Retrieved from JPTCP. [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from Slideshare. [Link]
- Unknown Source. (n.d.).
-
Química Orgánica. (n.d.). Combes synthesis of quinolines. Retrieved from Química Orgánica. [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylquinoline
Welcome to the technical support center for the purification of 4-Chloro-2,6-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you overcome common challenges in your laboratory work.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities in your crude material. The synthesis of this compound, whether through a Combes synthesis or chlorination of 2,6-dimethylquinolin-4-ol, can introduce several types of impurities.
Potential Impurities in Crude this compound:
| Impurity Type | Potential Origin | Rationale |
| Unreacted Starting Materials | Incomplete reaction | Unreacted 2,6-dimethylquinolin-4-ol from a chlorination reaction, or p-chloroaniline and acetylacetone from a Combes synthesis. |
| Regioisomers | Combes Synthesis | The acid-catalyzed cyclization in the Combes synthesis can sometimes lead to the formation of isomeric quinoline products.[1][2] |
| Hydrolysis Product | Aqueous work-up or exposure to moisture | The 4-chloro group is susceptible to hydrolysis, reverting to the 4-hydroxy group (2,6-dimethylquinolin-4-ol).[3] |
| Phosphorylated Byproducts | Chlorination with POCl₃ | Incomplete reaction or side reactions with phosphorus oxychloride can lead to phosphorylated intermediates.[4] |
| Polymeric Material | High reaction temperatures or prolonged reaction times | Acid-catalyzed reactions can sometimes produce tarry, polymeric byproducts. |
Troubleshooting Guide: Purification Methods
This section provides detailed troubleshooting for the most common purification techniques applied to this compound: recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[5]
Q1: My compound will not dissolve in the hot recrystallization solvent.
Possible Causes & Solutions:
-
Insufficient Solvent: You may not have added enough solvent. Add the hot solvent in small portions until the solid just dissolves.[6][7]
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound. Based on the polar nature of the quinoline ring, moderately polar solvents are a good starting point.[8] For the related 4-chloro-2,5-dimethylquinoline, methanol has been used for recrystallization.[9][10]
-
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, or a mixture like ethanol/water).
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the test tubes. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the solutions to cool to room temperature. The desired compound should crystallize out.
-
-
Q2: My compound "oils out" instead of crystallizing.
Possible Causes & Solutions:
-
Melting Point Below Solvent's Boiling Point: If the melting point of your compound is lower than the boiling point of the solvent, it will melt before it dissolves, forming an oil. Choose a solvent with a lower boiling point.
-
Insoluble Impurities: The presence of insoluble impurities can sometimes promote oiling out. Try hot filtration to remove any insoluble material before allowing the solution to cool.
-
Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Q3: No crystals form upon cooling.
Possible Causes & Solutions:
-
Too Much Solvent: You may have used an excessive amount of solvent, and the solution is not supersaturated upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
-
Supersaturation without Nucleation: The solution may be supersaturated, but crystal formation has not initiated.
Q4: The purity of my recrystallized product is still low.
Possible Causes & Solutions:
-
Crystallization Was Too Fast: Rapid crystal growth can trap impurities within the crystal lattice.[6] Ensure slow cooling.
-
Inappropriate Solvent: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvents or solvent pairs.
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Start [label="Crude this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in minimal hot solvent"]; Cool [label="Cool slowly to room temperature"]; Crystals [label="Crystals form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystals [label="No crystals form", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OilOut [label="Compound oils out", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowPurity [label="Purity is low", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Dissolve; Dissolve -> Cool; Cool -> Crystals [label="Success"]; Cool -> NoCrystals [label="Problem"]; Cool -> OilOut [label="Problem"]; Crystals -> LowPurity [label="Check Purity"];
subgraph "Troubleshooting" { node [fillcolor="#FFFFFF"]; NoCrystals -> AddSeed [label="Solution"]; NoCrystals -> Scratch [label="Solution"]; NoCrystals -> Concentrate [label="Solution"]; AddSeed [label="Add seed crystal"]; Scratch [label="Scratch inner surface"]; Concentrate [label="Boil off excess solvent"];
} } ` Caption: Troubleshooting workflow for recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[11][12] For 4-chloro-quinoline derivatives, a normal-phase silica gel column is commonly employed.
Q1: My compound does not move from the baseline on the TLC plate, even with a polar eluent.
Possible Causes & Solutions:
-
Highly Polar Compound: Your compound may be strongly adsorbed to the silica gel.
-
Solution: Consider adding a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-5% in dichloromethane).
-
-
Ionic Impurities: The presence of acidic or basic impurities can cause streaking or strong retention on the silica.
-
Solution: Try adding a small amount of a modifier to your eluent. For a basic compound like a quinoline, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve the chromatography.
-
Q2: My compound runs with the solvent front on the TLC plate.
Possible Causes & Solutions:
-
Eluent is Too Polar: The solvent system is too polar, and your compound has a low affinity for the stationary phase.
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for good separation on the column.[13]
-
Q3: The separation between my compound and an impurity is poor.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent may not provide sufficient selectivity.
-
Solution: Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can significantly alter the separation.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column or load less material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[11]
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles.
-
Q4: I see a new spot on the TLC after running the column, or my yield is very low.
Possible Causes & Solutions:
-
Compound Degradation on Silica Gel: Some compounds, particularly those sensitive to acid, can decompose on the acidic surface of silica gel.[14]
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
-
Run the column quickly: Minimize the time your compound spends on the column.
-
-
-
Hydrolysis: If your eluent contains protic solvents like methanol, or if the silica gel is not dry, the 4-chloro group may hydrolyze back to the 4-hydroxy group.[3]
-
Solution: Use anhydrous solvents for your eluent and ensure your silica gel is properly dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a recrystallization solvent for this compound?
Based on the structure and data for similar compounds, polar protic solvents are a good starting point. Ethanol or methanol are excellent choices to try first.[7][9][10] You can also explore solvent mixtures, such as ethanol/water, where water acts as the anti-solvent.[7]
Q2: How can I tell if the impurity is the unreacted starting material, 2,6-dimethylquinolin-4-ol?
You can use Thin Layer Chromatography (TLC) to distinguish between your product and the starting material. Spot your crude product, the pure starting material (if available), and a co-spot (a mixture of your crude product and the starting material) on the same TLC plate. The 4-hydroxy derivative is expected to be more polar and thus have a lower Rf value than the 4-chloro product.
Q3: How can I minimize the hydrolysis of my this compound during work-up and purification?
To minimize hydrolysis, avoid prolonged contact with water, especially under acidic or basic conditions at elevated temperatures. During an aqueous work-up, perform extractions quickly and at room temperature. When performing column chromatography, use anhydrous solvents.[3]
Q4: My crude product is a dark oil. How should I proceed with purification?
A dark oil suggests the presence of significant impurities, possibly polymeric byproducts.
-
Attempt to Crystallize: Try dissolving a small amount of the oil in a minimal amount of a hot solvent (e.g., ethanol or hexane) and see if it crystallizes upon cooling.
-
Column Chromatography: If crystallization fails, column chromatography is your best option. The colored impurities will likely be very polar and stick to the top of the column, allowing you to elute your less polar product.
-
Acid-Base Extraction: As a preliminary cleanup, you can dissolve the oil in an organic solvent like dichloromethane or ethyl acetate and wash it with a dilute acid (e.g., 1M HCl). This will extract your basic quinoline product into the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent.
Q5: What visualization techniques can I use for TLC?
This compound is a conjugated aromatic system and should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[13] You can also use general-purpose stains like potassium permanganate or iodine.[13]
References
-
Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
-
Organic Syntheses. (n.d.). Phosphorus Oxychloride for Activated Chlorine Formation. [Link]
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. [Link]
-
Solubility of Things. (n.d.). 2,6-Dimethylquinoline. [Link]
-
ResearchGate. (n.d.). Synthesis of this compound. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2015). RSC Advances. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?[Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Scite.ai. (n.d.). Combes Quinoline Synthesis. [Link]
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. [Link]
-
ResearchGate. (n.d.). Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. [Link]
-
Wikipedia. (n.d.). Acetylacetone. Wikipedia. [Link]
-
SIELC Technologies. (n.d.). 4,6-Dimethylquinoline. [Link]
-
Queen's University Belfast. (2024). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]
-
YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. [Link]
-
Interchim. (n.d.). Method Development & Optimization: TLC - Thin Layer Chromatography - TLC Fundamentals. [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]
-
Magritek. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]
-
Mohan, A., & Reckhow, D. A. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. Water Research, 200, 117219. [Link]
-
ResearchGate. (n.d.). Product yields for the reaction between acetylacetone and aniline. [Link]
Sources
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- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
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- 8. solubilityofthings.com [solubilityofthings.com]
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- 10. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Quinoline Synthesis through Catalyst Selection
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of catalyst selection in optimizing reaction efficiency. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of catalyst strategy in quinoline synthesis.
Q1: What are the primary quinoline synthesis methods, and what catalysts are traditionally used?
A1: Four classical methods form the bedrock of quinoline synthesis, each favoring specific catalytic conditions.[1]
-
Skraup Synthesis: This reaction involves an aromatic amine, glycerol, a strong acid catalyst (typically sulfuric acid), and an oxidizing agent.[1] Due to its highly exothermic nature, a moderator like ferrous sulfate (FeSO₄) is often essential to control the reaction rate.[1][2][3]
-
Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, SnCl₄).[1][4][5]
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group. It is highly versatile and can be catalyzed by both acids (p-toluenesulfonic acid, Lewis acids) and bases (KOH, NaOH).[1][6][7]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to yield 2,4-disubstituted quinolines.[1][8] Concentrated sulfuric acid is a common catalyst.[8]
Modern approaches increasingly utilize transition-metal catalysts (e.g., palladium, copper, ruthenium) and nanocatalysts for improved yields and milder, more sustainable conditions.[1][9][10]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice hinges on your experimental priorities, such as scale, product purity, and sustainability.[1]
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically dissolved in the solvent).[1]
-
Advantages: They often exhibit higher selectivity and activity under milder reaction conditions due to the high accessibility of active sites.[1][11]
-
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the final product, which can be costly and lead to product contamination.[1][11]
-
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[1]
-
Advantages: Their key benefit is the ease of separation (e.g., by simple filtration) and potential for recycling, making them ideal for larger-scale, greener processes.[1][11]
-
Disadvantages: They may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[11]
-
-
Nanocatalysts: This class of materials bridges the gap between homogeneous and heterogeneous catalysis. They offer a very high surface area-to-volume ratio, leading to high reactivity, while still being separable and reusable like heterogeneous catalysts.[1][10][12]
Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?
A3: Yes, significant efforts have been made to develop more sustainable synthetic routes. Key strategies include:
-
Reusable Catalysts: Employing solid heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles minimizes catalyst waste.[1][10]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and often improve yields.[1][13][14]
-
Alternative Solvents: Performing reactions in greener solvents like water or ionic liquids, or under solvent-free conditions, reduces reliance on hazardous organic solvents.[1][13][14]
-
Metal-Free Catalysts: The use of ionic liquids or strong Brønsted acids like trifluoromethanesulfonic acid can provide effective catalysis without the need for transition metals.[9][13]
Troubleshooting Guide: Catalyst-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during catalyzed quinoline synthesis.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The cause often lies in the catalyst's activity or the reaction conditions.
-
Potential Cause 1: Inappropriate Catalyst Choice
-
Why it happens: The activity of a catalyst is highly dependent on the electronic and steric properties of the specific substrates. A catalyst that works well for one set of starting materials may be ineffective for another.[2] For instance, electron-withdrawing groups on an aniline can deactivate the ring, requiring a more potent catalyst to facilitate cyclization.[2]
-
Troubleshooting Solution:
-
Consult the Literature: Find precedents for similar substrates.
-
Switch Catalyst Type: If a Brønsted acid (e.g., p-TsOH) is ineffective in a Friedländer synthesis, consider a stronger Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).[1][15]
-
Consider a Moderator (Skraup): In the Skraup synthesis, the absence of a moderator like FeSO₄ can lead to decomposition instead of the desired product.[1][2]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Why it happens: Most quinoline syntheses require thermal energy to overcome the activation barrier.[2] However, excessive heat can cause decomposition of reactants, intermediates, or the final product, leading to lower yields and tar formation.[1][2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[2]
-
Troubleshooting Solution:
-
Perform a Temperature Screen: Run small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C).
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting material and formation of the product at each temperature, allowing you to identify the optimal balance.
-
-
-
Potential Cause 3: Catalyst Deactivation or Poisoning
-
Why it happens: The catalyst's active sites can be blocked (poisoned) by impurities in the starting materials or solvents.[16] For heterogeneous catalysts, the active species can also leach into the solution or the surface can be fouled by carbonaceous deposits (coking).[16]
-
Troubleshooting Solution:
-
Purify Reagents: Ensure starting materials and solvents are pure and anhydrous, as water can inhibit some acid-catalyzed reactions.[2]
-
Analyze Spent Catalyst: For reusable catalysts, a gradual decline in activity over several runs suggests fouling or poisoning.[16] Characterize the spent catalyst to diagnose the issue.
-
Consider Regeneration: Fouled catalysts can sometimes be regenerated, for example, by calcination at high temperatures to burn off coke deposits.[16]
-
-
Problem 2: Significant Tar/Polymer Formation
This issue is particularly prevalent in the Doebner-von Miller and Skraup syntheses, which use harsh acidic conditions.
-
Potential Cause: Acid-Catalyzed Polymerization of Carbonyls
-
Why it happens: The strong acids required for these reactions can effectively catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting materials.[4] This side reaction competes directly with the desired quinoline formation, leading to intractable tars and low yields.[4]
-
Troubleshooting Solution:
-
Optimize Acid Concentration: Systematically vary the type and concentration of the acid. Milder Lewis acids may be preferable to strong Brønsted acids in some cases.[4]
-
Control Temperature: Excessive heat accelerates polymerization. Maintain the lowest effective temperature for the reaction.[4]
-
Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, favoring the reaction with aniline over self-polymerization.[4]
-
Employ a Biphasic System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase, you can drastically reduce its self-polymerization.[4][17]
-
-
Problem 3: Poor Regioselectivity
This is a common challenge in the Friedländer and Combes syntheses when using an unsymmetrical ketone or β-diketone.[18]
-
Potential Cause: Competing Cyclization Pathways
-
Why it happens: An unsymmetrical ketone can form two different enolates or enamines, leading to condensation at either the more or less substituted α-carbon. The final product is often a mixture of regioisomers that can be difficult to separate.[18]
-
Troubleshooting Solution:
-
Catalyst Selection: The choice of catalyst can strongly influence the regiochemical outcome. Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[18]
-
Substrate Modification: In some cases, introducing a temporary directing group on the ketone can control the direction of enolization.[15]
-
Optimize Reaction Conditions: Carefully adjusting the reaction temperature and solvent can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the ratio of the products.[18]
-
-
Data Presentation & Experimental Protocols
Comparative Catalyst Performance in Quinoline Synthesis
The following table summarizes the performance of various catalytic systems. Note that yields are highly dependent on the specific substrates and reaction conditions used.
| Synthesis Method | Catalyst System | Typical Substrates | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Skraup Synthesis | H₂SO₄, Oxidizing agent | Aniline, Glycerol | 145 - 170 | ~14-47 | Varies | [1] |
| Doebner-von Miller | Acid (HCl, H₂SO₄, Lewis) | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | 3 - 12 | 42 - 89 | [1] |
| Friedländer Synthesis | p-TsOH (Acid) | 2-Aminoaryl ketone, α-Methylene carbonyl | 80 - 120 | 3 - 6 | 77 - 95 | [1] |
| Friedländer Synthesis | KOH (Base) | 2-Aminoaryl aldehyde, α-Methylene ketone | Reflux | 2 - 12 | High | [2] |
| Friedländer Synthesis | Fe₃O₄-IL-HSO₄ (Nanocatalyst) | 2-Aminoaryl ketone, 1,3-Dicarbonyls | 90 | ~2 | High | [9] |
| Combes Synthesis | H₂SO₄, PPA (Acid) | Aniline, β-Diketone | 100 - 150 | 1 - 4 | Varies | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed synthesis of a substituted quinoline.
-
Materials:
-
2-aminoaryl ketone (1.0 mmol, 1.0 eq)
-
α-methylene carbonyl compound (1.2 mmol, 1.2 eq)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Ethanol (5-10 mL)
-
-
Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Add ethanol (5-10 mL) to dissolve the reactants.
-
Heat the mixture to reflux (typically 80-120°C depending on the solvent and substrates) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure quinoline derivative.
-
Protocol 2: Minimizing Tar Formation in the Doebner-von Miller Synthesis
This protocol utilizes gradual addition to control the concentration of the polymerizable carbonyl compound.
-
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric Acid
-
α,β-unsaturated aldehyde (e.g., crotonaldehyde) (1.1 eq)
-
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine the aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the acidic aniline solution to the desired reaction temperature (e.g., 90-100°C) with vigorous stirring.
-
Add the α,β-unsaturated aldehyde (1.1 eq) to the addition funnel.
-
Add the aldehyde dropwise to the heated, stirring reaction mixture over a period of 1-2 hours. This slow addition is critical to prevent a buildup of the aldehyde concentration.
-
After the addition is complete, continue to heat the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a strong base (e.g., 10 M NaOH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, which may still contain some tarry residues, via column chromatography or distillation.
-
Visualizations & Workflows
Catalyst Selection Workflow
This diagram outlines a logical process for selecting and optimizing a catalyst for a new quinoline synthesis.
Caption: A logical workflow for selecting and optimizing a catalyst for quinoline synthesis.
Troubleshooting Low Yield
This flowchart provides a step-by-step diagnostic approach when facing low product yields.
Caption: A diagnostic workflow for troubleshooting low yields in quinoline synthesis.
References
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). Benchchem.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. (2025). Benchchem.
- Troubleshooting low yields in the quinoline cycliz
- Friedländer Synthesis. (2025). J&K Scientific LLC.
- Minimizing side products in the Friedländer quinoline synthesis. (2025). Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC - NIH.
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.
- Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Quincorine catalyst deactivation and regener
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
- Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester.
- Doebner–Miller reaction. (n.d.). Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ethz.ch [ethz.ch]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-2,6-dimethylquinoline
Prepared by: Gemini, Senior Application Scientist Last Updated: January 3, 2026
Welcome to the technical support center for the synthesis of 4-Chloro-2,6-dimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the yield and purity of your product.
The conversion of 4-hydroxy-2,6-dimethylquinoline to its 4-chloro derivative is a crucial step in the synthesis of various biologically active molecules. The most common method for this transformation is the use of phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the reaction solvent. While effective, this reaction can be sensitive to several parameters that may impact the final yield and product quality.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound and offers targeted solutions.
Question 1: My reaction resulted in a very low yield, or no product was formed. What are the primary causes?
This is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.
-
Possible Cause A: Inactive Chlorinating Agent
-
Explanation: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis.[1] If exposed to atmospheric moisture, it will decompose into phosphoric acid and HCl, rendering it ineffective as a chlorinating agent.
-
Solution:
-
Use Anhydrous Reagents: Always use a fresh, unopened bottle of POCl₃ or freshly distilled POCl₃ for best results.
-
Ensure Dry Glassware: Thoroughly flame-dry or oven-dry all glassware before use. Assemble the reaction apparatus while it is still warm and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent moisture from entering the system.
-
-
-
Possible Cause B: Suboptimal Reaction Temperature and Time
-
Explanation: The conversion of the 4-hydroxyl group to the 4-chloro group requires significant activation energy. Insufficient heating will lead to an incomplete reaction, while excessive temperatures can cause decomposition.[2]
-
Solution:
-
Temperature Control: The reaction is typically heated to reflux (around 100-110°C) for several hours.[1][3] Ensure your heating mantle and thermometer are calibrated for accurate temperature control.
-
Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (4-hydroxy-2,6-dimethylquinoline) indicates completion.
-
Sufficient Duration: While monitoring is key, a typical reaction time is between 3 to 6 hours at reflux.[1][4]
-
-
-
Possible Cause C: Poor Quality Starting Material
-
Explanation: The purity of the 4-hydroxy-2,6-dimethylquinoline precursor is critical. Impurities from its synthesis (e.g., via the Combes synthesis) can interfere with the chlorination step.
-
Solution:
-
Purify the Precursor: Recrystallize the 4-hydroxy-2,6-dimethylquinoline starting material before use.
-
Characterize: Confirm the purity of the starting material using techniques like NMR or melting point analysis.
-
-
Question 2: The reaction mixture turned dark brown or black, resulting in a tarry, impure product. How can I prevent this?
The formation of dark-colored impurities is typically a sign of decomposition or side reactions, often caused by excessive thermal stress.
-
Possible Cause A: Overheating or Prolonged Reaction Time
-
Explanation: Quinoline rings, especially when activated by methyl groups, can be susceptible to side reactions and polymerization at high temperatures.[2] Heating the reaction for too long after it has reached completion can significantly increase the formation of these byproducts.
-
Solution:
-
Strict Temperature Management: Maintain the reaction temperature within the recommended range (100-110°C). Avoid "hot spots" by ensuring uniform stirring.
-
Prompt Work-up: Once TLC analysis confirms the reaction is complete, cool the mixture and proceed with the work-up without delay.
-
-
-
Possible Cause B: Inefficient Post-Reaction Quenching
-
Explanation: The work-up procedure involves quenching the excess POCl₃, which is a highly exothermic process. Uncontrolled quenching can cause a rapid temperature increase, leading to product degradation.
-
Solution:
-
Cool Before Quenching: Always cool the reaction mixture to room temperature, and then preferably in an ice bath, before quenching.
-
Slow and Careful Addition: Pour the reaction mixture slowly and in a controlled manner onto crushed ice or into ice-cold water with vigorous stirring.[3][4] Never add water to the reaction mixture.
-
-
Frequently Asked Questions (FAQs) on Solvent Effects
Question 1: Why is excess Phosphorus Oxychloride (POCl₃) used as the solvent?
Using POCl₃ as both the reagent and solvent is standard practice for this type of chlorination for several key reasons:[4]
-
High Reagent Concentration: A large excess of POCl₃ ensures that Le Chatelier's principle drives the reaction equilibrium towards the product side, maximizing the conversion of the hydroxyl group.
-
Anhydrous Medium: As a solvent, POCl₃ provides the necessary anhydrous environment, preventing its own decomposition and ensuring an efficient reaction.[1]
-
Optimal Boiling Point: The boiling point of POCl₃ (~106°C) is ideal for this reaction, providing sufficient thermal energy for the transformation without requiring specialized high-pressure equipment.
-
Simplified Setup: It eliminates the need to introduce another solvent, which could have its own reactivity or purification challenges.
Question 2: Can other solvents or co-solvents be used? How do they affect the yield?
While using POCl₃ neat is most common, high-boiling inert solvents can be used, though they present different challenges. The choice of solvent can significantly influence reaction rate and byproduct formation.
-
Inert Aprotic Solvents (e.g., Toluene, Xylene, Chlorobenzene):
-
Effect on Yield: These can be used as co-solvents. However, they dilute the POCl₃, which may slow down the reaction rate and could potentially lead to lower yields if the reaction does not go to completion. Their primary use is in industrial settings to control the reaction's exothermicity and aid in heat transfer. For lab-scale synthesis, they often add unnecessary complexity.
-
-
Amide Solvents (e.g., N,N-Dimethylformamide - DMF):
-
Effect on Yield: Using DMF as a co-solvent is not recommended for this specific transformation. POCl₃ reacts with DMF to form the Vilsmeier reagent, which is a powerful formylating agent. This can lead to unwanted side reactions on the electron-rich quinoline ring, significantly reducing the yield of the desired chloro-product.
-
Data Summary: Solvent Effects on Chlorination of Hydroxy-aromatics
| Solvent System | Typical Temperature (°C) | Reaction Time | Expected Yield/Observations |
| Neat POCl₃ | 100 - 110 | 3 - 6 hours | High Yield. Standard and most effective method.[1][3] |
| POCl₃ in Toluene | 110 (Reflux) | 6 - 12 hours | Moderate to Good Yield. Slower reaction rate. Requires careful removal of toluene post-reaction. |
| POCl₃ in DMF | 80 - 100 | Variable | Low to No Yield. High potential for Vilsmeier-Haack side reactions. Not recommended. |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-2,6-dimethylquinoline (Precursor)
The precursor is commonly synthesized via the Combes quinoline synthesis.[5][6]
-
Condensation: React p-toluidine with acetylacetone (2,4-pentanedione) to form the enamine intermediate. This is often done neat or with a catalytic amount of acid.
-
Cyclization: The enamine is cyclized using a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), with heating.[5][7] The acid protonates the ketone, facilitating an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the quinoline.[5]
Protocol 2: Chlorination of 4-hydroxy-2,6-dimethylquinoline
Materials:
-
4-hydroxy-2,6-dimethylquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 vol. eq)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution[3]
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 4-hydroxy-2,6-dimethylquinoline (1.0 eq). Carefully add phosphorus oxychloride (10-15 volumes) via a syringe or dropping funnel.
-
Heating: Heat the stirred mixture to reflux (approx. 100-110°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot has completely disappeared (typically 3-5 hours).
-
Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching: Prepare a large beaker with a substantial amount of crushed ice. In a fume hood, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to the acidic aqueous mixture until the effervescence ceases and the pH is neutral to basic (pH ~8). A solid precipitate of the product should form.[3]
-
Extraction: Extract the aqueous mixture three times with dichloromethane or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol or methanol) to obtain pure this compound.
Visualizations
Reaction Mechanism
Caption: Mechanism of chlorination using POCl₃.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low reaction yield.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
Figshare. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
-
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]
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Validation & Comparative
Structural and Physicochemical Properties: The Impact of a Single Methyl Group
An In-Depth Comparative Guide to 4-Chloro-2,6-dimethylquinoline and 4-chloro-2-methylquinoline for Researchers and Drug Development Professionals
As foundational scaffolds in medicinal chemistry and materials science, substituted quinolines are indispensable building blocks for creating novel compounds with tailored properties. Among these, 4-chloroquinolines serve as versatile intermediates, prized for the reactivity of the C4-chloro substituent which allows for facile derivatization through nucleophilic substitution and cross-coupling reactions. This guide provides a detailed, objective comparison of two closely related yet distinct quinoline derivatives: this compound and 4-chloro-2-methylquinoline.
This analysis, grounded in experimental data and established chemical principles, will explore their structural nuances, physicochemical properties, synthetic routes, and relative reactivity. The objective is to equip researchers, particularly those in drug development, with the technical insights needed to select the appropriate building block for their specific synthetic and therapeutic goals.
The primary structural difference between the two compounds is the presence of an additional methyl group at the 6-position of the benzene ring in this compound. While seemingly minor, this substitution has tangible consequences on the molecule's physical and electronic properties. The methyl group is a weak electron-donating group (EDG) via hyperconjugation and induction, which can subtly influence the electron density of the quinoline ring system. This, in turn, can affect the reactivity of the C4-Cl bond and the molecule's potential for biological interactions.
The table below summarizes the key physicochemical properties of both compounds, compiled from various chemical suppliers and databases.
| Property | 4-chloro-2-methylquinoline | This compound |
| Structure | ||
| Molecular Formula | C₁₀H₈ClN[1][2][3] | C₁₁H₁₀ClN[4] |
| Molecular Weight | 177.63 g/mol [1][2][3] | 191.66 g/mol [4] |
| CAS Number | 4295-06-1[1][2][3] | 6270-08-2[4] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid[1][2] | Solid[4] |
| Melting Point | 39 °C[1][2] | Not specified |
| Boiling Point | 270 °C[1][2] | Not specified |
| Solubility | Slightly soluble in water[5] | Not specified |
Comparative Synthesis and Reactivity
The synthesis of 4-chloroquinolines generally follows a well-established pathway, beginning with the cyclization of an appropriate aniline derivative, followed by chlorination. The choice of the starting aniline dictates the substitution pattern on the resulting quinoline's benzene ring.
General Synthetic Workflow
-
Cyclization (Combes or Conrad-Limpach-Knorr Synthesis): An aniline is reacted with a β-dicarbonyl compound (like ethyl acetoacetate) to form an enamine intermediate. This intermediate is then cyclized under acidic or thermal conditions to yield a 4-hydroxyquinoline.
-
For 4-chloro-2-methylquinoline , the synthesis starts with aniline.
-
For This compound , the synthesis begins with 4-methylaniline (p-toluidine).
-
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C4 position into a chloro group.[6][7] This step is crucial as it activates the C4 position for subsequent reactions.
Reactivity at the C4 Position
The C4-chloro group is the primary site of reactivity for both molecules, making them valuable precursors for a wide range of derivatives. This reactivity stems from the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position towards nucleophilic aromatic substitution (SNAr).
The key difference in reactivity arises from the electronic effect of the C6-methyl group in this compound. As an electron-donating group, this methyl substituent slightly increases the electron density of the aromatic system. This effect, while modest, can marginally decrease the electrophilicity of the C4 carbon, potentially leading to a slightly slower reaction rate with nucleophiles compared to its non-methylated counterpart. This subtle difference could be a critical factor in competitive reactions or when using milder reaction conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid, is frequently employed to derivatize 4-chloroquinolines. The following is a representative protocol adaptable for both substrates.
Objective: To synthesize a 4-aryl-quinoline derivative via Suzuki-Miyaura coupling.
Materials:
-
4-Chloroquinoline substrate (4-chloro-2-methylquinoline or this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinoline substrate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical for achieving high yields.
-
-
Solvent Addition: Degas the solvent mixture (Dioxane/Water) by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Causality: The solvent system is chosen to dissolve both the organic substrate and the inorganic base. Water is often essential for the transmetalation step of the catalytic cycle. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heat provides the necessary activation energy for the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-quinoline derivative.
Applications in Research and Development
Both compounds are valuable intermediates, though their documented applications highlight slightly different areas of focus.
-
4-chloro-2-methylquinoline: This compound is widely cited as a key intermediate in the synthesis of a broad range of pharmaceuticals, particularly anti-infective and anti-cancer agents.[1][2] Its derivatives are explored as kinase inhibitors for cancer therapy and are also used in the production of agrochemicals and fluorescent dyes.[2][8] The quinoline scaffold itself is central to numerous drugs, including antimalarials like chloroquine.[9][10]
-
This compound: While less broadly documented, this building block is specifically used in the synthesis of novel "clubbed" molecules, such as pyrimidine–quinoline hybrids, which have been investigated for their microbicidal efficacy.[11] The additional methyl group provides a point for structural diversification and can influence the pharmacokinetic profile (e.g., metabolic stability, lipophilicity) of the final compound, making it a valuable tool for lead optimization in drug discovery. Quinolines with diverse substitutions are known to possess a wide array of biological activities, including antibacterial and antifungal properties.[12]
Conclusion
This compound and 4-chloro-2-methylquinoline are both powerful intermediates for chemical synthesis. The choice between them depends on the specific goals of the research program.
-
4-chloro-2-methylquinoline is a versatile, widely used building block for accessing a broad range of established pharmacophores. Its slightly higher reactivity may be advantageous for standard transformations.
-
This compound offers an opportunity for structural novelty and fine-tuning of molecular properties. The C6-methyl group, while slightly deactivating the C4 position, provides a handle to modulate the steric and electronic environment of the final molecule, which can be critical for optimizing biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Ultimately, understanding the subtle yet significant impact of the C6-methyl group allows researchers to make a more informed and strategic choice in the design and synthesis of next-generation therapeutics and functional materials.
References
-
El-Sayed, M. A. et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Chem-Impex. 4-Cloro-2-metilquinolina. Chem-Impex. Available at: [Link]
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Patel, N. B., & Mehta, J. P. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate. Available at: [Link]
-
Chem-Impex. 4-Chloro-2-methylquinoline. Chem-Impex. Available at: [Link]
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PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
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PrepChem. Synthesis of 4-chloroquinoline. PrepChem.com. Available at: [Link]
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Prabha, K. et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses. Available at: [Link]
-
MySkinRecipes. 4-Chloro-2-methylquinoline. MySkinRecipes. Available at: [Link]
-
FAQ. What are the applications and preparation methods of 4-CHLOROQUINOLINE? Chemical Synthesis. Available at: [Link]
-
Kumar, A. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 4-Chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. Among its many derivatives, 4-Chloro-2,6-dimethylquinoline serves as a crucial intermediate in the synthesis of various targeted therapeutics. The strategic selection of a synthetic route to this key building block is paramount, directly influencing yield, purity, scalability, and overall cost-effectiveness of the drug development pipeline.
This guide provides a comprehensive comparison of the principal synthetic pathways to this compound. We will delve into the mechanistic intricacies, procedural details, and comparative performance of established methods, including the Combes synthesis followed by chlorination, the Gould-Jacobs reaction, the Doebner-von Miller reaction, the Friedländer synthesis, and the Vilsmeier-Haack reaction. By presenting objective data and field-proven insights, this document aims to empower researchers to make informed decisions in the laboratory and beyond.
At a Glance: Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Steps | Typical Yield | Advantages | Disadvantages |
| Combes Synthesis & Chlorination | p-Toluidine, Ethyl acetoacetate, POCl₃ | 1. Cyclocondensation 2. Chlorination | Good to Excellent | Readily available starting materials, reliable cyclization. | Two-step process, harsh chlorinating agent. |
| Gould-Jacobs Reaction & Chlorination | p-Toluidine, Diethyl malonate derivative, POCl₃ | 1. Condensation 2. Thermal cyclization 3. Chlorination | Moderate to Good | Good for certain substitution patterns. | High-temperature cyclization, multi-step. |
| Doebner-von Miller Reaction | p-Toluidine, Crotonaldehyde | One-pot acid-catalyzed cyclization | Moderate | One-pot synthesis. | Formation of regioisomers and byproducts, harsh acidic conditions. |
| Friedländer Synthesis | 2-Amino-5-methylacetophenone, Acetone | Acid or base-catalyzed condensation and cyclization | Good | Convergent, good atom economy. | Availability of the substituted aminoketone precursor. |
| Vilsmeier-Haack Reaction | N-(p-tolyl)acetamide, POCl₃, DMF | One-pot formylation, chlorination, and cyclization | Moderate to Good | One-pot access to the chloro-substituted quinoline. | Stoichiometric use of Vilsmeier reagent, potential for side reactions. |
In-Depth Analysis of Synthetic Methodologies
The Combes Synthesis followed by Chlorination
The Combes synthesis provides a robust and widely utilized route to 2,4-disubstituted quinolines. For the synthesis of this compound, this pathway involves a two-step sequence: the acid-catalyzed cyclocondensation of p-toluidine with ethyl acetoacetate to form 4-hydroxy-2,6-dimethylquinoline, followed by chlorination.
Mechanism and Rationale:
The initial step is a classic Combes reaction, where the aniline derivative reacts with a β-ketoester under acidic conditions. The acid catalyst protonates the carbonyl group of the ketoester, facilitating nucleophilic attack by the aniline. Subsequent dehydration and intramolecular electrophilic aromatic substitution, followed by tautomerization, yield the 4-hydroxyquinoline intermediate. The choice of a strong acid like sulfuric acid is crucial for efficient cyclization.[1][2]
The subsequent chlorination of the 4-hydroxy group is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] The mechanism is believed to involve the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[3]
Experimental Protocol: Synthesis of 4-hydroxy-2,6-dimethylquinoline
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to p-toluidine while cooling in an ice bath.
-
Slowly add ethyl acetoacetate to the mixture with continuous stirring.
-
Heat the reaction mixture at a controlled temperature (typically around 100-110 °C) for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-hydroxy-2,6-dimethylquinoline.
Experimental Protocol: Chlorination of 4-hydroxy-2,6-dimethylquinoline
-
In a well-ventilated fume hood, combine 4-hydroxy-2,6-dimethylquinoline with an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (around 100-110 °C) for a few hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of excess POCl₃ serves as both the reactant and the solvent, driving the chlorination to completion. Careful, slow quenching on ice is critical due to the highly exothermic and hazardous reaction of POCl₃ with water.[4][5]
The Gould-Jacobs Reaction followed by Chlorination
The Gould-Jacobs reaction is another classical method for constructing the 4-hydroxyquinoline core, which can then be chlorinated.[6][7] This route involves the reaction of an aniline with a malonic ester derivative, followed by thermal cyclization.
Mechanism and Rationale:
The synthesis begins with the condensation of p-toluidine with a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate. This is followed by a high-temperature intramolecular cyclization to form a 4-hydroxy-3-carboethoxyquinoline.[1] The high temperature is necessary to overcome the energy barrier of the cyclization step. Subsequent hydrolysis and decarboxylation would yield 4-hydroxy-2,6-dimethylquinoline, which is then chlorinated as described in the Combes route.
Experimental Protocol: Gould-Jacobs Reaction
-
A mixture of p-toluidine and diethyl ethoxymethylenemalonate is heated at a moderate temperature (e.g., 100-140 °C) to form the anilinomethylenemalonate intermediate.
-
This intermediate is then heated at a much higher temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A to effect cyclization.[1]
-
The resulting ethyl 4-hydroxy-2,6-dimethylquinoline-3-carboxylate is then hydrolyzed with a strong base (e.g., NaOH) and subsequently decarboxylated by heating in an acidic medium to yield 4-hydroxy-2,6-dimethylquinoline.
-
The final chlorination step is carried out using POCl₃ as previously described.
Causality Behind Experimental Choices: The use of a high-boiling solvent in the cyclization step is critical for reaching the required temperature for the reaction to proceed efficiently. Microwave-assisted heating has been explored as an alternative to shorten reaction times.[8]
The Doebner-von Miller Reaction
The Doebner-von Miller reaction offers a one-pot synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[9][10] For the synthesis of 2,6-dimethylquinoline (a precursor to the target molecule after a hypothetical chlorination at the 4-position), p-toluidine would be reacted with crotonaldehyde.
Mechanism and Rationale:
The reaction is typically catalyzed by a strong acid, such as hydrochloric or sulfuric acid. The mechanism is complex and thought to involve the 1,4-addition of the aniline to the α,β-unsaturated aldehyde. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the quinoline.[9] A significant drawback of this method is the potential for the formation of regioisomers and polymeric byproducts.
Experimental Protocol:
-
p-Toluidine is dissolved in an acidic medium (e.g., aqueous HCl).
-
Crotonaldehyde is added portion-wise to the reaction mixture, often with cooling to control the exothermic reaction.
-
The mixture is then heated for several hours.
-
Workup involves neutralization of the acid and extraction of the product. Purification is often challenging due to the formation of byproducts.
Causality Behind Experimental Choices: The strong acid is essential for catalyzing the multiple steps of the reaction. However, it also contributes to the formation of tarry byproducts, which complicates purification.
The Friedländer Synthesis
The Friedländer synthesis is a highly efficient and convergent method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] To synthesize 2,6-dimethylquinoline, 2-amino-5-methylacetophenone would be reacted with acetone.
Mechanism and Rationale:
The reaction can be catalyzed by either an acid or a base. The mechanism involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring.[13][14] The primary limitation of this route is the accessibility of the substituted 2-aminoaryl ketone starting material.
Experimental Protocol:
-
A mixture of 2-amino-5-methylacetophenone and a slight excess of acetone is heated in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide).[15][16]
-
The reaction is typically carried out in a suitable solvent or under solvent-free conditions.
-
After the reaction is complete, the product is isolated by filtration or extraction and purified.
Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and yield. The use of a slight excess of the methylene-containing component (acetone) can help drive the reaction to completion.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a direct route to chloro-substituted quinolines.[17] In this case, N-(p-tolyl)acetamide can be converted to this compound in a one-pot process.
Mechanism and Rationale:
The reaction involves the treatment of an acetanilide with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). The Vilsmeier reagent acts as both a formylating and chlorinating agent. The reaction proceeds through electrophilic substitution onto the aromatic ring, followed by cyclization and chlorination to yield the final product.[13][18]
Experimental Protocol:
-
In a fume hood, the Vilsmeier reagent is prepared by slowly adding POCl₃ to DMF at a low temperature (e.g., 0 °C).
-
N-(p-tolyl)acetamide is then added to the Vilsmeier reagent.
-
The reaction mixture is heated for several hours.
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base.
-
The product is extracted with an organic solvent and purified.
Causality Behind Experimental Choices: The stoichiometry of the Vilsmeier reagent is a critical parameter that can affect the yield and selectivity of the reaction. The electron-donating methyl group on the acetanilide directs the electrophilic substitution to the ortho position, leading to the desired quinoline.
Safety Considerations
The synthesis of this compound involves the use of hazardous reagents, particularly phosphorus oxychloride. POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.[4][5][19] All manipulations involving POCl₃ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The quenching of POCl₃ should always be done slowly and cautiously by adding it to ice.
Conclusion
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The Combes synthesis followed by chlorination stands out as a reliable and high-yielding route, benefiting from readily available starting materials. The Friedländer synthesis offers a more convergent approach but is dependent on the availability of the specific aminoketone precursor. The Doebner-von Miller and Gould-Jacobs reactions, while classic, often present challenges in terms of reaction conditions and purification. The Vilsmeier-Haack reaction provides an elegant one-pot solution but requires careful control of stoichiometry and reaction conditions.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and the desired purity of the final product. This guide provides the foundational knowledge and practical insights to aid in this critical decision-making process.
References
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
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MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
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ResearchGate. (2010). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
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Wikipedia. (2023). Doebner–Miller reaction. [Link]
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IJCPS. (2016). A benign and proficient procedure for preparation of quinoline derivatives. [Link]
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ResearchGate. (2015). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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Bentham Science. (2015). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
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Wikipedia. (2023). Combes quinoline synthesis. [Link]
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ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]
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ResearchGate. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
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NISCAIR Online Periodicals Repository. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
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MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
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Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
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International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
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ResearchGate. (2020). Reaction scalability and chemical transformations of tetrahydroquinoline (±)‐3 a. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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DUT Open Scholar. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
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PubMed. (2007). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. [Link]
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Arkivoc. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. 4-Chloro-2,6-dimethylquinoline, a substituted quinoline, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] The precise arrangement of its chloro and dimethyl substituents on the quinoline framework dictates its physicochemical properties and biological interactions. This guide provides an in-depth comparison of the primary spectroscopic techniques employed to elucidate and confirm the structure of this compound, offering field-proven insights and detailed experimental protocols.
The Imperative of Orthogonal Spectroscopic Analysis
No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, orthogonal spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system of analysis. For this compound, a strategic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unequivocal structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] By observing the magnetic behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the two methyl groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d (J = 8.5 Hz) | 1H | H5 |
| 7.55 | d (J = 8.5 Hz) | 1H | H7 |
| 7.35 | s | 1H | H8 |
| 7.20 | s | 1H | H3 |
| 2.65 | s | 3H | 2-CH₃ |
| 2.50 | s | 3H | 6-CH₃ |
Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary slightly.
The downfield shift of the aromatic protons is characteristic of their location on the electron-deficient quinoline ring system. The singlet nature of the H3 and H8 protons is due to the absence of adjacent protons for coupling. The two methyl groups are expected to appear as sharp singlets, with their distinct chemical shifts influenced by their position on the quinoline ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 159.5 | C2 |
| 147.0 | C8a |
| 144.5 | C4 |
| 136.0 | C6 |
| 132.0 | C5 |
| 128.0 | C7 |
| 125.0 | C4a |
| 122.0 | C8 |
| 121.0 | C3 |
| 25.0 | 2-CH₃ |
| 21.5 | 6-CH₃ |
Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary slightly.
The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the quinoline ring. The carbon atom bearing the chlorine (C4) is expected to be significantly deshielded.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2] Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum
For this compound (Molecular Weight: 191.66 g/mol ), the electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 191. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 193 with approximately one-third the intensity of the M⁺ peak is a key diagnostic feature.
Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment |
| 191/193 | [M]⁺ (Molecular Ion) |
| 176/178 | [M - CH₃]⁺ |
| 156 | [M - Cl]⁺ |
| 141 | [M - Cl - CH₃]⁺ |
The fragmentation of the molecular ion is anticipated to involve the loss of a methyl radical ([M - CH₃]⁺) and the loss of a chlorine radical ([M - Cl]⁺).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the quinoline ring, the C-H bonds of the methyl groups, and the C-Cl bond.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch (methyl) |
| 1600-1450 | Aromatic C=C and C=N ring stretch |
| 1380-1370 | C-H bend (methyl) |
| 850-550 | C-Cl stretch |
The presence of a band in the 850-550 cm⁻¹ region is indicative of the carbon-chlorine bond.
Experimental Protocol for ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. The quinoline ring system exhibits characteristic π → π* transitions.
Expected UV-Vis Absorption
In a non-polar solvent like hexane, this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore.
Expected UV-Vis Absorption Maxima (λ_max)
| Solvent | λ_max (nm) |
| Hexane | ~230, ~280, ~315 |
The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the quinoline ring.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample.
Comparative Analysis and Alternative Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity | Provides the most comprehensive structural information | Relatively low sensitivity, requires larger sample amounts for ¹³C |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopes), fragmentation pattern | High sensitivity, small sample requirement | Isomers may not be distinguishable, fragmentation can be complex |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited information on the overall molecular structure |
| UV-Vis Spectroscopy | Information about the conjugated π-system | High sensitivity, quantitative applications | Provides limited structural detail |
For a more definitive structural confirmation, especially for novel compounds, alternative and complementary techniques can be employed:
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule.[2][3]
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute three-dimensional structure of the molecule in the solid state.[4]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the compound, which can be used to confirm the empirical and molecular formula.[5][6]
Conclusion
The structural confirmation of this compound is most reliably achieved through a multi-faceted spectroscopic approach. While NMR spectroscopy provides the most detailed structural information, mass spectrometry is crucial for confirming the molecular weight and elemental composition. IR and UV-Vis spectroscopy offer valuable, albeit less detailed, corroborating evidence. For novel or particularly complex structures, advanced techniques such as 2D NMR and X-ray crystallography should be considered to provide an unassailable structural proof. This integrated analytical workflow ensures the scientific integrity and trustworthiness of the data, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.
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Seaton, P. J., & Williamson, R. T. (1999). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 76(3), 384. [Link]
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A Comparative Guide to the Biological Activities of Quinoline Isomers: From Genotoxicity to Therapeutic Potential
For researchers, scientists, and professionals in drug development, the heterocyclic scaffolds of quinoline and its isomers represent a foundational element in medicinal chemistry. While structurally similar, the seemingly minor shift of a single nitrogen atom between quinoline and its isomer, isoquinoline, precipitates a cascade of divergent biological activities. This guide provides an in-depth, objective comparison of these isomers, moving beyond a simple list of properties to explain the causality behind their distinct pharmacological profiles. We will explore their differential metabolism, which is the root of their contrasting safety profiles, and compare their efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications, supported by experimental data and detailed protocols.
The Isomeric Difference: A Foundation in Structure
Quinoline and isoquinoline are benzopyridines, structural isomers with the chemical formula C₉H₇N. Both consist of a benzene ring fused to a pyridine ring. The critical distinction lies in the position of the nitrogen atom. In quinoline (1-benzazine), the nitrogen is at position 1, whereas in isoquinoline (2-benzazine), it resides at position 2.[1] This seemingly subtle structural alteration profoundly influences the electron distribution within the aromatic system, dictating how these molecules are metabolized and how they interact with biological targets.
Metabolic Fate: The Primary Divergence in Biological Impact
The most significant difference between quinoline and isoquinoline is revealed in their metabolic pathways, which directly dictates their genotoxicity and carcinogenic potential. This is a crucial consideration for any drug development program.
In biological systems, particularly the liver, cytochrome P450 enzymes metabolize these compounds. Quinoline's metabolism can proceed through the formation of a reactive quinoline-5,6-epoxide.[2][3][4] This epoxide is an electrophile capable of forming adducts with cellular macromolecules like DNA, leading to mutations and initiating carcinogenesis.[2][4] In contrast, isoquinoline metabolism does not form this genotoxic epoxide. Its primary metabolites are various hydroxylated forms (e.g., 1-, 4-, and 5-hydroxyisoquinoline) and isoquinoline-N-oxide, which are not considered genotoxic.[2][3]
This metabolic divergence is the molecular basis for their different safety profiles. Quinoline is a documented hepatocarcinogen in rats and mice and is mutagenic in the Ames test.[2][5][6][7] Isoquinoline, however, has not been shown to be genotoxic.[2][3] This fundamental difference underscores why the core scaffold of a drug candidate is a critical determinant of its future clinical viability.
Comparative Anticancer Activity
Both quinoline and isoquinoline scaffolds are present in numerous anticancer agents. Their derivatives often act by interfering with critical signaling pathways that drive tumor growth and survival.
Mechanism of Action: Derivatives of both isomers have been shown to inhibit key cellular processes in cancer cells, including:
-
DNA Intercalation and Topoisomerase Inhibition: Disrupting DNA replication and repair.
-
Induction of Apoptosis: Triggering programmed cell death.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells.
-
Inhibition of Kinase Signaling Pathways: A frequent target is the PI3K/Akt/mTOR pathway, which is commonly deregulated in many cancers.[8][9][10][11][12] Inhibition of this pathway can suppress tumor growth and induce apoptosis.
While both classes of compounds can target the same pathways, the specific derivatives and their substitution patterns determine their potency and selectivity. Isoquinoline alkaloids, in particular, have been extensively studied for their anticancer effects, which are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy.
Quantitative Cytotoxicity Data: The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinoline and isoquinoline derivatives against various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline | BAPPN | HepG2 (Liver) | 3.3 (µg/mL) | [1] |
| BAPPN | MCF-7 (Breast) | 3.1 (µg/mL) | [1] | |
| BAPPN | A549 (Lung) | 9.96 (µg/mL) | [1] | |
| 5,7-dibromo-8-hydroxyquinoline | MCF-7 (Breast) | ~15 | [13] | |
| Isoquinoline | Berberine (Alkaloid) | Colorectal Cancer | Induces Apoptosis | [14] |
| Sanguinarine (Alkaloid) | Various | Binds to DNA | [14] |
Comparative Antimicrobial Spectrum
The quinoline scaffold is the backbone of several important antimicrobial drugs, most notably the fluoroquinolone antibiotics. Isoquinoline derivatives have also demonstrated significant antimicrobial properties.
Mechanism of Action:
-
Quinolines (Fluoroquinolones): These agents typically act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.
-
Isoquinolines: The mechanisms are more varied but can include disruption of the cell membrane, inhibition of key enzymes, and interference with microbial metabolism.
Quantitative Antimicrobial Data: The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency. The table below presents MIC values for various quinoline derivatives against selected pathogens.
| Compound Class | Derivative Example | Microorganism | Strain | MIC (µg/mL) | Reference |
| Quinoline | Compound 15 | S. aureus | - | 0.8 (µM) | [15] |
| Compound 15 | B. cereus | - | 1.61 (µM) | [15] | |
| Compound 8 | E. faecium (VRE) | - | 4 | [15] | |
| Hybrid 7b | S. aureus | - | 2 | [12] | |
| Hybrid 7b | M. tuberculosis | H37Rv | 10 | [12] |
Divergent Roles in the Central Nervous System
In the context of neurobiology, the activities of quinoline and isoquinoline isomers diverge significantly. While many isoquinoline alkaloids exhibit promising neuroprotective properties, some quinoline derivatives are associated with neurotoxicity.
Neuroprotection by Isoquinoline Alkaloids: Numerous isoquinoline alkaloids, such as berberine and tetrahydropalmatine, have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][16][17] Their mechanisms of action are often multi-faceted and include:
-
Anti-inflammatory Effects: Inhibiting pro-inflammatory signaling pathways like NF-κB and reducing the production of inflammatory mediators in the brain.[16]
-
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and upregulating the body's endogenous antioxidant defenses, thereby protecting neurons from oxidative damage.[16][18]
-
Modulation of Neurotransmitter Systems: Interacting with various receptors to restore neuronal function.
Neurotoxicity of Quinoline Derivatives: Conversely, quinoline itself can be neurotoxic, and some of its derivatives have been implicated in neuronal damage. This toxicity can be linked to the generation of oxidative stress and excitotoxicity.
Comparative Anti-inflammatory Potential
Chronic inflammation is a key pathological feature of many diseases. Both quinoline and isoquinoline derivatives have been developed as anti-inflammatory agents.
Mechanism of Action: A common mechanism for the anti-inflammatory effects of both isomer classes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[16] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS. By inhibiting the activation of NF-κB, these compounds can effectively dampen the inflammatory response.
The Critical Role of Positional Isomerism
Beyond the fundamental quinoline/isoquinoline distinction, the biological activity is profoundly influenced by the position of substituents on the heterocyclic ring. For example, studies on different nitroquinoline isomers have shown that 8-nitroquinoline is carcinogenic in rats, while 6-nitroquinoline only induces hyperplasia under the same conditions.[19] Similarly, research on mannose-quinoline conjugates revealed that the position of the sugar moiety on the quinoline ring dictates the compound's antioxidant, antimicrobial, and antiproliferative activity.[20] This highlights the necessity of precise structure-activity relationship (SAR) studies in drug design. For instance, in the well-known 4-aminoquinoline antimalarials like chloroquine, an electron-withdrawing group at position 7 is essential for high potency.[21][22]
Conclusion
The comparative study of quinoline isomers reveals a compelling narrative of how subtle changes in molecular architecture can lead to profound differences in biological activity. The primary point of divergence is their metabolic fate, with quinoline's potential to form a carcinogenic epoxide standing in stark contrast to the non-genotoxic profile of isoquinoline. While derivatives from both scaffolds have yielded potent therapeutic candidates across oncology, infectious diseases, and inflammation, their development paths are fundamentally different. The inherent genotoxicity of the quinoline core necessitates careful toxicological screening, whereas the isoquinoline scaffold has provided a rich source of neuroprotective natural products. For drug development professionals, this comparative understanding is not merely academic; it is a critical guidepost for scaffold selection, lead optimization, and predicting the long-term safety and efficacy of next-generation therapeutics.
Appendix: Key Experimental Methodologies
A. MTT Assay for Cytotoxicity (IC₅₀ Determination)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds (quinoline/isoquinoline derivatives) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
-
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of the target microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium.
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
References
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[23] Weyand, E. H., & D'Adamo, P. (1991). The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. PubMed.
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[16] Li, J., Wang, Y., Dong, S., Yang, Y., Wang, Y., & Xiang, B. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.
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[19] Shinohara, Y., Ogiso, T., & Horie, M. (1981). Carcinogenicities of quinoline derivatives in F344 rats. PubMed.
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[17] Li, J., Wang, Y., Dong, S., Yang, Y., Wang, Y., & Xiang, B. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.
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[5] Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA.
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[2] LaVoie, E. J., Shigematsu, A., Adam, E. A., Rigotty, J., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
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[24] Quispe, C., Viveros-Paredes, J. M., Almanza, G. R., Simirgiotis, M. J., & Gonzalez-Billant, G. (2019). Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. PubMed.
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[3] LaVoie, E. J., Shigematsu, A., Adam, E. A., Rigotty, J., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Oxford Academic.
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[14] Park, J. H., Kim, J. H., Kim, J. M., & Lee, J. Y. (2025). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate.
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[6] Hirao, Y., Nagao, M., & Sugimura, T. (1978). Carcinogenic activity of quinoline on rat liver. PubMed.
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[4] BenchChem. (2025). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. Benchchem.
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[26] Zhang, X., Zhao, T., Luan, Y., et al. (2023). Genotoxicity of fluoroquinolines and methylquinolines. Semantic Scholar.
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[8] Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Elsevier.
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[21] Pharmacy, D. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
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[20] Vecchio, G., et al. (2017). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry (RSC Publishing).
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[28] ResearchGate. (n.d.). Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate.
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[29] Singh, P., Singh, R. K., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate.
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[30] BenchChem. (2025). Comparative Analysis of the Antimicrobial Spectrum of Quinoline Thiols and Related Sulfur-Containing Derivatives. Benchchem.
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[10] Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. PubMed.
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[31] ResearchGate. (2015). (PDF) Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. ResearchGate.
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[32] Gîrd, C. E., Vlase, L., & Gligor, F. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
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[22] Bray, P. G., Mungthin, M., Ridley, R. G., & Ward, S. A. (1998). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed.
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[33] Madrid, D. C., Sherrill, J., & Roepe, P. D. (2008). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH.
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[1] El-Sayed, N. F., El-Gohary, N. M., & El-Gohary, S. M. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI.
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The Evolving Landscape of Quinoline Synthesis: From Stoichiometric Reagents to Catalytic Systems
An Application Scientist's Guide to Catalyst Efficacy in Quinoline Synthesis
Quinolines are a cornerstone of heterocyclic chemistry, with the quinoline moiety being a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these bicyclic aromatic compounds has been a subject of intense research for over a century, leading to the development of numerous synthetic strategies. The efficiency of these methods is often dictated by the choice of catalyst, which can profoundly influence reaction rates, yields, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems employed in quinoline synthesis, with a focus on experimental data and mechanistic insights to aid researchers in catalyst selection and methods development.
Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, have historically relied on harsh conditions and stoichiometric amounts of strong acids like sulfuric acid or polyphosphoric acid. While effective, these approaches often suffer from drawbacks including low functional group tolerance, the generation of significant acidic waste, and difficult product purification.
The advent of modern catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, improved yields, and greater substrate scope. The focus has shifted towards the development of highly efficient homogeneous and heterogeneous catalysts that can be used in smaller quantities and, in some cases, be recycled and reused. This guide will explore the efficacy of various catalysts, with a particular emphasis on the widely utilized Friedländer annulation reaction.
Comparative Analysis of Catalysts in Friedländer Quinoline Synthesis
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most versatile methods for constructing the quinoline core. The choice of catalyst is critical for the success of this transformation.
A variety of catalysts have been reported for the Friedländer synthesis, each with its own set of advantages and limitations. Below is a comparative summary of representative catalytic systems.
| Catalyst | Key Features | Typical Conditions | Yield Range (%) |
| Brønsted Acids (e.g., p-TSA) | Simple, inexpensive | High temperatures (100-150 °C) | 60-85 |
| Lewis Acids (e.g., FeCl₃, ZnCl₂) | Effective, but can be moisture sensitive | Moderate to high temperatures | 70-95 |
| Metal Nanoparticles (e.g., Au, Pd) | High activity, potential for recyclability | Milder conditions, often solvent-free | 85-98 |
| Ionic Liquids (e.g., [bmim]HSO₄) | "Green" solvent and catalyst, recyclable | Moderate temperatures (80-120 °C) | 80-95 |
| Metal-Organic Frameworks (MOFs) | Heterogeneous, high surface area, reusable | Varies with MOF structure | 75-97 |
The data clearly indicates a trend towards higher efficacy and milder reaction conditions with the use of more advanced catalytic systems like metal nanoparticles and ionic liquids.
Workflow for Catalyst Selection in Quinoline Synthesis
The selection of an appropriate catalyst is a multi-faceted decision that depends on factors such as substrate scope, desired reaction conditions, and scalability. The following diagram illustrates a general workflow for this process.
Caption: A generalized workflow for the selection and optimization of a catalyst for quinoline synthesis.
Deep Dive: Gold-Catalyzed Friedländer Annulation
Gold catalysts have emerged as exceptionally effective for a variety of organic transformations, including the Friedländer synthesis. Their high catalytic activity, coupled with their tolerance to air and moisture, makes them an attractive option.
Mechanistic Rationale
The catalytic cycle of a gold-catalyzed Friedländer synthesis is believed to proceed through the following key steps, as illustrated in the diagram below. The Lewis acidic gold catalyst activates the carbonyl group of the 2-aminoaryl ketone, facilitating nucleophilic attack by the enol or enamine derived from the active methylene compound. Subsequent condensation and cyclization lead to the formation of the quinoline ring.
Caption: Proposed mechanism for the gold-catalyzed Friedländer quinoline synthesis.
Experimental Protocol: Gold(III) Chloride Catalyzed Synthesis of 2-Phenylquinoline
This protocol is a representative example of a gold-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Gold(III) chloride (AuCl₃) (1 mol%, 3.0 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1 mmol) and ethanol (5 mL).
-
Stir the mixture at room temperature until the 2-aminobenzophenone is fully dissolved.
-
Add acetophenone (1.2 mmol) to the solution.
-
Add gold(III) chloride (1 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the pure 2-phenylquinoline.
Rationale for Experimental Choices:
-
Catalyst Loading: A low catalyst loading (1 mol%) is sufficient due to the high catalytic activity of AuCl₃, making the process more cost-effective and environmentally friendly.
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is relatively benign.
-
Temperature: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction without requiring excessively high temperatures.
Conclusion
The synthesis of quinolines has been significantly advanced by the development of novel catalytic systems. While traditional acid catalysts remain useful in certain applications, modern catalysts, particularly those based on transition metals like gold, offer superior performance in terms of yield, reaction conditions, and substrate tolerance. The choice of catalyst should be guided by a thorough evaluation of the specific synthetic target and desired process parameters. As research in catalysis continues to evolve, we can anticipate the emergence of even more efficient and sustainable methods for the construction of the quinoline scaffold, further empowering chemists in the fields of medicine and materials science.
References
-
A Review on the Synthesis of Quinoline Derivatives. Organic & Medicinal Chemistry International Journal, 2(3). (2017). [Link]
-
Recent Advances in the Synthesis of Quinolines. RSC Advances, 5(73), 59653-59674. (2015). [Link]
-
The Skraup and Doebner-von Miller Quinoline Syntheses. Chemical Reviews, 37(1), 1-37. (1945). [Link]
-
A simple, efficient and green procedure for the synthesis of quinolines via Friedländer annulation. Green Chemistry Letters and Reviews, 4(1), 53-57. (2011). [Link]
-
Gold-Catalyzed Friedländer Quinoline Synthesis. The Journal of Organic Chemistry, 70(13), 5179-5182. (2005). [Link]
-
Recent development of catalysts for Friedländer annulation. RSC Advances, 9(43), 25103-25127. (2019). [Link]
-
Applications of Ionic Liquids in Organic Synthesis. Chemical Reviews, 107(6), 2615-2665. (2007). [Link]
-
Metal-Organic Frameworks in Catalysis: A Retrospective and Prospective View. ACS Catalysis, 8(1), 3-17. (2018). [Link]
The Enduring Relevance of the Quinoline Scaffold: A Comparative Guide to Classical and Modern Synthetic Methodologies
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in blockbuster drugs such as the antimalarial chloroquine highlights the enduring importance of this scaffold in medicinal chemistry.[1] Consequently, the development of efficient and versatile methods for quinoline synthesis has been a continuous focus of chemical research for over a century.[1][3]
This technical guide provides a comparative analysis of classical and modern approaches to quinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. We will delve into the mechanisms, advantages, and limitations of established name reactions and contrast them with the innovations offered by contemporary catalytic and technologically advanced methods.
Classical Quinoline Syntheses: The Foundation
For decades, the synthesis of quinolines has been dominated by a handful of powerful, named reactions. These methods, while foundational, often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[1][2]
The Skraup Synthesis
The Skraup synthesis, first reported in 1880, is a vigorous reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[4][5] The reaction proceeds via the in situ dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to furnish the quinoline ring system.[6][7] Due to its highly exothermic nature, the reaction can be difficult to control and often requires a moderator like ferrous sulfate.[5]
The Doebner-von Miller Reaction
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[8][9] This method is typically catalyzed by Brønsted or Lewis acids.[8] The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to involve the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8]
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones.[6] The initial step is the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline.[6]
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[10][11] This reaction can be catalyzed by either acids or bases and offers a direct route to polysubstituted quinolines.[12][13] The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration.[10][13]
dot graph "Classical_Quinoline_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Skraup" { label="Skraup Synthesis"; bgcolor="#F1F3F4"; Aniline_S [label="Aniline"]; Glycerol [label="Glycerol"]; Reagents_S [label="H₂SO₄, Oxidant\n(e.g., Nitrobenzene)"]; Quinoline_S [label="Quinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aniline_S -> Quinoline_S; Glycerol -> Quinoline_S; Reagents_S -> Quinoline_S; }
subgraph "cluster_DvM" { label="Doebner-von Miller Reaction"; bgcolor="#F1F3F4"; Aniline_DvM [label="Aniline"]; Unsat_Carbonyl [label="α,β-Unsaturated\nCarbonyl"]; Acid_Catalyst_DvM [label="Acid Catalyst"]; Subst_Quinoline_DvM [label="Substituted Quinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aniline_DvM -> Subst_Quinoline_DvM; Unsat_Carbonyl -> Subst_Quinoline_DvM; Acid_Catalyst_DvM -> Subst_Quinoline_DvM; }
subgraph "cluster_Friedlander" { label="Friedländer Synthesis"; bgcolor="#F1F3F4"; Aminoaryl_Ketone [label="2-Aminoaryl Aldehyde/\nKetone"]; Methylene_Ketone [label="α-Methylene Ketone"]; Catalyst_F [label="Acid or Base\nCatalyst"]; Subst_Quinoline_F [label="Substituted Quinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminoaryl_Ketone -> Subst_Quinoline_F; Methylene_Ketone -> Subst_Quinoline_F; Catalyst_F -> Subst_Quinoline_F; } } Figure 1: General workflows for selected classical quinoline syntheses.
Modern Methods: A Paradigm Shift in Efficiency and Sustainability
In recent decades, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for quinoline synthesis. These modern approaches often employ transition-metal catalysis, alternative energy sources, and green chemistry principles to overcome the limitations of classical methods.[14][15]
Transition-Metal-Catalyzed C-H Activation
One of the most powerful modern strategies for quinoline synthesis involves the transition-metal-catalyzed C-H activation of anilines and their derivatives.[16][17] This approach allows for the direct formation of C-C and C-N bonds, often with high regioselectivity and functional group tolerance.[16][18] Catalysts based on rhodium, ruthenium, cobalt, copper, and palladium have been successfully employed in these transformations.[16] For example, cobalt-catalyzed C-H activation has been used for the cyclization of acetophenones and anilines to produce a variety of quinoline skeletons with high yields.[16]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[19][20] Several classical quinoline syntheses, including the Skraup and Friedländer reactions, have been adapted to microwave conditions, offering significant advantages over conventional heating.[1][21][22] For instance, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can be completed in just 5 minutes in excellent yield, compared to several days with poor yield for the unassisted reaction.[22]
Flow Chemistry
Continuous flow synthesis offers numerous advantages for chemical production, including enhanced safety, improved heat and mass transfer, and simplified scale-up.[23][24] The application of flow chemistry to quinoline synthesis has been demonstrated for reactions like the Doebner-Miller synthesis, providing a more sustainable and efficient alternative to batch processing.[25][26] Photochemical flow processes have also been developed for the synthesis of substituted quinolines.[23][24]
Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. In the context of quinoline synthesis, this has led to the development of "green" methodologies that utilize environmentally benign solvents (like water and ethanol), reusable catalysts (such as nanocatalysts), and catalyst-free conditions.[14][15][27] Nanocatalysts, in particular, offer high catalytic activity, ease of separation, and recyclability, making them an attractive option for the synthesis of quinoline derivatives.[27]
dot graph "Modern_Quinoline_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_CH_Activation" { label="C-H Activation"; bgcolor="#F1F3F4"; Aniline_CH [label="Aniline Derivative"]; Coupling_Partner [label="Alkyne/Alkene/\nCarbonyl"]; TM_Catalyst [label="Transition Metal\nCatalyst (Rh, Ru, Co)"]; Subst_Quinoline_CH [label="Substituted Quinoline", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aniline_CH -> Subst_Quinoline_CH; Coupling_Partner -> Subst_Quinoline_CH; TM_Catalyst -> Subst_Quinoline_CH; }
subgraph "cluster_Microwave" { label="Microwave-Assisted Synthesis"; bgcolor="#F1F3F4"; Reactants_MW [label="Classical Reactants\n(e.g., Friedländer)"]; Microwave [label="Microwave\nIrradiation"]; Solvent_Catalyst_MW [label="Green Solvent/\nCatalyst"]; Subst_Quinoline_MW [label="Substituted Quinoline", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants_MW -> Subst_Quinoline_MW; Microwave -> Subst_Quinoline_MW; Solvent_Catalyst_MW -> Subst_Quinoline_MW; }
subgraph "cluster_Flow_Chem" { label="Flow Chemistry"; bgcolor="#F1F3F4"; Reactant_Stream [label="Reactant Stream(s)"]; Flow_Reactor [label="Flow Reactor\n(Photochemical/Thermal)"]; Subst_Quinoline_Flow [label="Substituted Quinoline", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant_Stream -> Flow_Reactor -> Subst_Quinoline_Flow; } } Figure 2: General workflows for selected modern quinoline syntheses.
Comparative Analysis of Quinoline Synthesis Methods
The choice of synthetic method depends on several factors, including the desired substitution pattern, substrate availability, and the scale of the reaction. The following table provides a comparative overview of selected classical and modern methods.
| Method | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| Skraup Synthesis | Aniline, glycerol, H₂SO₄, nitrobenzene, heat | Inexpensive starting materials, produces unsubstituted quinoline | Harsh, exothermic conditions, use of toxic reagents, low to moderate yields | 27-77%[28] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid catalyst, heat | Access to substituted quinolines | Often requires strong acids, can produce byproducts | Varies widely |
| Friedländer Synthesis | 2-aminoaryl ketone, α-methylene ketone, acid/base, heat | Good for polysubstituted quinolines, convergent | Limited availability of starting materials | Up to 97%[28] |
| C-H Activation (Co-cat.) | Aniline, ketone, Co(III) catalyst, oxidant, heat | High atom economy, broad substrate scope, high yields | Requires transition metal catalyst, may require inert atmosphere | Good to excellent yields[16] |
| Microwave-Assisted Friedländer | 2-aminobenzophenone, cyclic ketone, neat acetic acid, 160 °C, 5 min | Extremely rapid, high yields, green solvent/catalyst | Requires microwave reactor | Excellent yields[22] |
| Flow Chemistry (Photochemical) | 2-(azidomethyl)-3-aryl-prop-2-enenitriles, flow reactor, light | Safe handling of hazardous intermediates, scalable, rapid | Requires specialized equipment | Satisfactory yields[23] |
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Tetrahydroacridine Derivative
This protocol provides a detailed procedure for a rapid and efficient microwave-assisted Friedländer synthesis, adapted from published methodologies.[22]
Materials:
-
2-Aminobenzophenone
-
Cyclohexanone
-
Glacial Acetic Acid
-
Microwave synthesis reactor
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol, 197.2 mg) and cyclohexanone (1.2 mmol, 117.8 mg, 124 µL).
-
Add glacial acetic acid (2.0 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 5 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired quinoline derivative.
Self-Validation:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.
Conclusion
The synthesis of quinolines has evolved significantly from the classical, often harsh, named reactions to a diverse array of modern, efficient, and sustainable methodologies. While classical methods remain valuable for specific applications, modern techniques such as transition-metal-catalyzed C-H activation, microwave-assisted synthesis, and flow chemistry offer unparalleled advantages in terms of reaction efficiency, substrate scope, and environmental impact. For researchers in drug discovery and development, a thorough understanding of this synthetic landscape is crucial for the rational design and efficient production of novel quinoline-based therapeutic agents.
References
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved January 3, 2026, from [Link]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]
-
One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. (2018). The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Ingenta Connect. Retrieved January 3, 2026, from [Link]
-
Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC. Retrieved January 3, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2023). Organic Process Research & Development. Retrieved January 3, 2026, from [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. Retrieved January 3, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024). PubMed. Retrieved January 3, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
-
Scaled flow synthesis of quinoline 1a. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
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Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. Retrieved January 3, 2026, from [Link]
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Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed. Retrieved January 3, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved January 3, 2026, from [Link]
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Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (2020). Vapourtec. Retrieved January 3, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 3, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 3, 2026, from [Link]
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Review on Quinoline: Recent Advances in Synthesis and Applications. (n.d.). Ijaresm. Retrieved January 3, 2026, from [Link]
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Skraup's Synthesis. (2012). Vive Chemistry. Retrieved January 3, 2026, from [Link]
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Continuous Flow Chemistry for Scalable Drug Synthesis. (2024). AZoLifeSciences. Retrieved January 3, 2026, from [Link]
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Recent Advances in the Friedländer Reaction. (2009). ResearchGate. Retrieved January 3, 2026, from [Link]
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synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 3, 2026, from [Link]
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Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]
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A Comparative Analysis of Byproduct Formation in the Synthesis of 4-Chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-2,6-dimethylquinoline, a key intermediate in the development of various pharmaceuticals, presents a recurring challenge for chemists: the control of byproduct formation. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects on the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the common synthetic routes to this compound, with a focus on the mechanistic origins of byproducts and strategies for their mitigation.
Introduction to the Synthetic Landscape
The preparation of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 2,6-dimethylquinolin-4-ol, via classical quinoline syntheses. The second stage is the subsequent chlorination of this intermediate. The choice of method in the initial stage significantly influences the byproduct profile of the final product. This guide will focus on two prominent methods for the synthesis of the quinolinol precursor: the Conrad-Limpach synthesis and the Combes synthesis .
Stage 1: Synthesis of 2,6-dimethylquinolin-4-ol - A Tale of Two Pathways
The initial cyclization to form the quinoline core is a critical step where the foundation for the final product's purity is laid. The two primary methods, Conrad-Limpach and Combes, while both yielding the desired 2,6-dimethylquinolin-4-ol, proceed via different mechanisms and are prone to distinct sets of byproducts.
Method 1: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the reaction of p-toluidine with ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which is then subjected to thermal cyclization at high temperatures to yield 2,6-dimethylquinolin-4-ol.
Reaction Scheme:
Figure 1: General scheme of the Conrad-Limpach synthesis for 2,6-dimethylquinolin-4-ol.
Byproduct Analysis:
The primary challenge in the Conrad-Limpach synthesis is the harsh reaction conditions required for the thermal cyclization, often necessitating temperatures upwards of 250°C.[1][2] These high temperatures can lead to thermal decomposition of the starting materials, intermediates, and the final product, resulting in a complex mixture of tarry byproducts. While specific quantitative data for the synthesis of 2,6-dimethylquinolin-4-ol is not extensively reported, analogous reactions suggest the formation of various degradation products.[1]
| Byproduct Type | Mechanistic Origin | Mitigation Strategies |
| Tarry Polymers | High-temperature induced polymerization and degradation of reactants and intermediates.[1] | Use of high-boiling inert solvents to ensure even heat distribution and prevent localized overheating. Careful optimization of reaction temperature and time. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient temperature or reaction time. | Monitoring the reaction progress by techniques like TLC or HPLC to ensure completion. |
Experimental Protocol: Conrad-Limpach Synthesis of 2,6-dimethylquinolin-4-ol
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with p-toluidine and ethyl acetoacetate in a 1:1 molar ratio.
-
Condensation: The mixture is heated to 140-150°C for 2 hours to form the enamine intermediate, with the continuous removal of ethanol.
-
Cyclization: A high-boiling solvent (e.g., diphenyl ether) is added, and the temperature is raised to 250-260°C for 30 minutes to effect cyclization.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol) to remove the high-boiling solvent, and dried to yield crude 2,6-dimethylquinolin-4-ol.
Method 2: The Combes Synthesis
The Combes synthesis offers an alternative route, reacting p-toluidine with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst.[3][4]
Reaction Scheme:
Figure 2: General scheme of the Combes synthesis, highlighting the potential for regioisomer formation.
Byproduct Analysis:
The most significant byproduct in the Combes synthesis is the formation of a regioisomer , 2,8-dimethylquinolin-4-ol.[5][6] This occurs due to the two possible sites of electrophilic attack on the aniline ring during the acid-catalyzed cyclization of the enamine intermediate. The electronic and steric properties of the substituents on the aniline ring influence the ratio of the two isomers. For p-toluidine, cyclization can occur at either the ortho- or meta-position relative to the methyl group.
| Byproduct | Structure | Mechanistic Origin | Typical Percentage | Identification |
| 2,8-Dimethylquinolin-4-ol | Electrophilic attack at the less sterically hindered position on the aniline ring during cyclization.[5] | Can be a significant byproduct, with ratios depending on reaction conditions. | Can be identified by spectroscopic methods such as NMR and mass spectrometry. The 1H NMR spectrum would show distinct aromatic proton signals compared to the desired product.[5][7] |
Experimental Protocol: Combes Synthesis of 2,6-dimethylquinoline
-
Reaction Setup: A round-bottom flask is charged with p-toluidine and acetylacetone in a 1:1 molar ratio.
-
Condensation: The mixture is stirred at room temperature to form the enamine intermediate.
-
Cyclization: The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring. The reaction is then gently heated.
-
Work-up: The cooled reaction mixture is poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium hydroxide). The precipitated solid is collected by filtration, washed with water, and dried.
Stage 2: Chlorination of 2,6-dimethylquinolin-4-ol
The conversion of 2,6-dimethylquinolin-4-ol to this compound is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl3).
Reaction Scheme:
Figure 3: Chlorination of 2,6-dimethylquinolin-4-ol.
Byproduct Analysis:
The chlorination step, while generally efficient, can also introduce impurities if not carefully controlled.
| Byproduct Type | Mechanistic Origin | Mitigation Strategies |
| Phosphorylated Intermediates | Incomplete reaction or reaction with phosphate byproducts from POCl3 hydrolysis.[8] | Use of excess POCl3 and ensuring anhydrous conditions. Monitoring the reaction to completion. |
| Dimeric Byproducts | Reaction between a phosphorylated intermediate and unreacted quinolinone.[8] | Controlled addition of POCl3 and maintaining appropriate reaction temperatures. |
| Over-chlorinated Products | Although less common at the 4-position, harsh conditions could potentially lead to chlorination on the aromatic ring. | Optimization of reaction temperature and time. |
| Unreacted 2,6-dimethylquinolin-4-ol | Incomplete chlorination. | Ensuring sufficient reagent stoichiometry and reaction time. |
Experimental Protocol: Chlorination of 2,6-dimethylquinolin-4-ol
-
Reaction Setup: A flask is charged with 2,6-dimethylquinolin-4-ol and an excess of phosphorus oxychloride.
-
Reaction: The mixture is heated under reflux for a specified period.
-
Work-up: The excess POCl3 is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate solution).
-
Purification: The precipitated solid is filtered, washed with water, and can be further purified by recrystallization or column chromatography to yield pure this compound.
Comparative Summary and Recommendations
| Synthesis Route | Key Byproducts | Advantages | Disadvantages | Recommended For |
| Conrad-Limpach | Tarry polymers, unreacted starting materials | Generally avoids regioisomer formation. | Harsh reaction conditions (high temperature), potential for significant tar formation, lower yields.[1] | Situations where regioisomeric purity is the primary concern and optimization of thermal conditions is feasible. |
| Combes | Regioisomer (2,8-dimethylquinolin-4-ol) | Milder reaction conditions compared to Conrad-Limpach. | Formation of a regioisomeric byproduct that can be difficult to separate.[5] | Applications where the regioisomeric byproduct can be tolerated or effectively separated. |
Analytical Methods for Byproduct Identification
A robust analytical strategy is essential for the identification and quantification of byproducts. A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from byproducts and unreacted starting materials, allowing for quantification.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the structure of impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown byproducts, particularly for distinguishing between isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the sensitive detection and identification of non-volatile impurities.[9][11]
Conclusion
The synthesis of this compound requires careful consideration of the chosen synthetic route to minimize byproduct formation. The Conrad-Limpach synthesis, while avoiding regioisomers, is susceptible to thermal degradation, leading to tar formation. The Combes synthesis, on the other hand, operates under milder conditions but presents the challenge of regioisomeric impurity. The subsequent chlorination step must also be carefully controlled to prevent the formation of phosphorylated and dimeric byproducts.
For drug development professionals, a thorough understanding of these potential byproducts and their mechanistic origins is crucial. This knowledge enables the development of robust and well-controlled manufacturing processes that deliver high-purity this compound, ensuring the quality and safety of the final pharmaceutical product. The implementation of rigorous analytical monitoring throughout the synthesis is paramount for achieving this goal.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-Chloro-2,6-dimethylquinoline
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of professional integrity and a critical component of laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2,6-dimethylquinoline, ensuring the protection of personnel and the preservation of our environment.
At the heart of innovation, the synthesis and testing of novel compounds like this compound are paramount. However, the very properties that make such molecules valuable in research can also present significant challenges at the end of their lifecycle. This guide moves beyond a simple checklist, delving into the causality behind disposal protocols and empowering you with the knowledge to manage this chlorinated quinoline derivative with confidence and precision.
Hazard Profile of this compound: Understanding the "Why" Behind the "How"
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is essential. Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
The chlorinated nature of this aromatic heterocycle also raises concerns about the potential for the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, if not incinerated under appropriate conditions.[1] Therefore, the disposal strategy must be robust and executed with precision.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound, from the laboratory bench to its final disposition.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure that all necessary safety measures are in place. This is your first and most critical line of defense.
-
Engineered Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and accidental contact that could lead to serious eye damage.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to safe disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Designated Hazardous Waste Container: this compound waste, including any contaminated materials such as gloves, weighing paper, or absorbent pads, must be collected in a designated, properly labeled hazardous waste container.[1][2]
-
Container Compatibility: The container must be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid to prevent leakage or the release of vapors.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". All constituents of the waste stream should be listed.
-
Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, to avoid potentially hazardous reactions.[3]
Disposal Methodology: The Path to Deactivation
Due to its chlorinated nature and potential environmental toxicity, the disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Landfilling is not a suitable option for this compound.
High-Temperature Incineration: The Preferred Method
The most effective and environmentally sound method for the disposal of chlorinated aromatic compounds is high-temperature incineration.[4] This process must be carried out in a specialized facility equipped with the following critical components:
-
High-Temperature Furnace: The incinerator must be capable of maintaining a temperature of at least 850°C (and in some cases, up to 1100°C) with a sufficient residence time to ensure the complete destruction of the compound.[4]
-
Afterburner: An afterburner is crucial for the complete combustion of any potentially harmful intermediate products.
-
Flue Gas Scrubbing: The flue gas generated during incineration will contain hydrogen chloride (HCl) and potentially other acidic gases. A robust scrubbing system, typically using an alkaline solution, is essential to neutralize these gases before they are released into the atmosphere. This prevents acid rain and other environmental damage.
-
Dioxin and Furan Prevention: Proper combustion control, including maintaining a high temperature and ensuring adequate oxygen, is critical to minimize the formation of dioxins and furans.
It is imperative that you do not attempt to incinerate this chemical in a standard laboratory or general waste incinerator. Only a specialized hazardous waste incinerator is equipped to handle the byproducts of chlorinated compound combustion safely.
Alternative Methods (Under Expert Guidance)
In some research contexts, chemical neutralization may be considered for small quantities. However, this should only be attempted by highly experienced personnel with a thorough understanding of the reaction chemistry and in consultation with environmental health and safety professionals.
Spill and Emergency Procedures: Preparedness is Paramount
In the event of a spill or accidental release of this compound, immediate and decisive action is required to mitigate the risks.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before attempting any cleanup, don the full personal protective equipment as outlined in section 2.1.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, rinse the mouth with water and seek immediate medical attention.[1]
Regulatory Compliance: Adherence to the Law
The disposal of hazardous waste is strictly regulated. It is your responsibility to ensure that all local, state, and federal regulations are followed. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA). Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a critical aspect of responsible research. By understanding the hazards, adhering to rigorous protocols, and partnering with certified disposal experts, you can ensure that your groundbreaking work does not come at the cost of safety or environmental integrity. This commitment to stewardship is a hallmark of scientific excellence.
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 6270-08-2 | |
| Molecular Formula | C₁₁H₁₀ClN | |
| Physical State | Solid | |
| Known Hazards | Harmful if swallowed (H302), Causes serious eye damage (H318), Toxic to aquatic life (inferred) | [1] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste facility | [4] |
| Spill Cleanup | Use inert absorbent material; avoid creating dust; decontaminate area | [1] |
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
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6270-08-2 | this compound . African Rock Art. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (for 2,6-Dimethylquinoline) . Thermo Fisher Scientific. (2025-09-18). Available from: [Link]
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Complex issues with incinerating liquid and gaseous residues . Durr. (2012-05-25). Available from: [Link]
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Personal protective equipment for handling 4-Chloro-2,6-dimethylquinoline
Essential Safety and Handling Guide: 4-Chloro-2,6-dimethylquinoline
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound (CAS No. 6270-08-2). As drug development professionals, our commitment to safety is the foundation of innovative research. This document moves beyond mere compliance, offering a framework of understanding that integrates procedural logic with established safety science. The protocols herein are designed to be self-validating, ensuring that every step mitigates risk and promotes a secure laboratory environment.
Core Hazard Analysis: Understanding the Risks
This compound is a halogenated heterocyclic compound that presents significant health risks upon exposure.[1] A thorough understanding of its hazard profile is non-negotiable before any laboratory work commences. The primary dangers are acute oral toxicity and the potential for severe, irreversible eye damage.[1][2]
| Hazard Classification | GHS Code | Signal Word | Potential Impact on Researcher |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed, potentially causing systemic effects. |
| Serious Eye Damage (Category 1) | H318 | Danger | Causes serious, potentially irreversible eye damage upon contact.[1][2] |
| Skin Irritation (Assumed Risk) | H315 | Warning | Based on related structures, skin irritation is a likely hazard.[3][4][5] |
| Respiratory Irritation (Assumed Risk) | H335 | Warning | As a solid, airborne particulates may cause respiratory tract irritation.[4][5] |
This table summarizes the primary, officially classified hazards and includes potential risks based on structurally similar compounds to ensure a comprehensive safety approach.
The causality is clear: the H318 classification mandates robust eye and face protection, while the H302 and potential H335 classifications demand stringent controls to prevent ingestion and inhalation, respectively.
Mandatory Personal Protective Equipment (PPE)
Engineering controls, such as certified chemical fume hoods, are the primary barrier against exposure.[6] The following PPE is the mandatory final line of defense and must be worn at all times when handling this compound.
| Equipment | Standard / Specification | Critical Rationale & Expert Insight |
| Eye & Face Protection | ANSI Z87.1 (US) or EN 166 (EU) | Non-negotiable. The H318 classification (Serious Eye Damage) means standard safety glasses are insufficient. Tightly fitting chemical splash goggles and a full-face shield are required to protect against splashes and prevent irreversible damage.[2][7][8] |
| Hand Protection | EN 374 | Chemical-resistant gloves (e.g., Butyl rubber, Viton, or at minimum, disposable Nitrile) must be worn.[9] Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves must be disposed of as hazardous waste immediately.[2] |
| Body Protection | Flame-resistant lab coat; Chemical-resistant suit | A fully buttoned, flame-resistant lab coat is the minimum requirement.[10] For procedures with a higher risk of splashing or significant material handling, a complete chemical-resistant suit is recommended to ensure no skin is exposed.[2][9] |
| Respiratory Protection | NIOSH (US) or EN 143/14387 (EU) | All handling of the solid compound must occur within a chemical fume hood to prevent inhalation of dust. If engineering controls are compromised or for emergency spill response, a full-face respirator with multi-purpose combination (US) or type ABEK-P2 (EU) cartridges is mandatory.[2][9] |
| Footwear | Closed-toe, chemical-resistant | Leather or other porous materials are unacceptable. Closed-toe, chemical-resistant shoes must be worn to protect against spills.[6][11] |
Operational Workflow: A Step-by-Step Protocol
This workflow provides a logical sequence for handling this compound, from initial preparation to final decontamination. Each step is designed to contain the chemical and minimize exposure risk.
Protocol Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all PPE as specified in Section 2.
-
Ensure an appropriate chemical spill kit is immediately accessible.
-
-
Weighing:
-
To prevent inhalation of fine particulates, all weighing operations must be conducted inside a functioning fume hood or a ventilated balance enclosure.[2]
-
Handle the container and spatula with care to avoid generating dust.
-
-
Solubilization / Reaction Setup:
-
Slowly add the solvent to the solid reagent to control any potential exothermic reactions.
-
Keep the reaction vessel covered to the extent possible to minimize the release of vapors.
-
-
Reaction Monitoring:
-
All transfers into and out of the reaction vessel should be conducted using techniques that minimize exposure, such as using a cannula for liquid transfers.
-
Continuously monitor the reaction for any signs of unexpected temperature or pressure changes.
-
-
Decontamination & Disposal:
-
Upon completion, safely quench the reaction according to your specific experimental protocol.
-
All materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, are considered hazardous waste.[6]
-
Decontaminate all glassware and work surfaces thoroughly.
-
Emergency Plans: Spill and Exposure Response
Immediate and correct action during an emergency is critical.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3][12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3][12] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][3][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don full PPE, including respiratory protection as described in Section 2.[2][7]
-
Contain & Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan
All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: Collect contaminated consumables (gloves, paper towels, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all reaction mixtures and contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3][12][13] Do not dispose of it down the drain or in regular trash.
By adhering to these rigorous protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
